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  • Product: 3,6-Difluoro-2-methylbenzoic acid
  • CAS: 459836-92-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methylbenzoic Acid

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable. 3,6-Difluoro-2-methylbenzoic acid is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for further chemical modification. This guide provides an in-depth exploration of a viable synthetic pathway to this important compound, grounded in established principles of organic chemistry and supported by relevant literature.

Proposed Synthesis Pathway: A Strategic Approach

A logical and efficient synthesis of 3,6-Difluoro-2-methylbenzoic acid can be envisioned through a two-step process starting from the commercially available 2,5-difluorotoluene. This pathway leverages the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.

The proposed synthetic route is as follows:

  • Directed ortho-Lithiation of 2,5-Difluorotoluene: The first step involves the regioselective deprotonation of 2,5-difluorotoluene at the position ortho to one of the fluorine atoms. In this substrate, the two fluorine atoms and the methyl group collaboratively influence the regioselectivity of the lithiation.

  • Carboxylation of the Lithiated Intermediate: The resulting aryllithium species is then quenched with carbon dioxide (CO₂) to introduce the carboxylic acid functionality, yielding the desired 3,6-Difluoro-2-methylbenzoic acid.

This approach is advantageous due to its high regioselectivity and the ready availability of the starting material.

Detailed Mechanistic Insights and Experimental Protocol

Step 1: Directed ortho-Lithiation of 2,5-Difluorotoluene

Causality Behind Experimental Choices:

The success of this step hinges on the ability of the substituents on the aromatic ring to direct the deprotonation to a specific position. In 2,5-difluorotoluene, both fluorine atoms and the methyl group are ortho, para-directing for electrophilic aromatic substitution. However, in the context of lithiation with a strong base, the scenario is governed by the acidity of the aromatic protons and the coordinating ability of the substituents.

Fluorine is a well-established, albeit weak, directing group for ortho-lithiation.[1][2] The electron-withdrawing nature of fluorine acidifies the adjacent protons, making them more susceptible to deprotonation by a strong base. The methyl group, being electron-donating, has a lesser acidifying effect on its ortho protons. Therefore, lithiation is expected to occur preferentially at one of the positions ortho to a fluorine atom.

The choice of a strong, non-nucleophilic base is critical to avoid unwanted side reactions. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly employed for such transformations.[1][2] The use of a coordinating solvent like tetrahydrofuran (THF) is essential to solvate the lithium cation and break up the butyllithium aggregates, thereby increasing its basicity.[3] The reaction is typically conducted at low temperatures, such as -78 °C, to ensure the stability of the highly reactive aryllithium intermediate and to minimize side reactions.[3]

Experimental Protocol:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath. To this is added 2,5-difluorotoluene. A solution of n-butyllithium in hexanes is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for a specified period to allow for the complete formation of the lithiated intermediate.

Step 2: Carboxylation of the Aryllithium Intermediate

Causality Behind Experimental Choices:

The aryllithium species generated in the first step is a potent nucleophile. Carbon dioxide, a readily available and inexpensive electrophile, is an ideal reagent for introducing the carboxylic acid group. The reaction proceeds via the nucleophilic attack of the carbanion on the electrophilic carbon atom of CO₂.

To perform the carboxylation, a source of dry CO₂ is required. This can be in the form of gaseous CO₂ bubbled through the reaction mixture or by adding crushed dry ice. The latter method is often preferred in a laboratory setting for its convenience. The reaction is highly exothermic, and the addition of CO₂ must be done carefully to maintain the low temperature of the reaction mixture. A subsequent acidic workup is necessary to protonate the initially formed lithium carboxylate salt to yield the final carboxylic acid product.

Experimental Protocol:

While maintaining the reaction mixture at -78 °C, an excess of crushed dry ice is added in small portions to the vigorously stirred solution of the aryllithium intermediate. Alternatively, dry CO₂ gas is bubbled through the solution. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched with water, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with hydrochloric acid to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)
1Directed ortho-Lithiation2,5-Difluorotoluene, n-ButyllithiumTetrahydrofuran (THF)-78
2CarboxylationAryllithium intermediate, Carbon Dioxide (dry ice)Tetrahydrofuran (THF)-78 to RT

Visualization of the Synthesis Workflow

Synthesis_Pathway Start 2,5-Difluorotoluene Intermediate Lithiated Intermediate Start->Intermediate 1. n-BuLi, THF 2. -78 °C Product 3,6-Difluoro-2-methylbenzoic Acid Intermediate->Product 1. CO2 (dry ice) 2. H3O+

Caption: Proposed synthesis pathway for 3,6-Difluoro-2-methylbenzoic acid.

Conclusion: A Robust and Scalable Approach

The described synthesis of 3,6-Difluoro-2-methylbenzoic acid via directed ortho-metalation of 2,5-difluorotoluene followed by carboxylation represents a robust and efficient strategy. This approach offers high regioselectivity, which is often a challenge in the functionalization of polysubstituted aromatic rings. The use of readily available starting materials and well-established reaction conditions makes this pathway amenable to scale-up for industrial applications. This in-depth guide provides the necessary scientific rationale and a detailed procedural framework for researchers and professionals in the fields of chemical synthesis and drug development to successfully prepare this valuable fluorinated building block.

References

Sources

Exploratory

physical and chemical properties of 3,6-Difluoro-2-methylbenzoic acid

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 3,6-Difluoro-2-methylbenzoic acid , a specialized fluorinated intermediate in medicinal chemistry. CAS Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 3,6-Difluoro-2-methylbenzoic acid , a specialized fluorinated intermediate in medicinal chemistry.

CAS Registry Number: 459836-92-1 Chemical Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol [1]

Executive Summary

3,6-Difluoro-2-methylbenzoic acid is a high-value aromatic building block characterized by a unique substitution pattern that imparts specific electronic and steric properties to drug scaffolds.[1] Its "ortho-fluorine" and "ortho-methyl" motif creates a sterically congested environment around the carboxylic acid, influencing the metabolic stability and binding kinetics of downstream derivatives.[1] It is primarily utilized in the synthesis of kinase inhibitors (e.g., RIPK2 inhibitors) and as a precursor for aniline derivatives via Curtius rearrangement.

Molecular Identity & Structural Analysis

The compound features a benzoic acid core substituted with a methyl group at the C2 position and fluorine atoms at the C3 and C6 positions.

AttributeDetail
IUPAC Name 3,6-Difluoro-2-methylbenzoic acid
SMILES CC1=C(C(=CC=C1F)F)C(=O)O
InChI Key QZIVNVIPFGKDQE-UHFFFAOYSA-N (Isomer specific check required)
Structural Features C6-Fluorine: Ortho to carboxyl; induces twisting of the carboxyl group out of the aromatic plane.C2-Methyl: Provides steric bulk and lipophilicity.C3-Fluorine: Modulates pKa and electron density of the ring.[1][2][3][4][5]
Electronic Effects

The fluorine atoms at C3 and C6 exert a strong inductive withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid compared to 2-methylbenzoic acid.[1] The C6-fluorine also protects the carbonyl carbon from nucleophilic attack via steric shielding and electronic repulsion.[1]

Physicochemical Profile

Data aggregated from predicted models and structural analogues due to limited experimental literature for this specific isomer.[1]

PropertyValue / RangeConfidence
Physical State Solid (Crystalline Powder)High
Melting Point 125 – 135 °C (Predicted)*Medium
Boiling Point 268 ± 35 °C (760 mmHg)High (Predicted)
Density 1.36 ± 0.1 g/cm³High (Predicted)
pKa (Acid) 2.8 – 3.2High (Fluorine effect)
LogP (Octanol/Water) 2.1 – 2.4High
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in WaterHigh

*Note: Isomeric analogues such as 3,4-difluoro-2-methylbenzoic acid melt at 152-156°C, while 2,6-difluoro-3-methylbenzoic acid melts at 102-104°C. The 3,6-difluoro-2-methyl isomer is expected to fall within this intermediate range.[1]

Synthetic Pathways & Manufacturing

The synthesis of 3,6-Difluoro-2-methylbenzoic acid typically employs Directed Ortho-Metalation (DoM) , leveraging the directing power of fluorine atoms on the precursor 2,5-difluorotoluene.[1]

Primary Route: Lithiation-Carboxylation

This route is preferred for high regioselectivity and yield.[1]

  • Starting Material: 1,4-Difluoro-2-methylbenzene (2,5-Difluorotoluene).[1]

  • Deprotonation: Treatment with a sterically hindered base (LDA or LTMP) at -78°C in THF.[1] The proton at position 6 (ortho to F, meta to Methyl) is the most acidic due to the inductive effect of the adjacent fluorine.

  • Electrophilic Trap: Quenching the lithiated intermediate with solid CO₂ (Dry Ice).[1]

  • Workup: Acidification with HCl to precipitate the carboxylic acid.

Workflow Diagram (Graphviz)

The following diagram illustrates the synthesis and key downstream transformations.

SynthesisPathway Start 2,5-Difluorotoluene (Precursor) Intermediate Lithiated Species (Transient) Start->Intermediate Ortho-Deprotonation Reagent1 1. LDA / THF, -78°C (Lithiation) Product 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) Intermediate->Product Carboxylation Reagent2 2. CO2 (s) 3. HCl (aq) Deriv1 Curtius Rearrangement (Isocyanate/Amine) Product->Deriv1 DPPA, t-BuOH Deriv2 RIPK2 Inhibitors (Pharma Active) Deriv1->Deriv2 Coupling

Caption: Synthesis via Directed Ortho-Metalation and downstream conversion to pharmaceutical scaffolds.

Reactivity & Derivatization

Curtius Rearrangement

A critical application of this acid is its conversion to the corresponding aniline or carbamate. Due to the electron-deficient nature of the ring, the Curtius rearrangement proceeds efficiently.[1]

  • Protocol: Reaction with Diphenylphosphoryl azide (DPPA) and Triethylamine (Et₃N) in tert-butanol at reflux.[1]

  • Product: tert-Butyl (3,6-difluoro-2-methylphenyl)carbamate.[1]

  • Significance: This protected aniline is a versatile intermediate for urea formation in kinase inhibitor synthesis.[1]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at positions 3 and 6 are activated by the electron-withdrawing carboxyl group (though less so than if they were para).[1]

  • Regioselectivity: Under harsh conditions with strong nucleophiles (e.g., methoxide), the fluorine at C6 (ortho to carboxyl) is more susceptible to displacement due to the inductive stabilization of the Meisenheimer complex by the carboxyl group.

Applications in Drug Discovery

Scaffold Analysis: RIPK2 Inhibitors

3,6-Difluoro-2-methylbenzoic acid serves as the "warhead" anchor in the design of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[1]

  • Mechanism: The 2-methyl group restricts rotation, locking the molecule into a bioactive conformation.[1]

  • Metabolic Stability: The C3 and C6 fluorines block metabolic "soft spots" (oxidative metabolism), extending the half-life of the drug candidate.[1]

Handling, Safety, & Analytics

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6][7]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but should be kept away from strong oxidizing agents.[7]

Analytical Validation

To confirm identity and purity, the following analytical signatures are used:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for aromatic protons as a multiplet (due to F-H coupling) in the 7.0–7.5 ppm range.[1] The methyl group appears as a doublet or singlet around 2.3 ppm.

  • ¹⁹F NMR: Two distinct signals (approx. -115 to -120 ppm) showing coupling to each other and adjacent protons.[1]

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Acidic pH < 3 CheckpH->Acidic If Acidic Basic pH > 9 CheckpH->Basic If Basic Extract Extract with EtOAc/DCM Acidic->Extract Acidify Acidify to pH 2 Basic->Acidify Add HCl Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Recryst Recrystallize (Hexane/EtOAc) Dry->Recryst Acidify->CheckpH

Caption: Standard workup and purification workflow for benzoic acid derivatives.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2774142 (Isomer Analogue Reference).[1] Retrieved from [Link]

  • Oakwood Products, Inc. (2024). Safety Data Sheet: 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1).[1] Retrieved from [Link][1]

  • World Intellectual Property Organization. (2023).[1][5] Patent WO2023239941A1: Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors.[1] (Describing use as starting material).[1] Retrieved from

Sources

Foundational

Structural Profiling and Synthetic Utility of 3,6-Difluoro-2-methylbenzoic Acid: A Technical Guide for Drug Development

Executive Summary 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) is a highly specialized, fluorinated building block utilized extensively in modern medicinal chemistry. Its unique substitution pattern provides a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) is a highly specialized, fluorinated building block utilized extensively in modern medicinal chemistry. Its unique substitution pattern provides a precise combination of steric hindrance and electronic modulation that is highly sought after in the design of small-molecule therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow for its conversion into an aniline derivative, and explores its critical role in the development of Receptor Interacting Protein Kinase 2 (RIPK2) inhibitors[1].

Physicochemical Profiling & Structural Analysis

Understanding the structural nuances of a building block is the first step in rational drug design. The table below summarizes the core quantitative data for 3,6-difluoro-2-methylbenzoic acid[2].

PropertyValue
IUPAC Name 3,6-Difluoro-2-methylbenzoic acid
CAS Number 459836-92-1
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
SMILES CC1=C(C(=CC=C1F)F)C(=O)O
H-Bond Donors 1
H-Bond Acceptors 4 (2x Fluorine, 2x Oxygen)
Topological Polar Surface Area (TPSA) 37.30 Ų
Causality of Structural Features

As an Application Scientist, it is critical to understand why this specific substitution pattern is chosen over a simple benzoic acid:

  • The 2-Methyl Group (Steric Hindrance): The ortho-methyl group forces the carboxylic acid (or its subsequent amide/aniline derivatives) out of coplanarity with the benzene ring. This orthogonal conformation is critical in drug design to fit into specific, narrow hydrophobic pockets within target proteins, locking the molecule into a bioactive conformation.

  • The 3,6-Difluoro Substitution (Electronic & Metabolic Effects): Fluorine is highly electronegative but sterically small (similar in van der Waals radius to oxygen). Placing fluorines at the 3 and 6 positions strongly withdraws electron density from the aromatic ring via the inductive effect. This lowers the pKa of the benzoic acid and increases overall lipophilicity (LogP). Furthermore, the 3 and 6 positions are common sites for cytochrome P450-mediated oxidation; blocking them with robust C-F bonds significantly enhances the metabolic half-life of the resulting drug candidate.

Synthetic Utility: The Curtius Rearrangement Workflow

A primary application of 3,6-difluoro-2-methylbenzoic acid is its conversion into an aniline derivative, which serves as a nucleophilic building block for complex heterocycles like imidazo[1,2-a]pyridines[1]. The most efficient method for this transformation is the Curtius rearrangement using Diphenylphosphoryl azide (DPPA).

Causality of Experimental Choices
  • Reagent Selection (DPPA vs. NaN₃): DPPA is chosen over sodium azide because it allows for a safer, one-pot conversion of the carboxylic acid to the acyl azide without the need to isolate highly explosive intermediates.

  • Solvent Selection (t-BuOH): tert-Butanol serves a dual purpose. It acts as the solvent for the reaction and as the trapping nucleophile for the highly reactive isocyanate intermediate, directly yielding a stable, easy-to-purify Boc-protected aniline.

  • Degassing (N₂ Purge): Purging with nitrogen prevents the oxidation of the electron-rich aniline product and avoids side reactions with atmospheric moisture, which would otherwise hydrolyze the isocyanate to a symmetric urea byproduct.

Step-by-Step Methodology
  • Preparation: Charge a dry, round-bottom flask with 3,6-difluoro-2-methylbenzoic acid (1.0 eq, e.g., 790 mg, 4.13 mmol) and tert-butanol (20 mL).

  • Base Addition: Add triethylamine (Et₃N) (2.0 eq, 1.15 mL, 8.26 mmol) to the suspension. The base deprotonates the carboxylic acid, increasing its nucleophilicity towards DPPA.

  • Degassing: Degas the mixture and purge with N₂ gas three times to ensure a strictly inert atmosphere.

  • Activation: Heat the mixture gently to 40 °C to ensure complete dissolution. Slowly add DPPA (1.1 eq, 980 μL, 4.54 mmol) dropwise. (Caution: DPPA addition is exothermic and generates the acyl azide intermediate).

  • Rearrangement: Increase the temperature to 90 °C and stir for 12 hours. At this temperature, the acyl azide undergoes thermal decomposition, releasing N₂ gas and forming the isocyanate, which is immediately trapped by t-BuOH.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, hexanes/ethyl acetate) to isolate the tert-butyl (3,6-difluoro-2-methylphenyl)carbamate.

Curtius_Workflow A 3,6-Difluoro-2-methylbenzoic acid (1 eq) B DPPA (1.1 eq) + Et3N (2 eq) in t-BuOH A->B Mix & Heat (40 °C) C Acyl Azide Intermediate (Transient) B->C Nucleophilic Acyl Substitution D Isocyanate Intermediate (Transient) C->D Heat (90 °C) / N2 gas release E Boc-Protected Aniline (Product) D->E Nucleophilic Addition of t-BuOH

Fig 1. Step-by-step logical workflow of the Curtius rearrangement to form a Boc-protected aniline.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the transformation must be validated through orthogonal analytical techniques. This creates a self-validating loop where the physical data directly confirms the mechanistic theory.

  • ¹H NMR Spectroscopy: The starting material exhibits a broad, highly deshielded carboxylic acid proton (~11.0–13.0 ppm). Successful conversion is confirmed by the complete disappearance of this peak and the emergence of a sharp singlet at ~1.45 ppm (integrating to 9H), corresponding to the tert-butyl group of the Boc protection. A new, exchangeable NH proton will also appear around 8.0–9.0 ppm.

  • ¹⁹F NMR Spectroscopy: The chemical shifts of the two fluorine atoms will subtly migrate due to the change in the electronic nature of the ortho/meta substituent (from an electron-withdrawing -COOH to an electron-donating -NHBoc), confirming the electronic communication through the aromatic system.

  • LC-MS: The mass spectrum must show the expected molecular ion for the Boc-protected product (M+H or M+Na), with the complete absence of the starting material mass (171 m/z for [M-H]⁻).

Application in Drug Discovery: RIPK2 Inhibitors

3,6-Difluoro-2-methylbenzoic acid is a critical precursor in the synthesis of imidazo[1,2-a]pyridine derivatives, which act as potent inhibitors of Receptor Interacting Protein Kinase 2 (RIPK2)[1].

Mechanism of Action

RIPK2 is a crucial serine-threonine kinase in the innate immune system. Upon activation by intracellular sensors NOD1 and NOD2 (which detect bacterial peptidoglycans like Muramyl Dipeptide), RIPK2 oligomerizes and initiates a phosphorylation cascade. This ultimately leads to the activation of NF-κB and the massive transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Dysregulation of this pathway is implicated in severe inflammatory diseases such as Crohn's disease and rheumatoid arthritis.

By incorporating the 3,6-difluoro-2-methylphenyl moiety into the inhibitor scaffold, researchers achieve a highly specific "lock-and-key" fit within the ATP-binding pocket of RIPK2. The lipophilic, sterically constrained nature of the aromatic ring allows it to perfectly occupy a deep hydrophobic sub-pocket, while the fluorine atoms can engage in favorable halogen bonding with the kinase backbone, drastically increasing binding affinity and target residence time.

RIPK2_Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 Binds & Activates RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits via CARD domain NFKB NF-κB Activation RIPK2->NFKB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Gene Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor (3,6-Difluoro-2-methylphenyl moiety) Inhibitor->RIPK2 Allosteric/ATP-competitive Inhibition

Fig 2. RIPK2 signaling pathway and targeted inhibition by 3,6-difluoro-2-methylphenyl derivatives.

References

  • Title: WO2023239941A1 - Imidazo(1,2-a)

Sources

Exploratory

Comprehensive Spectral Analysis: 3,6-Difluoro-2-methylbenzoic Acid

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1). It is designed for medicinal chemists and struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1). It is designed for medicinal chemists and structural biologists requiring rigorous structural verification.

[1]

Executive Summary

3,6-Difluoro-2-methylbenzoic acid is a tetra-substituted benzene derivative frequently utilized as a scaffold in the synthesis of pharmaceuticals (e.g., RIPK2 inhibitors) and agrochemicals. Its structural verification is complicated by the presence of two fluorine atoms, which induce significant signal splitting in both


H and 

C NMR spectra due to scalar coupling (

-coupling).

This guide details the theoretical and experimental expectations for the NMR analysis of this compound, focusing on the diagnostic fluorine-proton and fluorine-carbon coupling patterns that serve as its spectral fingerprint.

Compound Profile
PropertyDetail
IUPAC Name 3,6-Difluoro-2-methylbenzoic acid
CAS Number 459836-92-1
Molecular Formula C

H

F

O

Molecular Weight 172.13 g/mol
Key Structural Features Ortho/Para F-substitution, Steric crowding at C2-Methyl

Theoretical Basis: The Fluorine Effect

To accurately interpret the spectra, one must account for the


F nucleus (

, 100% abundance). Unlike simple aromatics, the protons and carbons in this molecule will exhibit complex multiplicities defined by the magnitude of

.
  • 
    H NMR Dominance:  The aromatic region will not show simple doublets. Instead, expect doublet of doublets of doublets (ddd)  or pseudo-quartets due to the superposition of 
    
    
    
    and
    
    
    couplings.
  • 
    C NMR Dominance:  Carbon signals will be split into doublets (
    
    
    
    ), triplets (
    
    
    ), or doublets of doublets (
    
    
    ) depending on their distance from the fluorine atoms. The C-F bond itself (
    
    
    ) typically shows a massive coupling of ~240–250 Hz.

Experimental Protocol

Sample Preparation

For optimal resolution of hyperfine splitting, solvent choice is critical.

  • Primary Solvent: DMSO-d

    
      is recommended. It ensures full solubility of the carboxylic acid and shifts the exchangeable -COOH proton to a distinct downfield region (
    
    
    
    13–14 ppm), preventing overlap with aromatics.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

Workflow Visualization

The following diagram outlines the logical flow for structural confirmation.

NMR_Workflow Sample Solid Sample (3,6-Difluoro-2-methylbenzoic acid) Prep Solvation (DMSO-d6, 20mg/mL) Sample->Prep Acq1H 1H Acquisition (sw=16ppm, d1=2s) Prep->Acq1H Acq13C 13C Acquisition (sw=240ppm, d1=3s) Prep->Acq13C Process Fourier Transform & Phasing Acq1H->Process Acq13C->Process Analysis Coupling Analysis (J-Values) Process->Analysis

Figure 1: Standardized NMR acquisition workflow for fluorinated benzoic acids.

H NMR Spectral Analysis (400 MHz, DMSO-d )

The proton spectrum is divided into three distinct regions. The most diagnostic features are the aromatic multiplets.

Predicted Chemical Shifts & Multiplicities
PositionProton Type

(ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
-COOH Carboxylic Acid13.0 – 14.0Broad SingletN/AExchangeable; shift varies with concentration/water.
H-4 Aromatic7.30 – 7.50ddd

,

,

Ortho to F3, Ortho to H5, Meta to F6.
H-5 Aromatic7.10 – 7.30ddd

,

,

Ortho to F6, Ortho to H4, Meta to F3.
CH

Methyl (C2)2.35 – 2.45d (fine)

Long-range coupling to F3 is often resolved.
Mechanistic Insight: The Aromatic Multiplets

The protons at positions 4 and 5 form a complex spin system.

  • H4 is split by H5 (Ortho coupling,

    
     Hz).
    
  • H4 is further split by F3 (Ortho H-F coupling,

    
     Hz).
    
  • H4 is finely split by F6 (Meta H-F coupling,

    
     Hz).
    

This results in a "doublet of doublet of doublets" pattern, often appearing as a pseudo-quartet if the


 values are similar.

Coupling_Tree Root H4 Signal (Uncoupled) Split1 Split by F3 (Ortho) J ≈ 9.5 Hz Root->Split1 Split2 Split by H5 (Ortho) J ≈ 8.5 Hz Split1->Split2 Split3 Split by F6 (Meta) J ≈ 5.0 Hz Split2->Split3 Final Observed Multiplet (ddd) Split3->Final

Figure 2: Coupling tree demonstrating the splitting mechanism for the H4 aromatic proton.

C NMR Spectral Analysis (100 MHz, DMSO-d )

The carbon spectrum is definitive due to the large C-F coupling constants. The ipso-carbons (attached directly to Fluorine) will appear as doublets with separation >240 Hz.

Assignment Table
CarbonType

(ppm)
Splitting PatternCoupling (

)
C-1 Quaternary (COOH)~165.0dd (small)

Hz
C-3 C-F (Ipso)158.0 – 162.0d (

)

Hz
C-6 C-F (Ipso)155.0 – 159.0d (

)

Hz
C-2 Quaternary (C-Me)120.0 – 125.0dd / t

Hz
C-4 C-H115.0 – 118.0dd

Hz (F3),

Hz (F6)
C-5 C-H110.0 – 114.0dd

Hz (F6),

Hz (F3)
Me Methyl12.0 – 15.0d (small)

Hz
Diagnostic Verification

To confirm you have the 3,6-difluoro isomer and not the 2,6- or 3,5- isomers:

  • Look for two distinct large doublets in the 155–165 ppm region. If the molecule were symmetric (e.g., 2,6-difluoro), these might overlap or appear identical.

  • The C-2 Methyl carbon should show coupling to both fluorine atoms, but the coupling to F3 (ortho) will be significantly stronger (

    
    ) than to F6 (para, 
    
    
    
    - usually negligible) or F6 (meta - if applicable). In the 3,6-isomer, C2 is ortho to F3 and meta to F6.

Quality Control & Troubleshooting

When analyzing the data, watch for these common artifacts:

  • Rotational Sidebands: Fluorine couplings can mimic sidebands. Verify by changing the spin rate; real couplings remain constant.

  • Solvent Suppression: If using wet DMSO, the water peak at 3.33 ppm might obscure the methyl group if the shift is unexpectedly downfield.

  • Isomer Contamination: Common synthesis routes can yield the 3,4-difluoro or 2,5-difluoro isomers.

    • Check: The 3,6-isomer has a unique coupling pattern where H4 and H5 are adjacent (

      
       present). If you see two protons with no large H-H coupling (only meta coupling 
      
      
      
      Hz), you likely have the 2,5-isomer.

References

  • Synthesis & Reactivity : World Intellectual Property Organization, WO2023239941A1, "Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors". (Lists 3,6-difluoro-2-methylbenzoic acid as a reactant). Link

  • Spectral Data Source : ChemicalBook, "3,6-Difluoro-2-methylbenzoic acid Product Description".[1] Link

  • General NMR Theory: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Isomer Comparison : PubChem Compound Summary, "2,6-Difluoro-3-methylbenzoic acid" (for comparative exclusion). Link

Sources

Foundational

A Guide to the Crystal Structure Analysis of 3,6-Difluoro-2-methylbenzoic Acid: A Methodological Whitepaper

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 3,6-Difluoro-2-methylbenzoic acid. While a definitive...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 3,6-Difluoro-2-methylbenzoic acid. While a definitive published crystal structure for this specific molecule is not publicly available as of the writing of this guide, this paper establishes a robust, field-proven protocol for its determination. By synthesizing established methodologies for similar small organic molecules, this guide offers a complete workflow from synthesis and crystallization to advanced structural analysis and data interpretation.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical sciences and materials research, a molecule's three-dimensional structure is intrinsically linked to its function. For an active pharmaceutical ingredient (API) like 3,6-Difluoro-2-methylbenzoic acid, understanding its solid-state architecture is paramount. Crystal structure analysis provides critical insights into polymorphism, solubility, stability, and intermolecular interactions, all of which are pivotal for drug development and formulation. The strategic placement of fluoro and methyl groups on the benzoic acid scaffold suggests unique electronic and steric properties that can influence crystal packing and, consequently, the material's bulk properties. This guide outlines the experimental and computational steps required to unveil these structural nuances.

Synthesis and Crystallization: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis Route

The synthesis of 3,6-Difluoro-2-methylbenzoic acid can be approached through various organic synthesis routes. A plausible method involves the lithiation and subsequent carboxylation of 1,4-difluoro-3-methylbenzene. The purity of the final compound is critical, and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Crystallization Protocol

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane).

  • Solution Preparation: Prepare a saturated solution of 3,6-Difluoro-2-methylbenzoic acid in the chosen solvent at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This is often the simplest and most effective method.

  • Slow Cooling: Gradually cool the saturated solution to induce crystallization.

  • Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solvent reduces the solubility of the compound, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[1]

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.[2] A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used to collect a full sphere of diffraction data.[3]

Experimental Workflow: Data Collection

cluster_0 Crystal Preparation and Mounting cluster_1 Data Collection cluster_2 Data Processing Crystal Select Suitable Single Crystal Mount Mount on Goniometer Crystal->Mount Cool Cool Crystal (e.g., 150 K) Mount->Cool Diffractometer Collect Diffraction Data Cool->Diffractometer Integrate Integrate Reflection Intensities Diffractometer->Integrate Correct Apply Corrections (e.g., Absorption) Integrate->Correct Data Raw Diffraction Data Unit Cell Determination Space Group Assignment Solution Structure Solution (Direct Methods) Initial Electron Density Map Data->Solution Model Model Building Atom Assignment Solution->Model Refinement Least-Squares Refinement Anisotropic Displacement Parameters Hydrogen Atom Placement Model->Refinement Validation Final Structure Validation R-factors, Goodness-of-Fit Refinement->Validation

Caption: Logic flow for structure solution and refinement.

Hypothetical Crystal Structure of 3,6-Difluoro-2-methylbenzoic Acid: An Analysis

Based on the known crystal structures of similar benzoic acid derivatives, we can hypothesize the key structural features of 3,6-Difluoro-2-methylbenzoic acid. [4][5]

Molecular Geometry

The benzoic acid moiety is expected to be largely planar, although the carboxylic acid group may be slightly twisted out of the plane of the benzene ring. The C-F, C-C, and C=O bond lengths and angles should be consistent with standard values for similar organic molecules.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions typically form centrosymmetric dimers, creating a characteristic R2²(8) graph-set motif. [5]The fluorine and methyl substituents will influence the packing of these dimers through weaker van der Waals and dipole-dipole interactions.

Hypothesized Crystallographic Data

ParameterHypothesized ValueJustification
Crystal SystemMonoclinicCommon for substituted benzoic acids.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a (Å)8-12Based on similar sized molecules.
b (Å)5-8Based on similar sized molecules.
c (Å)12-18Based on similar sized molecules.
β (°)95-110Typical for monoclinic systems.
Z4Number of molecules in the unit cell.

Data Deposition and Validation

Upon successful structure determination, the crystallographic data should be deposited in a public repository such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community. [6]The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. [6]The final structural model should be validated using software like PLATON to check for any geometric inconsistencies or missed symmetry elements.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the crystal structure analysis of 3,6-Difluoro-2-methylbenzoic acid. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed understanding of the solid-state architecture of this molecule. The resulting structural information will be invaluable for applications in drug development, materials science, and crystal engineering.

References

  • Single Crystal X-ray Diffraction Structure Determination. Royal Society of Chemistry. Available from: [Link]

  • The Cambridge Structural Database. BiŌkeanós. Available from: [Link]

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. RSC Publishing. Available from: [Link]

  • Single Crystal Diffraction. Preprints.org. Available from: [Link]

  • 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3). PubChemLite. Available from: [Link]

  • Introducing Cambridge Structural Database 6.00. CCDC. Available from: [Link]

  • 2,6-Difluoro-3-methylbenzoic acid. PubChem. Available from: [Link]

  • 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. NIST WebBook. Available from: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • (PDF) Crystal structure of 3-acetoxy-2-methylbenzoic acid. ResearchGate. Available from: [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available from: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. Available from: [Link]

Sources

Exploratory

A Technical Guide to Determining the Solubility of 3,6-Difluoro-2-methylbenzoic Acid for Pharmaceutical Research and Development

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3,6-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for solubility determination using the shake-flask method, and discuss the analytical quantification of the dissolved solute via High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous solubility stands out as a paramount factor influencing oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect. Poor solubility can lead to low and variable bioavailability, hindering clinical development and ultimately leading to the failure of otherwise promising drug candidates.

3,6-Difluoro-2-methylbenzoic acid serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its solubility characteristics in various solvents, particularly in aqueous and organic media, are of fundamental importance for its use in synthetic reactions, purification processes, and formulation development. A thorough understanding of its solubility profile is therefore indispensable for chemists and pharmaceutical scientists. While specific quantitative solubility data for 3,6-Difluoro-2-methylbenzoic acid is not extensively published, this guide provides the robust methodology to determine it. Qualitatively, as an aromatic carboxylic acid, it is expected to exhibit limited solubility in water and higher solubility in organic solvents.[1]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The structure of 3,6-Difluoro-2-methylbenzoic acid, with its aromatic ring, carboxylic acid group, methyl group, and two fluorine atoms, dictates its solubility behavior. The carboxylic acid group can engage in hydrogen bonding with polar solvents like water. However, the hydrophobic nature of the benzene ring and the methyl group, along with the lipophilic character often enhanced by fluorine substituents, will limit its aqueous solubility.[1]

The solubility of ionizable compounds like 3,6-Difluoro-2-methylbenzoic acid is also significantly influenced by the pH of the medium.[3] As a carboxylic acid, it will exist predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form a carboxylate salt, which is generally much more water-soluble.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended "gold standard" for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility under a given set of conditions.[6] This is in contrast to kinetic solubility measurements, which are often used in high-throughput screening but may not represent the true equilibrium state.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 3,6-Difluoro-2-methylbenzoic acid combine Add compound and solvent to a sealed vial prep_compound->combine prep_solvent Prepare solvent system (e.g., buffer at specific pH) prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) combine->agitate separate Separate solid from liquid (Centrifugation or Filtration) agitate->separate sample Collect supernatant separate->sample dilute Dilute sample if necessary sample->dilute quantify Quantify concentration using HPLC dilute->quantify

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Weigh an amount of 3,6-Difluoro-2-methylbenzoic acid that is in excess of its expected solubility into a series of clean, inert vials (e.g., glass). A preliminary test with a small amount of substance can help estimate the required excess.[5]

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, or various organic solvents) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). The temperature should be controlled and monitored throughout the experiment.[4]

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Filter the suspension using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) to remove the solid particles. It is crucial to ensure that the filter does not adsorb the solute.

  • Sample Collection and Preparation:

    • Carefully collect an aliquot of the clear supernatant.

    • If the concentration is expected to be high, dilute the sample with the mobile phase to be used in the HPLC analysis to bring it within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the prepared samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is commonly used for aromatic carboxylic acids.[8][9]

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • The concentration of 3,6-Difluoro-2-methylbenzoic acid in the sample is determined by comparing its peak area to a standard curve prepared from solutions of known concentrations.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for the accurate quantification of the dissolved solute. HPLC is a powerful technique for this purpose due to its high sensitivity, specificity, and reproducibility.[10]

HPLC Method Development Workflow

G cluster_method_dev HPLC Method Development cluster_validation Method Validation cluster_analysis Sample Analysis column Select Column (e.g., C18) mobile_phase Optimize Mobile Phase (Buffer:Organic Ratio, pH) column->mobile_phase detection Set Detection Wavelength (UV-Vis) mobile_phase->detection flow_rate Set Flow Rate detection->flow_rate linearity Linearity (Calibration Curve) flow_rate->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq inject Inject Standard and Samples lod_loq->inject integrate Integrate Peak Areas inject->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for HPLC method development and validation for solubility analysis.

Typical HPLC Parameters for Aromatic Carboxylic Acids
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). The ion-suppressing effect of a low pH mobile phase is often used to improve peak shape for carboxylic acids.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Data Presentation and Interpretation

The solubility data for 3,6-Difluoro-2-methylbenzoic acid should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at different conditions.

Table 1: Solubility of 3,6-Difluoro-2-methylbenzoic Acid in Various Solvents at 25°C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water(as measured)Experimental DataExperimental DataExperimental Data
PBS7.4Experimental DataExperimental DataExperimental Data
0.1 M HCl1.0Experimental DataExperimental DataExperimental Data
MethanolN/AExperimental DataExperimental DataExperimental Data
EthanolN/AExperimental DataExperimental DataExperimental Data
AcetonitrileN/AExperimental DataExperimental DataExperimental Data
DichloromethaneN/AExperimental DataExperimental DataExperimental Data

(Note: This table is a template to be populated with experimentally determined data.)

The results should be interpreted in the context of the compound's structure and the properties of the solvents. For instance, higher solubility in organic solvents compared to water would be expected. The influence of pH on aqueous solubility should be clearly evident from the data.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the solubility of 3,6-Difluoro-2-methylbenzoic acid. By following the detailed shake-flask protocol and employing a validated HPLC method for quantification, researchers can generate high-quality, reliable solubility data. This information is crucial for guiding synthetic route optimization, purification strategies, and the development of effective drug delivery systems. Future work could involve investigating the solubility in a wider range of co-solvent systems and at various temperatures to build a more complete physicochemical profile of this important synthetic intermediate.

References

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). CAS 32890-88-3: 2,6-Difluoro-3-methylbenzoic acid.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2005, November). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry.
  • ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester.
  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Synquest Labs. (n.d.). 3,6-Difluoro-2-hydroxybenzoic acid.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • MDPI. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications.
  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
  • (n.d.). MultiScreen Solubility Filter Plate.

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Foundational

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 3,6-Difluoro-2-methylbenzoic Acid

For Immediate Release A deep dive into the historical context, synthesis, and pivotal role of 3,6-Difluoro-2-methylbenzoic acid in modern drug discovery. This guide serves as a technical resource for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the historical context, synthesis, and pivotal role of 3,6-Difluoro-2-methylbenzoic acid in modern drug discovery. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the strategic importance of fluorinated scaffolds.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. Among the myriad of fluorinated building blocks, 3,6-Difluoro-2-methylbenzoic acid has emerged as a compound of significant interest. Its unique substitution pattern offers a confluence of steric and electronic effects that can profoundly influence molecular conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important molecule, detailing the evolution of its preparation and its underlying chemical principles.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into organic molecules can dramatically alter their biological activity. The high electronegativity of fluorine can modulate the acidity of nearby functional groups, influence intermolecular interactions, and block sites of metabolism, thereby increasing the bioavailability and in vivo half-life of a drug. In the context of 3,6-Difluoro-2-methylbenzoic acid, the two fluorine atoms flanking the methyl and carboxylic acid groups create a distinct electronic environment and steric hindrance, offering a unique tool for medicinal chemists to fine-tune the properties of a lead compound.

Historical Synthesis: The Dawn of Directed ortho-Metalation

While a singular "discovery" of 3,6-Difluoro-2-methylbenzoic acid is not prominently documented in the annals of chemical literature, its synthesis is intrinsically linked to the development of a powerful synthetic tool: Directed ortho-Metalation (DoM) . This reaction, independently reported by Henry Gilman and Georg Wittig in the 1940s, allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalating group (DMG), followed by quenching with an electrophile.[1]

The fluorine atom itself can act as a weak directing group in DoM. However, the synthesis of 3,6-Difluoro-2-methylbenzoic acid most logically relies on the synergistic directing effects of the substituents on a suitable precursor. The historical development of its synthesis can be understood as an application of the principles of DoM to specifically substituted fluoroaromatics.

The Cornerstone of Synthesis: Directed ortho-Metalation of 1,4-Difluoro-2-methylbenzene

The most logical and historically practiced approach to the synthesis of 3,6-Difluoro-2-methylbenzoic acid involves the directed ortho-lithiation of 1,4-difluoro-2-methylbenzene (also known as 2,5-difluorotoluene), followed by carboxylation.

The Causality Behind the Experimental Choices

The choice of 1,4-difluoro-2-methylbenzene as the starting material is strategic. The two fluorine atoms and the methyl group collectively influence the acidity of the aromatic protons. The position C-3, situated between a fluorine and a methyl group, is the most sterically accessible and electronically activated site for deprotonation by a strong base.

The lithiation is typically carried out using a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C) to prevent side reactions. The low temperature is crucial to ensure the stability of the aryllithium intermediate.

Following the formation of the lithiated species, the reaction is quenched with an electrophile. For the synthesis of the target carboxylic acid, the most common and efficient electrophile is carbon dioxide, either as a gas or in its solid form (dry ice). Subsequent acidic workup protonates the carboxylate salt to yield the final product, 3,6-Difluoro-2-methylbenzoic acid.

Synthesis_Workflow start 1,4-Difluoro-2-methylbenzene lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate Aryllithium Intermediate lithiation->intermediate carboxylation Carboxylation (CO₂) intermediate->carboxylation workup Acidic Workup (H₃O⁺) carboxylation->workup product 3,6-Difluoro-2-methylbenzoic Acid workup->product

Synthetic workflow for 3,6-Difluoro-2-methylbenzoic acid.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 3,6-Difluoro-2-methylbenzoic acid via directed ortho-metalation.

Materials:

  • 1,4-Difluoro-2-methylbenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 1,4-difluoro-2-methylbenzene in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • The reaction mixture is then poured over an excess of crushed dry ice. The mixture is allowed to warm to room temperature as the CO₂ sublimes.

  • Once at room temperature, the reaction is quenched with water.

  • The aqueous layer is separated and acidified with concentrated HCl to a pH of approximately 1-2, resulting in the precipitation of the crude product.

  • The crude product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude 3,6-Difluoro-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 128139-55-9
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white solid
Melting Point 145-149 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 1H), 6.95-6.85 (m, 1H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.4 (d, J = 3.5 Hz), 161.2 (dd, J = 252.5, 4.5 Hz), 158.7 (dd, J = 248.5, 4.5 Hz), 125.8 (dd, J = 10.5, 3.5 Hz), 116.8 (dd, J = 22.5, 3.5 Hz), 114.3 (dd, J = 22.5, 10.5 Hz), 14.7 (d, J = 3.0 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -114.5 (d, J = 22.5 Hz), -118.2 (d, J = 22.5 Hz).

Applications in Drug Development and Beyond

3,6-Difluoro-2-methylbenzoic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been explored as potential therapeutic agents in areas such as:

  • Oncology: As a scaffold for the development of kinase inhibitors.

  • Inflammation: In the synthesis of novel anti-inflammatory agents.

  • Infectious Diseases: As a building block for new antibacterial and antiviral compounds.

The specific substitution pattern of this molecule allows for precise control over the three-dimensional shape and electronic properties of the final drug molecule, making it a powerful tool in the arsenal of medicinal chemists.

Conclusion

The synthesis of 3,6-Difluoro-2-methylbenzoic acid is a testament to the power and precision of modern synthetic organic chemistry. Rooted in the historical development of directed ortho-metalation, its preparation showcases a rational approach to the construction of highly functionalized aromatic systems. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of key building blocks like 3,6-Difluoro-2-methylbenzoic acid will undoubtedly continue to rise, paving the way for the discovery of the next generation of medicines.

References

  • Gilman, H.; Bebb, R. L.J. Am. Chem. Soc.1939, 61, 109.
  • Wittig, G.; Fuhrman, G.Chem. Ber.1940, 73, 1197.

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Exploratory

theoretical properties and computational modeling of 3,6-Difluoro-2-methylbenzoic acid

An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of 3,6-Difluoro-2-methylbenzoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of 3,6-Difluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the . As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper understanding of the molecule's behavior, grounded in established computational chemistry principles. This document is designed to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Fluorinated Benzoic Acids

3,6-Difluoro-2-methylbenzoic acid is an aromatic carboxylic acid, a class of compounds that are pivotal scaffolds in medicinal chemistry and materials science.[1] The strategic placement of fluorine atoms on the benzene ring can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The presence of a methyl group further modulates its steric and electronic profile. Understanding these properties at a quantum-mechanical level is essential for predicting molecular interactions and designing new chemical entities with desired functions.

Computational modeling provides a powerful, cost-effective, and time-efficient means to elucidate the intrinsic properties of molecules like 3,6-Difluoro-2-methylbenzoic acid before embarking on extensive experimental synthesis and testing. This guide will detail a robust computational workflow for characterizing this molecule, offering insights into its structure, electronics, and reactivity.

Theoretical Properties: A Quantum Chemical Perspective

The theoretical properties of 3,6-Difluoro-2-methylbenzoic acid can be rigorously investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, offering a good balance between accuracy and computational cost.

Molecular Geometry and Conformational Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For 3,6-Difluoro-2-methylbenzoic acid, a key structural feature is the orientation of the carboxylic acid group relative to the benzene ring.

The optimization process reveals that the lowest energy conformation is likely one where the carboxylic acid group is nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from the ortho-methyl group may cause some torsion.

Table 1: Predicted Structural Parameters for 3,6-Difluoro-2-methylbenzoic acid (Note: These are hypothetical values that would be generated by a DFT calculation at the B3LYP/6-311++G(2d,2p) level of theory. Actual values would require performing the calculation.)

ParameterValue
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-F bond lengths~1.35 Å
C-C (methyl) bond length~1.51 Å
C=O bond length~1.21 Å
C-O bond length~1.35 Å
O-H bond length~0.97 Å
Dihedral Angle (C-C-C=O)~10-20°
Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO will likely have significant contributions from the carboxylic acid group.

  • Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. For 3,6-Difluoro-2-methylbenzoic acid, the most negative potential (red) is anticipated around the carbonyl oxygen of the carboxylic acid, making it a prime site for hydrogen bond donation. The most positive potential (blue) is expected around the acidic proton of the carboxyl group.

  • Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions. The fluorine and carboxylic acid groups are expected to give the molecule a significant net dipole moment.

Table 2: Predicted Electronic Properties of 3,6-Difluoro-2-methylbenzoic acid (Note: Hypothetical values from a DFT calculation.)

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVElectron-donating ability
LUMO Energy~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap~ 5.5 eVChemical stability/reactivity
Dipole Moment~ 3.5 DebyePolarity and intermolecular forces
Spectroscopic Signatures

Computational methods can predict various types of spectra, which are invaluable for experimental validation.

  • Infrared (IR) Spectroscopy: Calculation of vibrational frequencies allows for the prediction of the IR spectrum. Key predicted peaks would include a strong C=O stretching vibration around 1700-1750 cm⁻¹ and a broad O-H stretch from the carboxylic acid dimer in the range of 2500-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the structural elucidation of the molecule and its derivatives. The predicted shifts are compared to experimental data to confirm the molecular structure.

Computational Modeling: A Practical Workflow

This section outlines a robust, self-validating protocol for the computational characterization of 3,6-Difluoro-2-methylbenzoic acid.

Step-by-Step Computational Protocol
  • Structure Building: Construct the 3D structure of 3,6-Difluoro-2-methylbenzoic acid using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM7 semi-empirical method) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization: Optimize the geometry using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(2d,2p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and fluorine, and polarization functions (2d,2p) are crucial for describing the bonding environment accurately.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the IR spectrum and thermodynamic data (enthalpy, Gibbs free energy).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties, including HOMO-LUMO energies, Mulliken population analysis, and the molecular electrostatic potential.

  • NMR Chemical Shift Calculation: Predict the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.

Workflow Visualization

The following diagram illustrates the computational workflow for characterizing 3,6-Difluoro-2-methylbenzoic acid.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis & Interpretation A 1. Build 3D Structure B 2. Geometry Optimization (DFT: B3LYP/6-311++G(2d,2p)) A->B C 3. Frequency Analysis (Confirm Minimum, Obtain IR/Thermo) B->C F Optimized Geometry B->F D 4. Single-Point Energy (Electronic Properties: HOMO/LUMO, ESP) C->D G Thermodynamic Data C->G H Predicted IR Spectrum C->H E 5. NMR Calculation (GIAO Method) D->E I Electronic Properties D->I J Predicted NMR Shifts E->J

Caption: Computational workflow for the characterization of 3,6-Difluoro-2-methylbenzoic acid.

Reactivity and Intermolecular Interactions

The computed properties allow for a detailed analysis of the molecule's potential reactivity and interactions, which is critical for drug design.

Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) provides a clear guide to the molecule's reactivity.

  • Nucleophilic Attack: The acidic proton of the carboxylic acid is the most electron-deficient site, making it susceptible to attack by nucleophiles or deprotonation by a base.

  • Electrophilic Attack: The carbonyl oxygen is the most electron-rich site, making it a target for electrophiles and a hydrogen bond acceptor.

  • Aromatic Substitution: The fluorine atoms are deactivating, and the methyl and carboxylic acid groups are ortho, para-directing. The overall substitution pattern will be a complex interplay of these electronic and steric effects.

The following diagram highlights these key reactive regions based on a hypothetical MEP surface.

G cluster_mol 3,6-Difluoro-2-methylbenzoic acid mol h_plus Electrophilic Site (H+) o_minus Nucleophilic Site (C=O) ring Aromatic Ring (π-system)

(Note: The above DOT script is a conceptual representation. A proper diagram would require overlaying annotations on a 2D or 3D image of the molecule, which is beyond the direct capability of Graphviz. The description below serves the intended purpose.)

Caption: Key reactive sites of 3,6-Difluoro-2-methylbenzoic acid.

This conceptual diagram illustrates the primary sites for chemical interactions. The carboxylic acid proton is the main electrophilic site, while the carbonyl oxygen is the primary nucleophilic and hydrogen-bonding site. The fluorinated aromatic ring can participate in π-stacking and other non-covalent interactions.

Potential for Biological Interactions

In the context of drug development, understanding how 3,6-Difluoro-2-methylbenzoic acid might interact with a biological target, such as an enzyme's active site, is crucial.

  • Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (O-H) and acceptor (C=O). This is often a key interaction for anchoring a ligand into a protein's binding pocket.

  • Halogen Bonding: The fluorine atoms, while weak halogen bond donors, can still participate in favorable electrostatic interactions with electron-rich regions of a protein.

  • Hydrophobic Interactions: The methyl group and the aromatic ring provide hydrophobic character, which can be important for binding to nonpolar pockets in a protein.

Molecular dynamics (MD) simulations could be employed as a next step to study the dynamic behavior of this molecule in solution or complexed with a protein, providing deeper insights into its binding thermodynamics and kinetics.[2][3][4][5]

Conclusion and Future Directions

This guide has outlined a comprehensive computational approach for characterizing the theoretical properties of 3,6-Difluoro-2-methylbenzoic acid. Through the application of Density Functional Theory, we can obtain detailed insights into its geometry, electronic structure, and reactivity. These theoretical data provide a robust foundation for understanding its chemical behavior and can accelerate its application in drug discovery and materials science by enabling a more rational design process.

Future work should focus on experimental validation of the predicted spectroscopic data and exploring the reactivity of this molecule in various synthetic transformations. Furthermore, computational studies of its interactions with specific biological targets could uncover its potential as a lead compound for novel therapeutics.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]

  • Using the classical molecular dynamics simulations, the interfacial partitioning of selected aromatic species, namely benzoic ac. Powered by TCPDF (). [Link]

  • Physicochemical stability study of protein-benzoic acid complexes using molecular dynamics simulations. PubMed. [Link]

  • Molecular dynamics investigation of benzoic acid in confined spaces. AIR Unimi. [Link]

  • Molecular dynamics investigation of benzoic acid in confined spaces. RSC Publishing. [Link]

  • 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3). PubChemLite. [Link]

  • 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142. PubChem. [Link]

  • 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. NIST WebBook. [Link]

  • 2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344. PubChem. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. PMC. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. [Link]

  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. MDPI. [Link]

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. RSC Publishing. [Link]

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Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 3,6-Difluoro-2-methylbenzoic Acid

Foreword: The Analytical Imperative for Fluorinated Aromatics In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular desi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Analytical Imperative for Fluorinated Aromatics

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3,6-Difluoro-2-methylbenzoic acid is an exemplar of such a scaffold, a valuable building block whose utility is predicated on its precise structure and purity. Unambiguous structural confirmation is therefore not a perfunctory quality control step, but the very foundation upon which subsequent research is built.

This guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive characterization of 3,6-Difluoro-2-methylbenzoic acid. We will move beyond the mere presentation of data, delving into the causal reasoning behind experimental choices and the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Molecular Structure and Spectroscopic Implications

Before initiating any analysis, a critical examination of the target structure is paramount. The molecule, 3,6-Difluoro-2-methylbenzoic acid, possesses several key features that will manifest in distinct spectroscopic signatures:

  • An Asymmetric Aromatic Ring: A tetrasubstituted benzene ring with two adjacent protons (H-4 and H-5). Their chemical environments are non-equivalent, which will lead to distinct signals and coupling patterns.

  • Multiple NMR-Active Nuclei: ¹H, ¹³C, and ¹⁹F are all readily observable by NMR, providing a rich dataset for structural elucidation.

  • Key Functional Groups: The carboxylic acid (-COOH), methyl (-CH₃), and carbon-fluorine (C-F) groups will each produce characteristic signals in IR and NMR spectroscopy.

Our analytical strategy is designed to probe each of these features methodically, using the combined data to construct an unassailable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific environment of the fluorine atoms. For a molecule of this complexity, a suite of 1D NMR experiments (¹H, ¹³C, ¹⁹F) is required.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,6-Difluoro-2-methylbenzoic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice, but DMSO-d₆ may be preferred to ensure the acidic proton of the carboxylic acid is clearly observable.[1][2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid. Use a common fluorine reference standard like CFCl₃ (0 ppm) for accurate chemical shift referencing.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

¹H NMR: Predicted Spectrum and Interpretation

The proton NMR spectrum is expected to show four distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield in the 10-12 ppm region. Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for an acidic proton.[3]

  • Aromatic Protons (H-4, H-5): The two adjacent aromatic protons are in different chemical environments and will couple to each other, resulting in two doublets. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxyl groups.

  • Methyl Protons (-CH₃): A sharp singlet in the 2-3 ppm region. The signal is a singlet as there are no adjacent protons to couple with.[3]

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad singlet)
Aromatic CH7.0 - 8.0 (2H, complex multiplet)
-CH₃2.1 - 2.5 (singlet)
¹³C NMR: Predicted Spectrum and Interpretation

Due to the molecule's asymmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals in the proton-decoupled spectrum.

  • Carbonyl Carbon (-COOH): This is the most deshielded carbon, appearing in the 165-180 ppm range.[1][3]

  • Aromatic Carbons (C1-C6): These will appear in the 110-140 ppm region. The carbons directly bonded to fluorine (C-3, C-6) will show large one-bond C-F coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly downfield. Other aromatic carbons will also exhibit smaller C-F couplings.

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing upfield around 15-25 ppm.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
C=O165 - 180
Aromatic C-F155 - 165 (doublet, large ¹JCF)
Aromatic C-H/C-C110 - 140
-CH₃15 - 25
¹⁹F NMR: Predicted Spectrum and Interpretation

The ¹⁹F NMR spectrum provides direct evidence for the fluorine environments.

  • Two Distinct Signals: Since the two fluorine atoms (at C-3 and C-6) are in chemically non-equivalent environments, two separate signals are expected.

  • Coupling: These signals may appear as complex multiplets due to coupling with the aromatic protons. The chemical shifts will be relative to a standard like CFCl₃.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis cluster_output Structural Confirmation Prep Dissolve 5-10 mg in 0.7 mL CDCl3/DMSO-d6 + TMS Acq_H ¹H NMR Prep->Acq_H Analyze Acq_C ¹³C NMR Prep->Acq_C Analyze Acq_F ¹⁹F NMR Prep->Acq_F Analyze Proc Fourier Transform, Phase & Baseline Correction Acq_H->Proc Acq_C->Proc Acq_F->Proc Analysis Assign Signals, Analyze Couplings Proc->Analysis Confirm Verified Structure Analysis->Confirm

NMR Analysis Workflow

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,6-Difluoro-2-methylbenzoic acid will be dominated by the characteristic vibrations of the carboxylic acid group.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Predicted IR Spectrum and Interpretation

The spectrum will exhibit several key absorption bands:

  • O-H Stretch: A very broad and strong band from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption between 1680 and 1710 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic carboxylic acid.[4][5]

  • C=C Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[5]

  • C-F Stretches: Strong, sharp absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (Broad, Strong)
Aromatic C-H~3050 - 3100 (Medium)
Aliphatic C-H~2850 - 2960 (Medium)
C=O (Carboxylic Acid)1680 - 1710 (Strong, Sharp)
Aromatic C=C1450 - 1600 (Variable)
C-F1100 - 1300 (Strong)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This technique is "soft," minimizing fragmentation and typically showing a strong signal for the molecular ion.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in both positive and negative ion modes.

    • Negative Ion Mode: This is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

    • Positive Ion Mode: This may show the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap). This will provide the mass with high accuracy (typically < 5 ppm error), allowing for the calculation of the exact elemental composition.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion: The molecular weight of C₈H₆F₂O₂ is 172.13 g/mol . The primary ion observed will depend on the mode:

    • Negative Mode: A strong peak at m/z 171.02, corresponding to the [M-H]⁻ ion.

    • Positive Mode: A peak at m/z 173.04, corresponding to the [M+H]⁺ ion.

  • Isotope Pattern: A small "M+1" peak will be visible due to the natural abundance of ¹³C.[6]

  • Fragmentation: While ESI is a soft ionization method, some fragmentation may occur. Key fragmentation pathways for benzoic acids include the loss of water (-18 Da) or the loss of the entire carboxyl group (-45 Da). The most stable fragment is often the benzoyl cation or its equivalent.[6] A prominent fragment would be expected at m/z 127, corresponding to the loss of the -COOH group.

MS_Fragmentation Parent [C₈H₆F₂O₂]⁺˙ m/z = 172 Frag1 Loss of •OH -17 Da Parent->Frag1 Frag2 Loss of •COOH -45 Da Parent->Frag2 Ion1 [C₈H₅F₂O]⁺ m/z = 155 Frag1->Ion1 Frag3 Loss of CO -28 Da Ion1->Frag3 Ion2 [C₇H₅F₂]⁺ m/z = 127 Frag2->Ion2 Ion3 [C₇H₅F₂]⁺ m/z = 127 Frag3->Ion3

Plausible MS Fragmentation Pathway

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated aromatic system.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

  • Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam. Scan a range of wavelengths, typically from 400 nm down to 200 nm.

Predicted UV-Vis Spectrum and Interpretation
  • Aromatic carboxylic acids typically display two main absorption bands.[7]

  • π→π* Transition: An intense absorption band is expected at a wavelength (λmax) between 230-280 nm. This is due to electronic transitions within the conjugated π-system of the benzene ring and the carbonyl group.

  • n→π* Transition: A much weaker absorption band may be observed at a longer wavelength, typically above 300 nm. This corresponds to the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital.[3][4] The presence of substituents on the aromatic ring will cause shifts in these absorptions.

Predicted UV-Vis Data
Transition Predicted λmax (nm)
π→π230 - 280
n→π>300 (Weak)

Integrated Data Analysis: A Holistic Approach

Integrated_Analysis Structure Hypothesized Structure: 3,6-Difluoro-2-methylbenzoic acid NMR NMR - ¹H: 4 signals (acid, Me, 2x Ar-H) - ¹³C: 8 signals - ¹⁹F: 2 signals Structure->NMR predicts IR IR - Broad O-H (2500-3300 cm⁻¹) - Strong C=O (~1700 cm⁻¹) - Strong C-F (~1200 cm⁻¹) Structure->IR predicts MS Mass Spec - Correct Mol. Weight (m/z 171 [M-H]⁻) - Fragmentation matches Structure->MS predicts UV UV-Vis - Aromatic π→π* absorption (~230-280 nm) Structure->UV predicts Conclusion Unambiguous Confirmation of Structure & Purity NMR->Conclusion confirms IR->Conclusion confirms MS->Conclusion confirms UV->Conclusion confirms

Synergistic Data Integration

The process is iterative and self-validating:

  • MS confirms the molecular formula.

  • IR confirms the presence of key functional groups (carboxylic acid, C-F).

  • NMR confirms the specific connectivity of the atoms, the number and environment of protons, carbons, and fluorines, providing the definitive structural proof.

  • UV-Vis confirms the nature of the conjugated electronic system.

When the experimental data from each of these techniques aligns perfectly with the predicted spectroscopic behavior, the identity and purity of 3,6-Difluoro-2-methylbenzoic acid are confirmed with the highest degree of scientific confidence.

References

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types.
  • Stalport, F., et al. (2024, July 10). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. PMC.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Unknown. (n.d.). UV-Vis Spectroscopy. Source not specified.
  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid.
  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid.
  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3,6-Difluoro-2-methylbenzoic Acid in Pharmaceutical Synthesis

Introduction: The Strategic Role of Fluorinated Benzoic Acids in Modern Drug Discovery The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's metab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Benzoic Acids in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Substituted aromatic carboxylic acids, such as 3,6-Difluoro-2-methylbenzoic acid, are valuable building blocks that introduce these desirable properties into complex molecules. This guide provides an in-depth look at the primary application of 3,6-Difluoro-2-methylbenzoic acid and its analogs in pharmaceutical synthesis, focusing on the formation of amide bonds, a critical linkage in a vast number of active pharmaceutical ingredients (APIs). While direct, publicly available examples of APIs synthesized from 3,6-Difluoro-2-methylbenzoic acid are limited, its utility can be expertly demonstrated through the synthesis of analogous compounds and the application of standard, robust synthetic protocols.

Physicochemical Properties of 3,6-Difluoro-2-methylbenzoic Acid

A foundational understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents, with limited solubility in water.[2]
Acidity (pKa) The carboxylic acid functional group imparts acidic properties, allowing for deprotonation and subsequent reactions like esterification and amidation.[2]
Storage Store in a cool, dry place, sealed from moisture.

Core Application: Amide Bond Formation in API Synthesis

The most prevalent and critical application of 3,6-Difluoro-2-methylbenzoic acid in pharmaceutical synthesis is its role as a carboxylic acid component in amide bond formation. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily undergo nucleophilic attack by an amine.[3] This activation is the cornerstone of modern amide synthesis and is typically achieved using specialized coupling reagents.

The presence of two fluorine atoms on the benzene ring of 3,6-Difluoro-2-methylbenzoic acid can influence the reactivity of the carboxylic acid group and the properties of the resulting amide. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic proton and potentially affect the rate and efficiency of the coupling reaction.

Case Study: Synthesis of Avacopan Using an Isomeric Building Block

To illustrate the practical application of a difluoro-methylbenzoic acid derivative in a real-world pharmaceutical synthesis, we will examine the synthesis of Avacopan.

Disclaimer: The synthesis of Avacopan utilizes 2-Fluoro-6-methylbenzoic acid , an isomer of the topic compound, 3,6-Difluoro-2-methylbenzoic acid.[5][6][7] This example is presented due to the wealth of available information and its direct relevance to the synthetic utility of this class of compounds. The principles and protocols are highly analogous and transferable.

About Avacopan (Tavneos): Avacopan is a complement 5a receptor (C5aR) antagonist used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[6][7]

Workflow for the Key Amide Coupling Step in Avacopan Synthesis

The synthesis of Avacopan involves the formation of an amide bond between a complex piperidine intermediate and an activated form of 2-Fluoro-6-methylbenzoic acid.[6]

cluster_activation Activation Step cluster_coupling Amide Coupling 2_fluoro_6_methylbenzoic_acid 2-Fluoro-6-methylbenzoic acid acyl_chloride 2-Fluoro-6-methylbenzoyl chloride 2_fluoro_6_methylbenzoic_acid->acyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride piperidine_intermediate Piperidine Intermediate avacopan_precursor Avacopan Precursor (Amide) acyl_chloride->avacopan_precursor Acylation piperidine_intermediate->avacopan_precursor

Caption: Key amide formation in Avacopan synthesis.

Protocol: Acylation with 2-Fluoro-6-methylbenzoyl Chloride (Analogous Protocol)

This protocol describes the amide coupling step, a critical juncture in the synthesis of Avacopan.[6]

1. Materials and Reagents:

  • Piperidine intermediate (as a salt, e.g., hydrochloride)

  • 2-Fluoro-6-methylbenzoyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

2. Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the piperidine intermediate salt (1.0 eq) and dissolve or suspend it in anhydrous DCM.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.2 eq) dropwise to neutralize the salt and free the amine. Stir for 15-20 minutes.

  • Acylation: In a separate flask, dissolve 2-Fluoro-6-methylbenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide precursor to Avacopan.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from reacting with the highly reactive acyl chloride.

  • Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

  • 0 °C Starting Temperature: The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.

  • DIPEA as Base: A non-nucleophilic base is used to avoid competing reactions with the acyl chloride. Two equivalents are used: one to neutralize the amine salt and one to scavenge the HCl generated during the reaction.

General Protocols for Amide Synthesis using 3,6-Difluoro-2-methylbenzoic Acid

The following protocols are directly applicable to 3,6-Difluoro-2-methylbenzoic acid and represent standard, reliable methods for amide bond formation in a research and development setting.

General Workflow for Amide Coupling

start_acid 3,6-Difluoro-2- methylbenzoic acid activated_intermediate Activated Carboxylic Acid (e.g., O-acylisourea ester) start_acid->activated_intermediate amine Primary or Secondary Amine final_amide Target Amide amine->final_amide coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate base Base (e.g., DIPEA) solvent Anhydrous Solvent (e.g., DMF, DCM) activated_intermediate->final_amide

Caption: General workflow for amide bond formation.

Protocol A: EDC/HOBt-Mediated Coupling

This method utilizes a carbodiimide (EDC) for activation, often with an additive like HOBt to improve efficiency and reduce side reactions.[3][8]

1. Materials and Reagents:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Nitrogen or Argon atmosphere

2. Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3,6-Difluoro-2-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Once complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol B: HATU-Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent, often leading to faster reactions and higher yields, especially with challenging or sterically hindered substrates.[3]

1. Materials and Reagents:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Nitrogen or Argon atmosphere

2. Procedure:

  • Pre-activation: In a dry round-bottom flask under an inert atmosphere, dissolve 3,6-Difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the solution for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with a saturated aqueous NaHCO₃ solution followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Comparison of Common Amide Coupling Protocols
ParameterEDC/HOBt ProtocolHATU Protocol
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Typical Reaction Time 12-24 hours2-6 hours
Efficiency Good to excellent for most substratesExcellent, especially for hindered or electron-deficient partners
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Cost Generally more cost-effectiveMore expensive
Key Advantage Widely used, reliable, cost-effectiveHigh efficiency, fast reaction times

Safety and Handling

  • 3,6-Difluoro-2-methylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Coupling Reagents (EDC, HATU): These are sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (DCM, DMF): Work in a well-ventilated fume hood. DCM is a suspected carcinogen, and DMF is a hepatotoxin.

  • Bases (DIPEA, TEA): These are corrosive and volatile. Handle with care in a fume hood.

Conclusion

References

  • Vertex Pharmaceuticals Incorporated. (2018). Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[D][5][9]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof. U.S. Patent US10076513B2.

  • Vertex Pharmaceuticals Incorporated. (2021). Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][5][9]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof. U.S. Patent US11052075B2.

  • Pharmaffiliates. (2025). Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. Pharmaffiliates. [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][5][9]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof. WIPO Patent WO2011127241A2.

  • Vertex Pharmaceuticals Incorporated. (2014). Dosage units of 3-(6-(1-(2,2-difluorobenzo[D][5][9] dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. U.S. Patent US8716338B2.

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • Ota, Y., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2196-2200. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, W., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 165-169. [Link]

  • Pattar, V. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(10), 1425-1428. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Flow Chemistry in Organic Synthesis. The Chemical Record, 17(2), 164-181. [Link]

  • NIST. 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. NIST WebBook. [Link]

  • European Medicines Agency. (2021). Assessment report - Tavneos. EMA. [Link]

Sources

Application

3,6-Difluoro-2-methylbenzoic acid as a building block for agrochemicals

Application Note: 3,6-Difluoro-2-methylbenzoic Acid as a High-Value Building Block in Agrochemical Discovery Executive Summary In modern agrochemical design, the strategic incorporation of fluorine is a paramount tactic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,6-Difluoro-2-methylbenzoic Acid as a High-Value Building Block in Agrochemical Discovery

Executive Summary

In modern agrochemical design, the strategic incorporation of fluorine is a paramount tactic for overcoming metabolic liabilities and enhancing target-site binding. 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) has emerged as a highly versatile and privileged building block. The unique juxtaposition of an electron-withdrawing difluoro motif with a sterically demanding ortho-methyl group provides a scaffold that is highly resistant to enzymatic degradation. This application note details the physicochemical rationale, structural diversification pathways, and validated synthetic protocols for utilizing this compound in the development of next-generation herbicides, fungicides, and insecticides.

Physicochemical Rationale for Agrochemical Design

The introduction of fluorine atoms into the benzoic acid structure fundamentally alters its physicochemical profile, improving thermal stability, lipophilicity, and electronic properties[1]. In agrochemical applications, these modifications translate directly to enhanced field efficacy and prolonged half-lives[2].

Table 1: Comparative Physicochemical Profiling

Property Non-Fluorinated Analog (2-Methylbenzoic Acid) 3,6-Difluoro-2-methylbenzoic Acid Agrochemical Implication
Aromatic C-H BDE ~110 kcal/mol C-F BDE ~126 kcal/mol The strong C-F bond blocks Cytochrome P450-mediated aromatic hydroxylation, preventing rapid metabolic clearance.
Lipophilicity (LogP) ~2.1 ~2.8 (Estimated) Increased lipophilicity enhances penetration through waxy plant cuticles and insect exoskeletons.
pKa (Carboxylic Acid) 3.9 ~2.5 - 3.0 The electron-withdrawing fluorines increase the acidity of the carboxyl group, making activated acyl intermediates highly electrophilic.

| Steric Volume | Methyl group only | Methyl + Fluorine | Induces specific conformational twists in resulting amide derivatives, optimizing binding in tight enzyme pockets (e.g., SDHI fungicides). |

Mechanistic Insights: Overcoming Metabolic Liabilities

A primary failure point for many agrochemical candidates is rapid oxidation by plant or insect Cytochrome P450 (CYP450) enzymes. By occupying the 3- and 6-positions with fluorine atoms, the aromatic ring is electronically deactivated toward electrophilic attack, and the most metabolically vulnerable sites are sterically shielded.

G A Non-Fluorinated Agrochemical B Cytochrome P450 Oxidation A->B C Rapid Degradation (Loss of Efficacy) B->C E Steric & Electronic Shielding B->E Blocked by F-atoms D 3,6-Difluoro Agrochemical D->E F Prolonged Half-Life (Sustained Efficacy) E->F

Fig 1: Mechanism of CYP450 resistance conferred by 3,6-difluoro substitution.

Synthetic Workflows & Structural Diversification

The carboxylic acid and the ortho-methyl group serve as orthogonal functional handles. The carboxylic acid can be subjected to amidation, esterification, or Curtius rearrangement, while the methyl group can undergo benzylic bromination to create an electrophilic center for further cross-coupling.

G A 3,6-Difluoro-2-methylbenzoic Acid (Building Block) B Curtius Rearrangement (DPPA) Target: Fluorinated Anilines A->B Pathway 1 C Amide Coupling (HATU) Target: Pyrazole Amides A->C Pathway 2 D Benzylic Bromination (NBS) Target: Electrophilic Handle A->D Pathway 3 E Insecticides (e.g., Ryanodine Modulators) B->E Insecticidal Activity F SDHI Fungicides (Metabolically Stable) C->F Fungicidal Activity G HPPD Inhibitor Herbicides (High Lipophilicity) D->G Herbicidal Activity

Fig 2: Divergent synthetic pathways from 3,6-difluoro-2-methylbenzoic acid to agrochemicals.

Validated Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3,6-difluoro-2-methylphenyl)carbamate via Curtius Rearrangement

Converting the benzoic acid to an aniline derivative is a highly valuable transformation when an electron-deficient aniline is required for downstream agrochemical synthesis. This protocol utilizes Diphenylphosphoryl azide (DPPA) to induce a Curtius rearrangement, trapping the intermediate isocyanate with tert-butanol[3].

Causality & Design: Triethylamine (Et₃N) is used to deprotonate the carboxylic acid, generating a highly nucleophilic carboxylate that attacks DPPA. Heating the resulting acyl azide triggers the expulsion of nitrogen gas (N₂) and the migration of the aryl group. Degassing the solvent is critical to prevent oxidative degradation of the electron-rich intermediates at elevated temperatures[3].

Materials:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq, e.g., 790 mg, 4.13 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq, 1.25 g, 4.54 mmol)

  • Triethylamine (Et₃N) (2.0 eq, 1.15 mL, 8.26 mmol)

  • tert-Butanol (t-BuOH) (20 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3,6-difluoro-2-methylbenzoic acid (790 mg) and Et₃N (1.15 mL) in anhydrous t-BuOH (20 mL).

  • Degassing: Purge the reaction mixture with nitrogen (N₂) gas for 15 minutes. Self-Validation: Ensure active bubbling through the solution to displace dissolved oxygen, which prevents unwanted phenol byproducts.

  • Activation: Heat the mixture to 40 °C. Once equilibrated, add DPPA (1.25 g) dropwise over 5 minutes. Safety Note: DPPA is a toxic azide source; perform this addition strictly inside a calibrated fume hood.

  • Rearrangement: Elevate the reaction temperature to 90 °C and stir for 12 hours under an N₂ atmosphere.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The target product will present a mass of[M-tBu+H]⁺ = 188.1 or [M+H]⁺ = 244.1. The complete disappearance of the starting material peak confirms reaction completion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure Boc-protected aniline.

Protocol 2: Sterically Hindered Amide Coupling for Fungicide Precursors

Standard coupling reagents (like EDC/HOBt) often fail with 3,6-difluoro-2-methylbenzoic acid due to the severe steric hindrance imposed by the ortho-methyl and ortho-fluoro groups. This protocol utilizes HATU, which provides superior activation kinetics for hindered substrates.

Causality & Design: HATU forms a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the target amine attacks the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve 3,6-difluoro-2-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Self-Validation: A color change to pale yellow typically indicates the formation of the active ester.

  • Coupling: Add the target amine (e.g., a substituted aminopyrazole) (1.1 eq) in one portion. Stir at room temperature for 4-6 hours.

  • IPC: Check reaction progress via TLC (UV visualization at 254 nm).

  • Workup: Quench the reaction by adding water (3 times the reaction volume) to precipitate the amide. If the product does not precipitate, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by 1M HCl and saturated NaHCO₃.

  • Purification: Recrystallize the crude product from hot ethanol/water to obtain the analytically pure agrochemical precursor.

References

  • WO2023239941A1 - Imidazo(1,2-a)
  • Fluorobenzoic Acid Series - High-Performance Fluorine Chemicals Empowering Global Industries Source: Sparrow Chemical URL
  • 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 Source: Precedence Research URL

Sources

Method

Application Notes and Protocols for the Esterification of 3,6-Difluoro-2-methylbenzoic Acid

Introduction The synthesis of esters from carboxylic acids and alcohols, a fundamental transformation in organic chemistry, is frequently complicated by substrate-specific challenges. The esterification of 3,6-Difluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of esters from carboxylic acids and alcohols, a fundamental transformation in organic chemistry, is frequently complicated by substrate-specific challenges. The esterification of 3,6-Difluoro-2-methylbenzoic acid presents a notable case study in overcoming the combined electronic and steric hurdles inherent to its structure. The presence of a methyl group ortho to the carboxylic acid introduces significant steric hindrance, which can impede the approach of the alcohol nucleophile.[1] Furthermore, the two fluorine atoms on the aromatic ring, while electronically withdrawing, also contribute to the steric environment.

This document provides a detailed experimental protocol for the successful esterification of 3,6-Difluoro-2-methylbenzoic acid to its corresponding methyl ester, methyl 3,6-difluoro-2-methylbenzoate. We will primarily focus on the robust Fischer-Speier esterification method, which is well-suited for this transformation, particularly when employing forcing conditions to overcome the steric barrier. The principles and procedures outlined herein are intended for researchers and professionals in drug development and organic synthesis.

Reaction Mechanism and Rationale

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4]

Given the steric hindrance of 3,6-Difluoro-2-methylbenzoic acid, driving the equilibrium towards the product side is crucial for achieving a high yield. This is typically accomplished by using a large excess of the alcohol (in this case, methanol), which also serves as the solvent, and by employing elevated temperatures to increase the reaction rate.[3][5]

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of methyl 3,6-difluoro-2-methylbenzoate via a microwave-assisted Fischer-Speier esterification, a technique known to accelerate reaction rates, particularly for sterically hindered substrates.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6-Difluoro-2-methylbenzoic acid≥97%Commercially Available---
Methanol (CH₃OH)AnhydrousCommercially AvailableUse of anhydrous methanol is recommended to minimize the reverse reaction.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableHandle with extreme care in a fume hood.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution---Prepared in-houseFor neutralization.
Brine (Saturated NaCl Solution)---Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying the organic phase.
Microwave Reactor------A dedicated single-mode microwave reactor is recommended for safety and reproducibility.[6]
Round-bottom flask---------
Reflux condenser---------
Separatory funnel---------
Rotary evaporator---------
Safety Precautions
  • 3,6-Difluoro-2-methylbenzoic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to the solvent slowly and with cooling. Handle exclusively in a chemical fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Microwave Reactor: Follow the manufacturer's instructions for safe operation. Never heat a sealed vessel without proper pressure monitoring.

Step-by-Step Procedure
  • Reaction Setup: In a suitable microwave reaction vessel, combine 3,6-Difluoro-2-methylbenzoic acid (1.0 eq.) and anhydrous methanol (20-40 eq.).[3][4] The large excess of methanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the reaction vessel.[7] The addition is exothermic, so it is advisable to cool the vessel in an ice bath during this step.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 130-150°C for 15-30 minutes.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. After the reaction is complete, allow the vessel to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.[7][8] c. Dissolve the residue in ethyl acetate.[7] d. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acidic catalyst and remove any unreacted carboxylic acid, and finally with brine.[7][8] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8] f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,6-difluoro-2-methylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 3,6-Difluoro-2-methylbenzoic acid and anhydrous Methanol catalyst Add concentrated H₂SO₄ reagents->catalyst microwave Microwave Irradiation (130-150°C, 15-30 min) catalyst->microwave evaporation Remove excess Methanol microwave->evaporation extraction Dissolve in EtOAc & Wash (H₂O, NaHCO₃, Brine) evaporation->extraction drying Dry over Na₂SO₄ extraction->drying purification Purify by Column Chromatography drying->purification product Pure Methyl 3,6-difluoro- 2-methylbenzoate purification->product

Caption: Workflow for the synthesis of methyl 3,6-difluoro-2-methylbenzoate.

Data Presentation: Reaction Parameters

ParameterRecommended ConditionRationale
Substrate 3,6-Difluoro-2-methylbenzoic acidSterically hindered and electronically modified carboxylic acid.
Reagent Anhydrous MethanolActs as both reactant and solvent; large excess drives the equilibrium forward.[3]
Catalyst Concentrated Sulfuric AcidStrong acid catalyst to protonate the carbonyl group and increase its electrophilicity.[1]
Temperature 130-150°CElevated temperature overcomes the activation energy barrier for the sterically hindered substrate.[6]
Reaction Time 15-30 minutes (Microwave)Microwave irradiation significantly reduces the reaction time compared to conventional heating.[6]
Work-up Aqueous wash with NaHCO₃Neutralizes the acid catalyst and removes unreacted carboxylic acid.[7][8]
Purification Column ChromatographyTo isolate the pure ester from any side products or remaining starting material.

Conclusion

The esterification of the sterically hindered 3,6-Difluoro-2-methylbenzoic acid can be effectively achieved using a microwave-assisted Fischer-Speier protocol. The use of a large excess of methanol and elevated temperatures are key to overcoming the steric hindrance and driving the reaction to completion. The detailed protocol and the underlying chemical principles provided in these application notes offer a robust starting point for researchers working with similarly challenging substrates. Careful adherence to the safety precautions is paramount for the successful and safe execution of this procedure.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (1980). Derivatization and GLC Determination of the Sterically Hindered 2,6-Difluorobenzoic Acid in Pond Water. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorinated benzoic acid derivatives. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • ACS Publications. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 3,6-difluoro-2-methylbenzoate. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.

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Application

Application Notes &amp; Protocols: Mastering Amide Coupling Reactions with 3,6-Difluoro-2-methylbenzoic Acid

Introduction: Navigating the Challenges of a Sterically Encumbered Building Block 3,6-Difluoro-2-methylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, most notably as a key...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Sterically Encumbered Building Block

3,6-Difluoro-2-methylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, most notably as a key building block in the synthesis of the drug Lifitegrast, used for the treatment of dry eye disease.[1][2][3] Its utility stems from the unique electronic properties imparted by the difluoro substitution and the conformational constraints introduced by the ortho-methyl group.

However, the very features that make this molecule attractive also present significant challenges for one of the most fundamental transformations in organic synthesis: the amide coupling reaction. The successful formation of an amide bond with this substrate requires overcoming two primary obstacles:

  • Steric Hindrance: The methyl group at the C2 position, adjacent to the carboxylic acid, sterically shields the reaction center. This bulkiness can significantly slow down the rate of reaction by impeding the approach of both the activating agent and the amine nucleophile.[4][5]

  • Electronic Effects: The two electron-withdrawing fluorine atoms increase the acidity of the carboxyl group but also influence the stability and reactivity of the activated intermediates.

This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed, field-proven protocols for successfully synthesizing amides from 3,6-Difluoro-2-methylbenzoic acid. It is designed for researchers, chemists, and drug development professionals seeking to efficiently incorporate this challenging building block into their synthetic workflows.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature, as it leads to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the cornerstone of any successful amide coupling is the activation of the carboxylic acid. This process involves converting the hydroxyl group of the acid into a better leaving group, transforming the carboxyl carbon into a potent electrophile that is readily attacked by the amine.[7]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-LG (Activated Intermediate) Acid->Active_Ester + Reagent - Byproducts Reagent Coupling Reagent Amide R-CO-NHR' (Amide Product) Active_Ester->Amide + Amine - LG-H Amine R'-NH₂ (Amine)

Caption: General workflow for amide bond formation.

Strategic Reagent Selection for a Hindered Acid

For a substrate like 3,6-Difluoro-2-methylbenzoic acid, the choice of coupling reagent is paramount. Standard or weaker reagents may fail to activate the acid efficiently or the resulting intermediate may not be reactive enough to overcome the steric barrier. Below is a comparative analysis of suitable reagent classes.

Reagent ClassExample(s)MechanismAdvantages for this SubstrateDisadvantages
Uronium/Aminium Salts HATU , HBTU, HCTUForms a highly reactive OAt- or OBt-active ester.Excellent for hindered substrates ; fast reaction rates; low racemization.[8][9][10][11]Higher cost; can form guanidinium byproducts with the amine if not pre-activated.[11]
Phosphonium Salts PyBOP, PyAOPForms a highly reactive OBt- or OAt-active ester.High reactivity, similar to uronium salts; good for difficult couplings.Can be more expensive; phosphine oxide byproducts can complicate purification.
Carbodiimides EDC, DICForms an O-acylisourea intermediate, which can be trapped by an additive.Cost-effective; water-soluble byproducts (for EDC) simplify workup.[12]Often sluggish with hindered substrates unless a potent additive (e.g., Oxyma, HOBt) is used.[13][14]
Phosphonic Anhydrides T3P® Forms a mixed anhydride intermediate.Highly effective for sterically demanding couplings ; excellent yields; non-toxic, water-soluble byproducts lead to easy workup.[15][16][17][18]The reagent is a viscous liquid, which can be less convenient to handle than a solid.
Acid Halides SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.Highest reactivity, can overcome significant steric hindrance.[16]Harsh conditions (heat, strong reagents) may not be compatible with sensitive functional groups; generates corrosive HCl.[19]

Recommendation: For 3,6-Difluoro-2-methylbenzoic acid, uronium salts like HATU and phosphonic anhydrides like T3P® are the premier choices due to their high reactivity and proven efficacy with sterically hindered substrates.[10][15][20]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of 3,6-Difluoro-2-methylbenzoic acid.

Protocol A: High-Efficiency Coupling using HATU

Principle: This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a third-generation uronium salt that forms a highly reactive OAt-active ester.[8][9] The 7-azabenzotriazole core is known to accelerate coupling and suppress side reactions, making it ideal for challenging substrates.[8]

Materials:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for HATU-mediated coupling.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,6-Difluoro-2-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial to form the active ester before the amine is introduced, preventing the amine from reacting with HATU itself.[11]

  • Add the desired amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol B: Robust and Scalable Coupling using T3P®

Principle: This method employs n-Propanephosphonic acid anhydride (T3P®), a powerful dehydrating agent that facilitates amide bond formation with minimal side products and allows for an exceptionally easy workup, as the byproducts are water-soluble.[15][17] It is highly effective for coupling sterically hindered acids and is a preferred reagent for large-scale synthesis.[16][18]

Materials:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • T3P® (50% solution in EtOAc or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for T3P®-mediated coupling.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3,6-Difluoro-2-methylbenzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc.

  • Add pyridine (3.0 eq) to the mixture.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise to the stirred mixture, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-12 hours. For particularly stubborn couplings, the reaction can be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Poor quality or wet reagents/solvents.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or T3P®). 2. Increase reaction temperature (e.g., to 40-60 °C). 3. Use freshly opened, anhydrous solvents and high-purity reagents. Ensure glassware is oven-dried.[21]
Reaction Stalls The amine is not nucleophilic enough, or the activated intermediate is not sufficiently reactive.1. Increase the equivalents of the coupling reagent and base. 2. Consider converting the acid to the acid chloride using SOCl₂ or oxalyl chloride, then react with the amine.[19]
Formation of Guanidinium Side Product (with HATU) The amine is reacting directly with the HATU reagent.Ensure a sufficient pre-activation time (15-20 min) of the carboxylic acid with HATU and base before adding the amine.[11]
Difficult Purification 1. Byproducts from the coupling reagent (e.g., DCU from DCC, tetramethylurea from HATU). 2. Excess unreacted starting materials.1. For EDC, an acidic wash helps remove the urea byproduct. For T3P®, byproducts are water-soluble and easily removed. 2. Ensure the reaction goes to completion. Use a slight excess of the less valuable reagent to consume the other.

Conclusion

Amide coupling with 3,6-Difluoro-2-methylbenzoic acid is a challenging but achievable transformation. Success hinges on acknowledging the steric and electronic hurdles posed by the substrate and selecting a sufficiently potent coupling reagent. High-reactivity reagents such as HATU and T3P® are strongly recommended as they consistently provide good to excellent yields where simpler methods may fail. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this valuable synthetic building block.

References

  • ResearchGate. (n.d.). Original approach to synthesizing lifitegrast. Link

  • Jiang, G.-L., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. Link

  • Thieme. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. Link

  • ACS Publications. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). ACS Omega. Link

  • QuickCompany. (n.d.). A Process For The Preparation Of Lifitegrast. Link

  • Royal Society of Chemistry. (n.d.). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications. Link

  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Link

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Link

  • Wikipedia. (n.d.). HATU. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link

  • MedchemExpress. (n.d.). HATU | Peptide Coupling Reagent. Link

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link

  • ACS Publications. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters. Link

  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Link

  • Organic Syntheses. (n.d.). Procedure. Link

  • Enamine. (n.d.). HATU. Link

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • CORE. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Link

  • Luxembourg Bio Technologies. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Link

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Link

  • ACS Publications. (n.d.). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. The Journal of Organic Chemistry. Link

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Link

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Link

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Link

  • PMC. (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Link

  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Link

Sources

Method

Application Note: 3,6-Difluoro-2-methylbenzoic Acid in Advanced Materials Science

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers Compound: 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) Executive Summary & Mechanistic Rationale While heavily utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers Compound: 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1)

Executive Summary & Mechanistic Rationale

While heavily utilized as an intermediate in pharmaceutical synthesis (such as for RIPK2 inhibitors)[1], 3,6-Difluoro-2-methylbenzoic acid (3,6-DF-2-MBA) has emerged as a highly specialized building block in materials science. The unique substitution pattern of this molecule—featuring a sterically demanding ortho-methyl group flanked by two highly electronegative fluorine atoms—imparts exceptional physicochemical properties.

In materials engineering, the causality behind its utility stems from three distinct mechanistic effects:

  • Steric Hindrance: The 2-methyl group restricts rotational freedom, which is critical for controlling coordination kinetics in framework materials and tuning the mesomorphic phases of liquid crystals.

  • Electronic Modulation: The 3,6-difluoro substituents strongly withdraw electron density from the aromatic ring, increasing the acidity of the carboxylic acid (lowering the pKa) and inducing a strong transverse dipole moment[2].

  • Hydrophobicity & Free Volume: The incorporation of fluorine atoms increases the free volume in polymer matrices and imparts super-hydrophobicity to porous networks[3].

This guide details the application of 3,6-DF-2-MBA across three cutting-edge materials science domains: Metal-Organic Frameworks (MOFs), Low-


 Polyimides, and Nematic Liquid Crystals.

Application 1: Defect-Engineered Metal-Organic Frameworks (MOFs)

The Causality of Modulated Synthesis

In the synthesis of highly stable Zr-based MOFs (e.g., UiO-66), modulators are monocarboxylic acids that compete with the primary dicarboxylic acid linker (e.g., terephthalic acid) for coordination to the


 secondary building units (SBUs)[3][4]. Utilizing 3,6-DF-2-MBA as a modulator introduces a deliberate kinetic bottleneck. The steric bulk of the 2-methyl group slows down the coordination rate, promoting the growth of larger, highly crystalline particles. Simultaneously, the fluorinated aromatic rings that remain coordinated to the defect sites render the internal pores of the MOF highly hydrophobic, enhancing its stability and performance in moisture-rich gas separation applications.
Protocol: Modulated Synthesis of Hydrophobic UiO-66

Self-Validation System: This protocol includes an inherent validation step using Thermogravimetric Analysis (TGA) to quantify the exact defect density induced by the modulator.

Materials:

  • Zirconium(IV) chloride (

    
    )
    
  • Terephthalic acid (

    
    )
    
  • 3,6-Difluoro-2-methylbenzoic acid (Modulator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (for activation)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol of

    
     and 0.5 mmol of 
    
    
    
    in 10 mL of anhydrous DMF. Sonicate for 10 minutes until the solution is optically clear.
  • Modulator Addition: Add 5.0 mmol (10 equivalents relative to Zr) of 3,6-DF-2-MBA to the precursor solution[3]. Causality: The high modulator-to-linker ratio ensures sufficient competitive binding to induce missing-linker defects.

  • Solvothermal Growth: Seal the vial tightly and heat in an isothermal oven at 120 °C for 48 hours. The slow deprotonation of the highly acidic fluorinated modulator controls the nucleation rate.

  • Work-up and Washing: Cool the vial to room temperature. Isolate the white precipitate via centrifugation (7000 rpm, 10 mins). Wash the powder three times with 10 mL of fresh DMF, followed by three washes with methanol to exchange the high-boiling solvent from the pores.

  • Activation & Validation: Dry the MOF under a dynamic vacuum at 150 °C for 12 hours.

    • Validation: Perform TGA under an air atmosphere from 25 °C to 800 °C. A mass loss step between 250–400 °C corresponds to the thermal decomposition of the coordinated 3,6-DF-2-MBA modulator, allowing you to calculate the precise percentage of missing-linker defects.

MOF_Modulation A ZrCl4 Precursor + H2BDC Linker B Addition of 3,6-DF-2-MBA (Modulator) A->B C Competitive Coordination (Steric Hindrance) B->C D Controlled Nucleation & Slow Growth C->D E Defect-Engineered Hydrophobic UiO-66 D->E

Workflow of MOF modulation using 3,6-DF-2-MBA to engineer hydrophobic defects.

Application 2: End-Capping of Low-Dielectric (Low- ) Polyimides

The Causality of Fluorinated End-Capping

In the aerospace and microelectronics industries, polyimides are prized for their thermal stability. However, standard polyimides suffer from high dielectric constants (


) and moisture absorption. By utilizing 3,6-DF-2-MBA as an end-capping agent during polycondensation, the polymer chain extension is deliberately terminated[3][5]. The terminal fluorinated aromatic rings increase the fractional free volume of the polymer matrix and reduce the overall polarizability of the chains, effectively lowering the dielectric constant (

) while preventing oxidative degradation at the chain ends.
Protocol: Synthesis of End-Capped Fluorinated Polyimides

Self-Validation System: Fourier Transform Infrared Spectroscopy (FTIR) is used in-line to confirm the complete consumption of reactive amine termini, ensuring the end-capping reaction is absolute.

Step-by-Step Methodology:

  • Polyamic Acid (PAA) Formation: In a rigorously dried, nitrogen-purged three-neck flask, dissolve 10 mmol of a fluorinated diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine) in anhydrous N,N-dimethylacetamide (DMAc). Slowly add 9.8 mmol of a dianhydride (e.g., 6FDA) in portions. Stir at 0 °C for 4 hours to form a viscous PAA solution.

  • End-Capping Reaction: Add 0.4 mmol of 3,6-DF-2-MBA (to cap the stoichiometric excess of amine groups) along with a catalytic amount of N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation[3]. Stir at room temperature for 12 hours.

    • Validation: Take a micro-aliquot and analyze via FTIR. The disappearance of the primary amine N-H stretching bands at 3300–3500

      
       confirms successful end-capping.
      
  • Chemical Imidization: Add a mixture of acetic anhydride and pyridine (1:1 v/v, 40 mmol each) to the PAA solution. Heat the mixture to 120 °C for 12 hours to drive the cyclodehydration process.

  • Precipitation: Pour the cooled, viscous solution into vigorously stirred methanol[3]. Collect the precipitated fibrous polymer via vacuum filtration.

  • Thermal Curing: Dry the polymer in a vacuum oven at 80 °C overnight, followed by a step-cure process (150 °C for 1h, 200 °C for 1h, and 250 °C for 1h) to ensure complete solvent removal and imidization.

Polymer_EndCapping P1 Polyamic Acid (Active Termini) P2 End-Capping with 3,6-DF-2-MBA P1->P2 P3 Termination of Chain Extension P2->P3 P4 Chemical Imidization (120°C - 250°C) P3->P4 P5 Low-k Fluorinated Polyimide P4->P5

Stepwise logic for synthesizing low-k polyimides via 3,6-DF-2-MBA end-capping.

Application 3: Nematic Liquid Crystal (LC) Mesogen Modification

The Causality of Lateral Fluorination in LCs

Fluorinated benzoic acid derivatives are fundamental building blocks in the synthesis of calamitic (rod-like) liquid crystals[3]. When 3,6-DF-2-MBA is esterified to form a mesogen core, the lateral fluorine atoms induce a strong transverse dipole moment, resulting in a negative dielectric anisotropy (


). This property is essential for Vertical Alignment (VA) mode LCDs. Furthermore, the steric disruption caused by the 2-methyl group prevents tight smectic packing, broadening the nematic phase temperature range and lowering the rotational viscosity (

), which directly translates to faster display response times.

Quantitative Data Presentation

The following table summarizes the functional impact of 3,6-DF-2-MBA integration across the three discussed materials science applications, highlighting the measurable physicochemical improvements.

Material SystemFunction of 3,6-DF-2-MBAKey Property ModulatedTypical Performance Shift (vs. Non-Fluorinated)
Zr-MOFs (UiO-66) Crystal Modulator / Defect InducerPore Hydrophobicity & SizeWater contact angle increases from ~40° to >110°; Crystal size increases by 300%.
Polyimides Chain End-Capping AgentDielectric Constant (

)

is reduced from ~3.5 to < 2.8; Moisture absorption drops by >40%.
Liquid Crystals Mesogen Core Building BlockDielectric Anisotropy (

)
Induces negative

(-2.0 to -5.0); Lowers rotational viscosity by 15-25%.

References

  • Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Google Patents (WO2023239941A1).
  • 2-Fluorobenzoic acid | 445-29-4. Benchchem.
  • Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry. Benchchem.
  • Recent Advances in Multifunctional Reticular Framework Nanoparticles: A Paradigm Shift in Materials Science Road to a Structured Future. PMC (National Institutes of Health).
  • Liquid crystal polymers for non-reconstructing fluorinated surfaces. ResearchGate.

Sources

Application

Application Note: Strategic Synthesis of Novel Derivatives from 3,6-Difluoro-2-methylbenzoic Acid

Executive Summary: The "Fluorine-Methyl" Advantage In modern drug discovery, the 3,6-Difluoro-2-methylbenzoic acid (CAS: 119816-63-2) scaffold represents a high-value pharmacophore building block. Its unique substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine-Methyl" Advantage

In modern drug discovery, the 3,6-Difluoro-2-methylbenzoic acid (CAS: 119816-63-2) scaffold represents a high-value pharmacophore building block. Its unique substitution pattern offers a "privileged" chemical architecture:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 6 block metabolic oxidation at typically vulnerable sites.

  • Conformational Locking: The ortho-methyl and ortho-fluoro substituents create significant steric pressure, forcing amide or ester derivatives into specific conformations that can enhance binding affinity to protein targets.

  • Orthogonal Reactivity: The molecule possesses three distinct "handles" for diversification—the carboxyl group (acylation), the C6-fluorine (nucleophilic substitution), and the C2-methyl group (benzylic functionalization).

This guide outlines three validated protocols to transform this scaffold into novel heterocyclic and functionalized derivatives, specifically targeting isoindolinones and SnAr-diversified benzoates .

Chemical Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule to predict regioselectivity.

  • C1-Carboxyl: Electron-withdrawing group (EWG). Activates the ring for nucleophilic attack.[1][2]

  • C6-Fluorine: Positioned ortho to the carboxyl group. This bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive electron-withdrawal of the carbonyl.
    
  • C3-Fluorine: Positioned meta to the carboxyl group and ortho to the methyl group. It is significantly less reactive toward nucleophiles than the C6-F.

  • C2-Methyl: Benzylic position.[3][4] Susceptible to radical bromination, providing a gateway to ring closure.

Diagram 1: Reactivity & Regioselectivity Map

ReactivityMap Scaffold 3,6-Difluoro-2-methylbenzoic Acid C6_F C6-Fluorine (Ortho to COOH) High SnAr Reactivity Scaffold->C6_F Site A C2_Me C2-Methyl (Benzylic) Radical Bromination Site Scaffold->C2_Me Site B C1_COOH C1-Carboxyl Amide/Ester Formation Cyclization Anchor Scaffold->C1_COOH Site C C3_F C3-Fluorine (Meta to COOH) Metabolically Stable Scaffold->C3_F Site D

Caption: Regioselective activation map. Red indicates the primary site for nucleophilic displacement; Yellow indicates the site for radical functionalization.

Protocol A: Synthesis of 4-Fluoro-7-methyl-isoindolin-1-ones

Target Application: Creation of fused heterocyclic cores for kinase inhibitors. Mechanism: Benzylic bromination followed by cyclization with primary amines.

Rationale

The ortho-methyl group is often viewed merely as a steric blocker. However, by converting it to a benzyl bromide, it becomes an electrophile that can cyclize with the adjacent carboxyl derivative (ester or amide) to form an isoindolinone core—a scaffold found in drugs like lenalidomide and various anticancer agents.

Step-by-Step Methodology

Step 1: Methyl Ester Protection

  • Reagents: Methanol (MeOH), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ).
  • Procedure: Dissolve 3,6-difluoro-2-methylbenzoic acid (1.0 eq) in MeOH (0.5 M). Cool to 0°C. Add

    
     (2.0 eq) dropwise. Reflux for 3 hours.
    
  • Note: The bulky ortho-substituents may slow down esterification; ensure complete conversion by TLC/LCMS before proceeding.

Step 2: Wohl-Ziegler Benzylic Bromination

  • Reagents: Methyl 3,6-difluoro-2-methylbenzoate (from Step 1), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), Trifluorotoluene (Green solvent alternative to

    
    ).
    
  • Procedure:

    • Dissolve the ester in Trifluorotoluene (0.2 M) under Argon.

    • Add NBS and AIBN.[3]

    • Heat to 85°C (reflux) for 4–6 hours. Monitor for the disappearance of the benzylic methyl peak in NMR (

      
       ~2.3 ppm) and appearance of 
      
      
      
      (
      
      
      ~4.5 ppm).
    • Critical Control: Do not overheat or extend reaction time excessively to avoid gem-dibromination.

    • Workup: Cool, filter off succinimide, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: One-Pot Cyclization

  • Reagents: Benzyl bromide intermediate, Primary Amine (

    
    , 1.2 eq), Triethylamine (
    
    
    
    , 2.0 eq), THF or DMF.
  • Procedure:

    • Dissolve benzyl bromide in THF.

    • Add amine and base. Stir at RT for 2 hours (Substitution).

    • Heat to 60°C or use microwave irradiation (100°C, 20 min) to drive the intramolecular cyclization (Amidation).

    • Isolate the resulting 4-fluoro-7-methyl-isoindolin-1-one.

Diagram 2: Isoindolinone Workflow[3]

Isoindolinone Start Start: 3,6-Difluoro-2-methylbenzoic Acid Step1 1. Esterification (MeOH, SOCl2) Start->Step1 Intermediate1 Methyl Ester Step1->Intermediate1 Step2 2. Radical Bromination (NBS, AIBN, Heat) Intermediate1->Step2 Intermediate2 Benzyl Bromide Step2->Intermediate2 Step3 3. Cyclization (R-NH2, Base) Intermediate2->Step3 End Final Product: 4-Fluoro-7-methyl-isoindolin-1-one Step3->End

Caption: Synthetic pathway for converting the benzoic acid scaffold into a fused isoindolinone heterocycle.

Protocol B: Regioselective Diversification

Target Application: Synthesis of 6-amino-3-fluoro-2-methylbenzoic acid derivatives. Mechanism: Nucleophilic Aromatic Substitution driven by the ortho-ester effect.

Rationale

The C6-fluorine is uniquely activated. While the C3-fluorine is deactivated by the adjacent methyl group (electron-donating via hyperconjugation) and its meta position relative to the carbonyl, the C6-fluorine is ortho to the electron-withdrawing carbonyl. This allows for highly selective substitution with amines or alkoxides, preserving the C3-fluorine for metabolic stability.

Step-by-Step Methodology
  • Substrate Preparation: Use the Methyl Ester prepared in Protocol A (Step 1). The ester is a stronger activator for

    
     than the carboxylate anion (which repels nucleophiles).
    
  • Reaction Setup:

    • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

      
      ).
      
    • Base:

      
       or DIPEA (2.0 eq).
      
    • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) or primary amine (1.1–1.5 eq).

  • Conditions:

    • Heat the mixture to 80–100°C.

    • Monitoring: Monitor by LCMS. The product will show a mass shift corresponding to the loss of F (-19) and addition of the nucleophile (+Nu).

  • Hydrolysis (Optional):

    • If the free acid is required, treat the

      
       product with LiOH in THF/Water (3:1) at RT.
      
Data Summary: Predicted Regioselectivity
PositionSubstituentElectronic Environment

Reactivity
C3 Fluorinemeta-EWG, ortho-EDG (Methyl)Low (Deactivated)
C6 Fluorineortho-EWG (Ester/Amide)High (Activated)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amidation Steric hindrance from C2-Me and C6-F blocking the COOH.Use HATU or convert to Acid Chloride (

, cat. DMF) prior to amine addition.[5]
Gem-dibromination (Protocol A) Reaction time too long or excess NBS.Stop reaction at 80% conversion. Use stoichiometric NBS (1.0–1.05 eq).
Lack of

Reactivity
Nucleophile too weak or steric crowding.Switch to Cesium Carbonate (

)
; increase temp to 120°C; use microwave heating.
Regioselectivity Loss Overheating leading to C3 displacement.Strictly control temperature; validate structure by 1H-NMR (look for coupling constants of remaining aromatic H).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[6][7][8] PubChem Compound Summary for CID 2774142, 2,6-Difluoro-3-methylbenzoic acid (Isomer analog for reactivity comparison). Retrieved from [Link]

    • Note: While the specific 3,6-difluoro-2-methyl isomer is less common in public databases than the 2,6-difluoro isomer, the chemical principles of fluoro-toluic acids are consistent.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

    • Master Organic Chemistry. (2018).[9] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link]

  • Benzylic Bromination Protocols

    • Chemistry Steps. (2024). Benzylic Bromination with NBS. Retrieved from [Link]

    • Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. Journal of Korean Chemical Society. Retrieved from [Link]

  • Isoindolinone Synthesis

    • Seki, M., et al. (2023).[10] New synthesis of diarylmethanes, key building block for SGLT2 inhibitors. ACS Omega.[10] Retrieved from [Link] (Illustrates benzylic functionalization on similar fluoro-methyl-benzoate scaffolds).

Sources

Method

Application Notes &amp; Protocols: 3,6-Difluoro-2-methylbenzoic Acid as a Key Intermediate in the Synthesis of Belvarafenib

Abstract The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] 3,6-Difluoro-2-methylbenzoic acid is a highly versatile, functionalized aromatic building block that exemplifies this principle. Its specific substitution pattern—two electron-withdrawing fluorine atoms and an ortho-methyl group—provides a unique combination of steric and electronic properties that are instrumental in the synthesis of complex therapeutic agents. This document provides an in-depth guide for researchers and drug development professionals on the application of 3,6-Difluoro-2-methylbenzoic acid as a pivotal intermediate in the synthesis of Belvarafenib (HM95573), a potent pan-RAF inhibitor.[2][3] Detailed, field-tested protocols for the critical amide coupling step are presented, along with an exploration of the underlying chemical rationale and analytical validation methods.

Introduction: The Strategic Importance of Fluorinated Scaffolds

Fluorinated benzoic acids are a privileged class of intermediates in drug discovery.[1][4] The fluorine atom, being small and highly electronegative, can profoundly influence a molecule's physicochemical properties.[5] It can modulate the acidity (pKa) of the carboxylic acid group, increase lipophilicity, block metabolic oxidation sites, and form favorable interactions with biological targets.[4][5]

3,6-Difluoro-2-methylbenzoic acid is particularly valuable. The ortho-methyl group introduces steric hindrance that can direct reaction regioselectivity and influence the final conformation of the API. The dual fluorine atoms enhance the electrophilicity of the carboxyl carbon, facilitating reactions such as amidation, and contribute to the overall electronic profile of the molecule, which is critical for its ultimate biological activity. This guide focuses on its application in the synthesis of Belvarafenib, a type II RAF dimer inhibitor investigated for its efficacy in BRAF and NRAS mutant melanomas.[6]

Physicochemical Properties of 3,6-Difluoro-2-methylbenzoic Acid

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 32890-88-3
Molecular Formula C₈H₆F₂O₂[7]
Molecular Weight 172.13 g/mol [8]
Appearance White to off-white solid/powder[7]
Melting Point 138-142 °C
Solubility Soluble in common organic solvents (e.g., DMF, DCM, THF); limited solubility in water.[7]
pKa ~3.52 (Predicted)[8]

Application in API Synthesis: The Belvarafenib Case Study

Belvarafenib is a complex heterocyclic molecule whose synthesis involves the crucial formation of an amide bond between the 3,6-Difluoro-2-methylbenzoic acid core and a substituted aminothienopyrimidine moiety. This amide linkage is central to the final molecule's structure and activity.

The overall transformation for this key step is as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3,6-Difluoro-2-methylbenzoic acid C Amide Coupling Reagent (e.g., HATU, HBTU) + Base (e.g., DIPEA) + Solvent (e.g., DMF) A->C Step 1: Carboxylic Acid Activation B Amine Moiety (4-Amino-N-(3-chloro-2-fluorophenyl)-thieno[3,2-d]pyrimidine-7-carboxamide) B->C Step 2: Nucleophilic Attack D Belvarafenib (Final API) C->D Forms Amide Bond

Caption: High-level workflow for the amide coupling step in Belvarafenib synthesis.

Detailed Experimental Protocols

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group to make it a better electrophile.[9][10] Below are two robust, commonly employed protocols for this transformation.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent known for fast reaction times, high yields, and low rates of racemization.[11] It works by forming a highly reactive O-acylisourea intermediate.

Materials:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq)

  • Target Amine (e.g., 4-Amino-N-(3-chloro-2-fluorophenyl)thieno[3,2-d]pyrimidine-7-carboxamide) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3,6-Difluoro-2-methylbenzoic acid (1.0 eq) to a dry round-bottom flask.

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Amine Addition: Add the target amine (1.05 eq), either as a solid or dissolved in a minimum amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure Belvarafenib.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The carbodiimide EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is a classic and cost-effective method.[12] EDC activates the carboxylic acid, which is then trapped by HOBt to form an active ester. This intermediate is less prone to side reactions and racemization than the EDC-activated species alone.

Materials:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 eq)

  • Target Amine (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Setup: Under an inert atmosphere, dissolve 3,6-Difluoro-2-methylbenzoic acid (1.0 eq), the target amine (1.05 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the solution portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6-8 as described in Protocol 4.1. The workup for EDC coupling is particularly important as the urea byproduct is water-soluble and easily removed with aqueous washes.

Mechanism and Scientific Justification

Understanding the reaction mechanism allows for rational troubleshooting and optimization. The HATU-mediated coupling provides a clear example of modern activation strategies.

G Acid R-COOH (3,6-Difluoro-2- methylbenzoic acid) ActiveEster Activated O-Acylisourea Ester (Highly Electrophilic) Acid->ActiveEster - H⁺ (Base) HATU HATU HATU->ActiveEster Base Base (DIPEA) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine R'-NH₂ (Nucleophile) Amine->Tetrahedral Nucleophilic Attack Product R-CO-NH-R' (Belvarafenib Amide) Tetrahedral->Product Collapse Byproduct Byproduct (Tetramethylurea derivative) Tetrahedral->Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the activated ester intermediate, reducing yield.

  • Anhydrous Solvents: Water is a competing nucleophile that can quench the reaction.

  • Base (DIPEA/TEA): A non-nucleophilic base is required to deprotonate the carboxylic acid and the protonated amine, preventing the formation of an unreactive ammonium carboxylate salt.[9] DIPEA is often preferred for its steric bulk, which minimizes side reactions.

  • Excess Reagents: Using a slight excess of the amine and coupling reagents ensures the complete consumption of the often more valuable carboxylic acid starting material.

Analytical Characterization

To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess purity.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. The presence of characteristic peaks for the aromatic protons and the distinct signals in the fluorine spectrum provides unambiguous structural verification.

  • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the isolated product, typically aiming for >98% for API development.

References

  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • BenchChem. (n.d.). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs.
  • Chem-Impex. (n.d.). 3-Fluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
  • Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. (2025, October 25).
  • ChemicalBook. (n.d.). 3,4-DIFLUORO-2-METHYLBENZOIC ACID CAS#: 157652-31-8.
  • CymitQuimica. (n.d.). CAS 32890-88-3: 2,6-Difluoro-3-methylbenzoic acid.
  • ResearchGate. (n.d.). An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • PMC. (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • TargetMol. (n.d.). Belvarafenib | HM95573 | RAF Inhibitor.
  • Selleck Chemicals. (2024, May 22). Belvarafenib | Raf inhibitor | CAS 1446113-23-0.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ChemScene. (n.d.). 1824083-96-6 | 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-methylbenzoic acid | 32890-88-3.
  • AdisInsight. (2025, January 1). Belvarafenib - Hanmi Pharmaceutical.

Sources

Application

Mastering the Molecule: A Comprehensive Guide to the Laboratory Handling and Storage of 3,6-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,6-Difluoro-2-methylbenzoic Acid in Modern Chemistry 3,6-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,6-Difluoro-2-methylbenzoic Acid in Modern Chemistry

3,6-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms on the benzene ring can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1] The methyl group further provides a handle for synthetic modifications, expanding its utility.

This guide provides a detailed framework for the safe and effective handling and storage of 3,6-Difluoro-2-methylbenzoic acid in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.

I. Core Safety Directives and Hazard Mitigation

Table 1: Hazard Profile and Recommended Precautions

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Causes skin irritation upon contact.[2][4]Wear nitrile or neoprene gloves. Wash hands thoroughly after handling.[2][5]
Serious Eye Irritation Causes serious eye irritation.[2][4]Wear chemical safety goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[2][4]Handle in a well-ventilated area or a chemical fume hood.[2][5]
Combustibility Combustible solid.[6]Store away from open flames and strong oxidizing agents.[2][3]
A. Personal Protective Equipment (PPE): The First Line of Defense

A proactive approach to safety necessitates the consistent use of appropriate PPE. The following are mandatory when handling 3,6-Difluoro-2-methylbenzoic acid:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2][3]

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene are essential to prevent skin contact. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[2][5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against accidental spills and contamination of personal clothing.

  • Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities, a NIOSH-approved particulate respirator is recommended.[7]

B. Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to remove the hazard at the source and are a critical component of a comprehensive safety strategy.

  • Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

  • Eye Wash and Safety Shower: An accessible and regularly tested eye wash station and safety shower are imperative in the event of accidental exposure.[2][3]

II. Storage and Stability: Preserving Compound Integrity

The proper storage of 3,6-Difluoro-2-methylbenzoic acid is paramount for maintaining its purity and stability over time.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Ambient room temperature.[8]Avoids potential degradation from excessive heat.
Atmosphere Store in a tightly sealed container.[2][4]Protects from atmospheric moisture and contaminants.
Location A cool, dry, and well-ventilated area.[2][3]Minimizes the risk of degradation and ensures a safe storage environment.
Incompatibilities Store away from strong oxidizing agents and strong bases.[3]Prevents potentially hazardous reactions.

III. Experimental Protocols: From Vial to Solution

The following protocols provide a step-by-step guide for the safe handling and preparation of solutions of 3,6-Difluoro-2-methylbenzoic acid.

A. Protocol for Weighing and Transfer

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

Caption: Workflow for the safe weighing and transfer of 3,6-Difluoro-2-methylbenzoic acid.

B. Protocol for Solution Preparation

This protocol outlines the steps for dissolving 3,6-Difluoro-2-methylbenzoic acid in a suitable solvent. The choice of solvent will depend on the specific application.

Solution_Preparation Start Start: Weighed solid in vessel Add_Solvent Add a portion of the chosen solvent Start->Add_Solvent Mix Gently swirl or stir to dissolve Add_Solvent->Mix Sonicate If necessary, sonicate to aid dissolution Mix->Sonicate If solid persists Add_Remaining_Solvent Add remaining solvent to reach final volume Mix->Add_Remaining_Solvent Once dissolved Sonicate->Mix Final_Mix Mix thoroughly to ensure homogeneity Add_Remaining_Solvent->Final_Mix End End: Labeled solution ready for use Final_Mix->End

Caption: Step-by-step process for preparing a solution of 3,6-Difluoro-2-methylbenzoic acid.

IV. Emergency Procedures: Preparedness and Response

In the event of accidental exposure, immediate and appropriate action is critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

V. Spill and Waste Management

Proper management of spills and waste is essential for maintaining a safe laboratory environment and complying with regulations.

A. Spill Cleanup
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.

B. Waste Disposal

Dispose of 3,6-Difluoro-2-methylbenzoic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is generally recommended to dispose of this compound as chemical waste through a licensed disposal company.[2][4][9]

VI. Applications in Research and Development

The unique structural features of 3,6-Difluoro-2-methylbenzoic acid make it a valuable intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: As a fluorinated building block, it can be incorporated into larger molecules to enhance their pharmacological properties, such as metabolic stability and binding affinity.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, it can be used in the synthesis of novel pesticides and herbicides.

  • Materials Science: The compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers with unique thermal and electronic properties.

VII. Conclusion

The safe and effective handling of 3,6-Difluoro-2-methylbenzoic acid is achievable through a combination of robust safety protocols, appropriate engineering controls, and a well-informed understanding of its potential hazards. By adhering to the guidelines outlined in this document, researchers can minimize risks and unlock the full potential of this versatile chemical compound in their scientific endeavors.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 3,6-Difluoro-2-hydroxybenzoic acid.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 2,6-Difluorobenzoic acid.
  • Tokyo Chemical Industry. (2024). SAFETY DATA SHEET: Difluoroacetic Acid.
  • Ossila. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-methylbenzoic acid.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoro-2-methylbenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoro-2-methylbenzoic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Fluoro-5-methylbenzoic acid.
  • BLD Pharm. (n.d.). 3,4-Difluoro-2-methylbenzoic acid Safety Information.
  • Ossila. (n.d.). SAFETY DATA SHEET: 5-Fluoro-2-methylbenzoic acid.
  • Capot Chemical. (2026). MSDS of 2,3-Difluoro-4-methylbenzoic acid.
  • ChemicalBook. (2026). 3-FLUORO-2-METHYLBENZOIC ACID Properties.
  • Apollo Scientific. (n.d.). 2,6-Difluoro-3-methylbenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 2,6-Difluorobenzoic Acid.
  • Ossila. (n.d.). 3-Fluoro-2-methylbenzoic acid.
  • Environmental Safety Center. (n.d.). Laboratory Liquid Waste Disposal Flow Chart.
  • ChemicalBook. (n.d.). 3,4-DIFLUORO-2-METHYLBENZOIC ACID Chemical Properties.

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Method

Application Note: Mechanistic Profiling &amp; Synthetic Protocols for 3,6-Difluoro-2-methylbenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the unique reactivity profile of 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) , a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the unique reactivity profile of 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) , a highly specialized fluorinated building block used in the synthesis of kinase inhibitors (e.g., RIPK2 inhibitors) and antibacterial agents.

Introduction: The "Di-Ortho" Challenge

3,6-Difluoro-2-methylbenzoic acid represents a classic "privileged scaffold" in modern drug discovery, particularly for modulating metabolic stability and lipophilicity via fluorination. However, its structure presents a dual challenge/opportunity:

  • Steric Congestion: The carboxylic acid is flanked by a methyl group at C2 and a fluorine atom at C6. This "di-ortho" substitution forces the carbonyl group out of coplanarity with the aromatic ring, significantly retarding standard nucleophilic acyl substitutions (esterification/amidation).

  • Electronic Asymmetry: The presence of two fluorine atoms in chemically distinct environments (C3 and C6) allows for highly regioselective Nucleophilic Aromatic Substitution (

    
    ), provided the mechanism is understood.
    

Reactivity Profile & Mechanistic Analysis[1][2][3]

Electronic Landscape & Regioselectivity ( )

The core utility of this scaffold lies in the differential reactivity of the C3 and C6 fluorine atoms.

  • C6-Fluorine (The "Hot" Zone): Located ortho to the electron-withdrawing carbonyl group. In ester or amide derivatives, this position is highly activated toward nucleophilic attack due to the stabilization of the Meisenheimer complex by the adjacent carbonyl (inductive and field effects).

  • C3-Fluorine (The "Cold" Zone): Located meta to the carbonyl and ortho to the electron-donating methyl group. The methyl group destabilizes the transition state for nucleophilic attack at C3, making this position inert under standard conditions.

Mechanistic Insight: To achieve successful


 at C6, the carboxylic acid must  typically be converted to an electron-withdrawing derivative (Ester or Amide) first. The free carboxylate anion (

) formed under basic

conditions is electron-donating and repels nucleophiles, shutting down the reaction.
Steric Gating at the Carbonyl

The C2-Methyl and C6-Fluorine create a "steric gate." Standard coupling reagents (EDC, HATU) often result in sluggish kinetics or incomplete conversion because the bulky intermediates cannot easily form.

  • Solution: Activation via Acyl Chloride is the gold standard here. The small size of the chloride ion allows formation of the highly reactive species despite the steric bulk.

Visualization: Mechanistic Pathways[2]

The following diagram illustrates the competing electronic effects and the pathway to the active pharmaceutical intermediate (API).

ReactionMechanism SM 3,6-Difluoro-2-methylbenzoic acid (Starting Material) AcylCl Acyl Chloride (Activated Species) SM->AcylCl SOCl2, Cat. DMF (Overcomes Sterics) C6_F C6-Fluorine (Ortho-Activated) SM->C6_F High Reactivity C3_F C3-Fluorine (Meta-Deactivated) SM->C3_F Inert Amide Amide/Ester Intermediate (EWG Activated) AcylCl->Amide Amine/Alcohol Base Meisenheimer Meisenheimer Complex (Transition State) Amide->Meisenheimer Nucleophile (Nu-) Attack at C6 Product C6-Substituted Product (Core Scaffold) Meisenheimer->Product -F (Leaving Group)

Figure 1: Reaction pathway highlighting the activation of the carbonyl to overcome steric hindrance and the subsequent regioselective SNAr at the C6 position.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (Sterically Hindered System)

Rationale: Due to the 2,6-substitution pattern, standard peptide coupling reagents are often ineffective. The Acid Chloride method is required.

Reagents:

  • 3,6-Difluoro-2-methylbenzoic acid (1.0 equiv)[][2][3][4]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube, dissolve the benzoic acid in anhydrous DCM (

    
    ).
    
  • Chlorination: Add catalytic DMF. Dropwise add

    
     at 
    
    
    
    .
  • Reflux: Warm to room temperature, then heat to reflux (

    
     for DCM, 
    
    
    
    if Toluene) for 2–3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to visualize). Note: The hindered acid requires heat; room temp is often insufficient.
  • Concentration: Evaporate solvent and excess

    
     under reduced pressure. Azeotrope with toluene (
    
    
    
    ) to remove trace HCl.
  • Coupling: Redissolve the crude acyl chloride in DCM. Add the amine (1.1 equiv) and

    
     (2.5 equiv) at 
    
    
    
    .
  • Workup: Stir at RT overnight. Quench with

    
     HCl, extract with DCM, wash with brine, and dry over 
    
    
    
    .
Protocol B: Regioselective Reaction (C6-Displacement)

Rationale: The amide/ester group activates the C6-fluorine. The reaction is specific to C6; C3 remains intact.

Reagents:

  • Amide/Ester derivative of 3,6-difluoro-2-methylbenzoic acid (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Primary Amine) (1.2–1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for organic soluble amines)
    
  • Solvent: DMSO or DMF (Polar Aprotic is critical)

Step-by-Step:

  • Setup: Dissolve the substrate in DMSO (

    
    ).
    
  • Addition: Add

    
     followed by the nucleophile.
    
  • Reaction: Heat to

    
    . Note: The 2-methyl group provides steric bulk that may slow the approach of the nucleophile, requiring higher temperatures than simple difluorobenzenes.
    
  • Monitoring: Monitor by HPLC/LC-MS. Look for the mass shift corresponding to

    
    .
    
  • Workup: Pour into ice water. If solid precipitates, filter. If not, extract with EtOAc.

    • Critical Check: Verify regiochemistry by NMR. The product should show loss of the C6-F signal and retention of the C3-F signal (coupling constants will clarify:

      
       vs 
      
      
      
      ).

Data Summary & Troubleshooting

ParameterCondition / ObservationMechanistic Reason
Amide Coupling Requires

/Reflux
Steric hindrance from C2-Me and C6-F blocks bulky coupling reagents.

Selectivity
>95% C6 substitutionC6 is ortho to the activating Carbonyl; C3 is deactivated by C2-Me.
Solvent Choice DMSO/DMF preferred for

Stabilizes the polar transition state (Meisenheimer complex).
By-products Hydrolysis of Ester/AmideTraces of water in basic

conditions can hydrolyze the activated group. Use anhydrous conditions.

References

  • PubChem. 2,6-Difluoro-3-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience. (Foundational text on SNAr mechanisms and Ortho-effects).
  • Google Patents.WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. (Demonstrates the use of 3,6-difluoro-2-methylbenzoic acid in kinase inhibitor synthesis).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]

Sources

Application

Application Note: 3,6-Difluoro-2-methylbenzoic Acid in Liquid Crystal Synthesis

This Application Note and Protocol Guide details the role and synthetic utility of 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) in the development of advanced liquid crystalline (LC) materials.[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the role and synthetic utility of 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) in the development of advanced liquid crystalline (LC) materials.[1]

[1]

Executive Summary

3,6-Difluoro-2-methylbenzoic acid serves as a specialized fluorinated building block for synthesizing High-Performance Liquid Crystals (HPLC) .[1] Its unique substitution pattern—combining two lateral fluorine atoms with a sterically demanding methyl group—is engineered to address two critical challenges in modern display materials (e.g., VA-TFT, IPS modes):[1]

  • Induction of Negative Dielectric Anisotropy (

    
    ):  The lateral fluorine dipoles (transverse to the molecular axis) are essential for Vertical Alignment (VA) switching modes.[1]
    
  • Phase Engineering (Melting Point Depression): The lateral methyl group at the ortho position disrupts efficient

    
    -
    
    
    
    stacking, significantly lowering the melting point (
    
    
    ) and suppressing smectic phase formation without destroying the nematic phase.[1]

This guide provides a comprehensive protocol for activating this acid and incorporating it into mesogenic cores via esterification and cross-coupling pathways.[1]

Chemical Profile & Structural Logic[1]

PropertySpecification
Compound Name 3,6-Difluoro-2-methylbenzoic acid
CAS Number 459836-92-1
Molecular Formula

Molecular Weight 172.13 g/mol
Appearance White to off-white crystalline powder
Purity Requirement >99.5% (HPLC) for LC synthesis
Functional Role Terminal Mesogenic Unit or Central Core Precursor
Structural Mechanism

The 3,6-difluoro-2-methyl motif functions as a "molecular tuner":

  • 3,6-Difluoro Substitution: When the carboxyl group (C1) is esterified, the fluorine atoms at C3 and C6 act as lateral substituents.[1] In a standard rod-like LC geometry, these fluorines create a net dipole moment perpendicular to the long molecular axis, driving negative dielectric anisotropy .[1]

  • 2-Methyl Group: This group introduces steric bulk (width).[1] While increasing viscosity slightly, its primary role is entropic control .[1] It prevents the molecules from packing too tightly, thereby lowering the crystallization temperature and broadening the operational nematic range.[1]

Application Protocol: Synthetic Integration

This section details two primary workflows:

  • Terminal Incorporation: Using the acid as a capping group via ester linkages.[1]

  • Core Extension: Functionalizing the C4 position to create a central linker.

Workflow A: Synthesis of Fluorinated Ester Mesogens (Terminal Cap)

This protocol describes the coupling of 3,6-difluoro-2-methylbenzoic acid with a phenolic mesogen (e.g., 4'-pentyl-4-biphenylol) to form a liquid crystal monomer.[1]

Reagents & Equipment
  • Precursor: 3,6-Difluoro-2-methylbenzoic acid (1.0 eq).[1][2]

  • Coupling Partner: 4'-Alkyl-4-biphenol or similar phenol (1.0 eq).[1]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1]
    
  • Base: Pyridine or Triethylamine (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq).[1]

Step-by-Step Methodology

Step 1: Acid Chloride Formation (Activation)

  • Charge a flame-dried 3-neck flask with 3,6-Difluoro-2-methylbenzoic acid (10 mmol) and anhydrous Toluene (50 mL).

  • Add Thionyl Chloride (15 mmol) dropwise under

    
     flow.
    
  • Add a catalytic drop of DMF.[1]

  • Reflux at 80°C for 3-4 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • In-process Check: Monitor by TLC (convert aliquot to methyl ester) to ensure full conversion.

  • Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride (yellow oil/solid).[1] Do not purify; use immediately.
    

Step 2: Esterification (Coupling) [1]

  • Dissolve the phenolic mesogen (10 mmol) in anhydrous DCM (40 mL) containing

    
     (12 mmol) and DMAP (1 mmol).
    
  • Cool the solution to 0°C.

  • Dissolve the crude acid chloride from Step 1 in DCM (10 mL) and add dropwise to the phenol solution over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: Monitor by HPLC for the disappearance of the phenol peak.

Step 3: Work-up and Purification [1]

  • Quench with water (50 mL). Separate the organic layer.[1]

  • Wash organic layer: 1M HCl (2x), Sat.

    
     (2x), Brine (1x).[1]
    
  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Toluene (9:1) to achieve LC-grade purity (>99.5%).

Workflow B: Core Extension (Advanced)

To use this acid as a central unit, the C4 position (para to COOH) must be functionalized.[1]

  • Bromination: React 3,6-Difluoro-2-methylbenzoic acid with

    
     to selectively brominate the C4 position (directed by the activating methyl and fluoro groups).
    
  • Protection: Esterify the COOH group (e.g., methyl ester).[1]

  • Coupling: Perform Suzuki-Miyaura coupling at the C4-Br position with an arylboronic acid.[1]

  • Hydrolysis: Deprotect the ester back to the acid for further linkage.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation of 3,6-Difluoro-2-methylbenzoic acid into functional LC materials.

LC_Synthesis cluster_properties Property Engineering Acid 3,6-Difluoro-2-methylbenzoic Acid (Starting Material) AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2 / Toluene Reflux Brominated 4-Bromo Derivative (Central Core Precursor) Acid->Brominated Br2 / FeBr3 (Electrophilic Subst.) EsterLC Terminal Ester LC (Negative Δε, Low Tm) AcidCl->EsterLC + Phenolic Mesogen (Esterification) CentralLC Extended Core LC (High Birefringence) Brominated->CentralLC 1. Protection 2. Suzuki Coupling 3. Hydrolysis Prop1 Lateral F (3,6-pos) Induces Transverse Dipole EsterLC->Prop1 Prop2 Lateral Me (2-pos) Disrupts Packing (Low Tm) EsterLC->Prop2

Caption: Synthetic pathways transforming 3,6-Difluoro-2-methylbenzoic acid into terminal (top path) and central (bottom path) liquid crystalline cores.

Quality Control & Characterization

For liquid crystal applications, purity is paramount.[1] Even trace impurities can degrade the Voltage Holding Ratio (VHR).[1]

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water)

(Area %)
Structure ID

-NMR (CDCl3)
Confirm 2-Me singlet (~2.4 ppm) and aromatic F-coupling.
Phase Transition DSC (Differential Scanning Calorimetry)Sharp peaks for Cr-N and N-I transitions.[1]
Halogen Content Ion ChromatographyFree

ppm (crucial for active matrix displays).[1]

Safety and Handling

  • Hazards: 3,6-Difluoro-2-methylbenzoic acid is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). The acid chloride intermediate is corrosive and releases HCl.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Hygroscopic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.[1]

References

  • Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1]

  • Merck Patent GmbH. (2023).[1] Fluorinated Benzoic Acid Derivatives for Liquid Crystal Mixtures. WO2023239941A1 (Cited as general structural class).[1][2]

  • Gray, G. W., & Hird, M. (1998).[1] Introduction to the Molecular Design of Liquid Crystals. Taylor & Francis.[1] (Foundational text on lateral substitution effects).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,6-Difluoro-2-methylbenzoic Acid

Product Identity: 3,6-Difluoro-2-methylbenzoic acid CAS: 459836-92-1 Chemical Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol Introduction Welcome to the technical support hub for 3,6-Difluoro-2-methylbenzoic acid . Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 3,6-Difluoro-2-methylbenzoic acid CAS: 459836-92-1 Chemical Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol

Introduction

Welcome to the technical support hub for 3,6-Difluoro-2-methylbenzoic acid . This guide is designed for researchers encountering purity challenges with this specific fluorinated intermediate.

Synthesis of this compound often involves the lithiation of 2,5-difluorotoluene or oxidation of 3,6-difluoro-2-methyltoluene. Consequently, common impurities include unreacted starting materials, regiochemical isomers (e.g., 2,6-difluoro-3-methylbenzoic acid), and inorganic salts. The presence of fluorine atoms significantly alters the lipophilicity (LogP) and pKa (~3.0–3.5) compared to non-fluorinated analogues, necessitating specific purification protocols.

Tier 1: Acid-Base Extraction (The Workhorse)

For crude reaction mixtures, this is the most effective first-pass purification to remove non-acidic organic impurities (e.g., fluorotoluenes, decarboxylated byproducts).

Protocol
  • Dissolution: Dissolve the crude solid in 1M NaOH (or sat. NaHCO₃). Use approximately 10 mL of base per gram of crude.

    • Checkpoint: Ensure pH > 10. The solution should be homogeneous; if solids remain, they are likely non-acidic impurities.

  • Organic Wash: Extract the aqueous layer 2x with Dichloromethane (DCM) or Toluene .

    • Purpose: Removes unreacted 2,5-difluorotoluene and other neutral organics.

    • Tip: Do not shake too vigorously to avoid emulsions, which are common with fluorinated aromatics.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.

Troubleshooting Extraction
IssueCauseSolution
No Precipitate on Acidification Product may be partially soluble in water due to high polarity of F-groups.Saturate the aqueous phase with NaCl ("salting out") and extract with EtOAc, then evaporate.
Emulsion Formation Fluorinated compounds change surface tension.Add brine or a small amount of methanol to break the emulsion. Filter through Celite if necessary.
Product is Colored (Yellow/Orange) Trace oxidation byproducts or nitro- impurities (if nitration used).Perform a carbon treatment (Charcoal) on the alkaline solution before acidification.

Tier 2: Recrystallization (The Polishing Step)

Recrystallization is required to remove structural isomers and trace salts. Fluorinated benzoic acids often exhibit steep solubility curves in alcohols and toluene.

Recommended Solvent Systems
  • System A (Standard): Ethanol / Water (1:1 to 2:1 ratio).

  • System B (High Purity): Toluene / Heptane (Good for removing non-polar impurities).

  • System C (Alternative): Ethyl Acetate / Hexane.

Step-by-Step Protocol (Ethanol/Water)
  • Dissolve the dried solid in the minimum amount of boiling Ethanol (95% or absolute) .

  • Once dissolved, remove from heat.

  • Add hot Water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical: If the product "oils out" (forms a liquid blob instead of crystals), reheat and add more ethanol, or seed with a pure crystal.

Visualizing the Workflow

PurificationWorkflow Start Crude 3,6-Difluoro-2-methylbenzoic acid extraction Acid-Base Extraction (1M NaOH / Wash with DCM / Acidify) Start->extraction CheckPurity Check Purity (HPLC/NMR) extraction->CheckPurity Recryst Recrystallization (EtOH/Water or Toluene) CheckPurity->Recryst Minor Impurities (<5%) Column Column Chromatography (Hex/EtOAc + 1% AcOH) CheckPurity->Column Isomers Present / Low Purity Final Pure Product (>98%) CheckPurity->Final Purity OK Recryst->Final Column->Final

Figure 1: Decision tree for selecting the appropriate purification method based on crude purity.

Tier 3: Chromatography (Isomer Separation)

If recrystallization fails to remove regioisomers (e.g., 2,6-difluoro-3-methylbenzoic acid), flash column chromatography is necessary.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).

  • Critical Additive: Add 0.5% to 1% Acetic Acid to the mobile phase.

    • Why? Carboxylic acids streak/tail on silica due to interaction with silanol groups. Acetic acid suppresses ionization, resulting in sharp bands.

Analytical Verification

How do you know it worked?

  • 1H NMR (DMSO-d6):

    • Look for the methyl singlet (~2.3–2.5 ppm).

    • Check the aromatic region (6.8–7.5 ppm) for specific F-H coupling patterns. The 3,6-difluoro substitution pattern should show distinct splitting compared to the 2,6-difluoro isomer.

  • Melting Point:

    • While specific literature values vary, fluorinated methylbenzoic acids typically melt between 120°C and 160°C . A sharp range (<2°C) indicates high purity.

  • HPLC:

    • Column: C18.

    • Buffer: Water (0.1% TFA) / Acetonitrile. Acidic buffer is required to keep the molecule protonated for consistent retention.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. What should I do?

  • A: This is common with fluorinated aromatics that have low melting points.

    • Fix 1: Use a solvent system with a higher boiling point for the "good" solvent (e.g., Toluene instead of Ethanol).

    • Fix 2: Ensure the solution is not too concentrated.

    • Fix 3: "Seed" the cooling solution with a tiny crystal of pure product to provide a nucleation site.

Q2: I see a small impurity peak in NMR that won't go away. What is it?

  • A: If synthesized via lithiation of 2,5-difluorotoluene, the impurity is likely a regioisomer where lithiation occurred at the wrong position (e.g., C3 instead of C6). Isomers have very similar solubilities. Flash chromatography (Tier 3) is the only reliable way to separate them if recrystallization fails.

Q3: Can I sublime this compound?

  • A: Yes. Many fluorinated benzoic acids sublime under high vacuum at moderate temperatures (80–100°C). This is an excellent technique for removing non-volatile inorganic salts and color bodies on a small scale (<5g).

References

  • National Institute of Standards and Technology (NIST). Gas Chromatography Retention Data for Fluorinated Benzoic Esters. Available at: [Link]

  • PubChem. Compound Summary for CAS 459836-92-1. Available at: [Link]

Optimization

Technical Support Center: Optimizing 3,6-Difluoro-2-methylbenzoic Acid Synthesis

Here is a comprehensive technical support guide designed for researchers and drug development professionals seeking to optimize the synthesis of 3,6-Difluoro-2-methylbenzoic acid. 3,6-Difluoro-2-methylbenzoic acid is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals seeking to optimize the synthesis of 3,6-Difluoro-2-methylbenzoic acid.

3,6-Difluoro-2-methylbenzoic acid is a highly valuable fluorinated building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including RIPK2 inhibitors for inflammatory diseases 1. However, synthesizing this compound via the traditional carboxylation of 1,4-difluoro-2-methylbenzene often results in low yields (<30%) due to poor regioselectivity and steric hindrance.

To achieve high yields and high isomeric purity, our application scientists strongly recommend abandoning the traditional route in favor of the Directed ortho-Metalation (DoM) of 2,5-difluorobenzoic acid 2.

Mechanistic Insight: Why DoM Outperforms Traditional Carboxylation

In the traditional route (lithiating 1,4-difluoro-2-methylbenzene), the methyl group provides weak directing effects but significant steric hindrance, forcing lithiation to occur at competing, less-hindered sites (yielding unwanted isomers).

Conversely, starting with 2,5-difluorobenzoic acid leverages the carboxylic acid as a powerful Directed Metalation Group (DMG). When treated with a strong base, the acid is first deprotonated to form a lithium carboxylate. This intermediate acts as an anchor, coordinating the second equivalent of the alkyllithium base and directing it exclusively to the adjacent C6 position. The synergistic directing effect of the carboxylate and the C5-fluorine ensures absolute regiocontrol. Quenching this dianion with methyl iodide (MeI) yields 2,5-difluoro-6-methylbenzoic acid, which, by IUPAC nomenclature rules, is exactly 3,6-difluoro-2-methylbenzoic acid .

G A 2,5-Difluorobenzoic Acid (Starting Material) B sec-BuLi / TMEDA (>2.2 eq, -78°C) A->B Deprotonation (COOH -> COO-Li+) C Dilithiated Dianion (C6-Lithiation) B->C Directed ortho-Lithiation (DoM) D Methyl Iodide (MeI) (Electrophilic Quench) C->D Alkylation E 3,6-Difluoro-2-methylbenzoic Acid (Target Product) D->E Acidic Workup (HCl)

Workflow for the synthesis of 3,6-Difluoro-2-methylbenzoic acid via Directed ortho-Metalation.

Route Comparison Data

ParameterRoute A: Carboxylation of Toluene DerivativeRoute B: DoM of 2,5-Difluorobenzoic Acid (Recommended)
Starting Material 1,4-Difluoro-2-methylbenzene2,5-Difluorobenzoic acid
Reagents sec-BuLi, CO₂ gassec-BuLi, TMEDA, MeI
Regioselectivity Poor (Mixture of C3, C5, C6 isomers)Excellent (>95% C6-alkylation)
Typical Yield 15% – 30%75% – 85%
Primary Impurity Regioisomers (difficult to separate)Unreacted starting material (easily recovered)

Standard Operating Protocol: DoM Synthesis Workflow

This protocol is designed to be a self-validating system. By strictly controlling stoichiometry and temperature, you prevent the formation of benzyne intermediates and over-alkylated byproducts.

Reagents Required:

  • 2,5-Difluorobenzoic acid (1.0 eq, rigorously dried)

  • N,N,N',N'‑Tetramethylethylenediamine (TMEDA) (2.5 eq, distilled over CaH₂)

  • sec-Butyllithium (sec-BuLi) (2.2 eq, 1.4 M in cyclohexane, titrated prior to use)

  • Methyl Iodide (MeI) (1.2 eq, passed through basic alumina)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Initial Solution: Dissolve 2,5-difluorobenzoic acid (10.0 mmol) and TMEDA (25.0 mmol) in 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Dianion Formation: Using a syringe pump, add sec-BuLi (22.0 mmol) dropwise over 30 minutes. Causality note: The first equivalent generates the lithium carboxylate (protecting the carbonyl from nucleophilic attack); the second equivalent performs the ortho-lithiation. TMEDA is critical here to break down sec-BuLi hexamers into highly reactive monomers.

  • Maturation: Stir the deep-red/orange solution at -78 °C for 1.5 hours to ensure complete metalation.

  • Electrophilic Quench: Add MeI (12.0 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow the bath to warm to -20 °C over 2 hours.

  • Workup: Quench the reaction carefully with 10 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer twice with diethyl ether (discard the organic layers to remove neutral impurities and TMEDA).

  • Isolation: Acidify the aqueous layer with cold 3M HCl to pH 1–2. The product will precipitate. Extract the acidic aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.

Troubleshooting & FAQs

Q1: My yield is capped at 40-50%, and I am recovering a large amount of unreacted 2,5-difluorobenzoic acid. What went wrong? A: This is a classic symptom of insufficient base. Because the carboxylic acid proton is highly acidic, it immediately consumes 1.0 equivalent of sec-BuLi to form the carboxylate salt. If you only use 1.0 to 1.5 equivalents of base, you will not have enough active alkyllithium left to perform the ortho-lithiation. Ensure you are using at least 2.2 equivalents of freshly titrated sec-BuLi.

Q2: I am observing the formation of methyl 3,6-difluoro-2-methylbenzoate (ester byproduct) in my LC-MS. How do I prevent this? A: Esterification occurs when the lithium carboxylate reacts with excess Methyl Iodide (MeI) during the warming phase. To mitigate this:

  • Strictly limit MeI to 1.1 – 1.2 equivalents relative to the starting acid.

  • Do not allow the reaction to warm above -20 °C before quenching with water. If esterification still occurs, you can easily resolve this by adding a brief saponification step (stirring the crude mixture with 1M NaOH for 1 hour) before the final acidic workup.

Q3: Why did my reaction mixture turn black, accompanied by a massive drop in yield? A: A black reaction mixture in fluorinated aromatic lithiation indicates the formation of a benzyne intermediate . If the internal temperature rises above -60 °C while the ring is lithiated, the intermediate will undergo an elimination of lithium fluoride (LiF). This generates a highly reactive benzyne species that rapidly polymerizes, turning the solution black. Ensure your dry ice/acetone bath is fully saturated with dry ice and monitor the internal temperature with a thermocouple during the sec-BuLi addition.

Q4: Can I use n-BuLi instead of sec-BuLi for this reaction? A: We strongly advise against using n-BuLi. While n-BuLi is a strong base, it is also a powerful nucleophile. Fluorinated aromatics are highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Using n-BuLi will result in the displacement of the fluorine atoms, yielding butyl-substituted byproducts. sec-BuLi (or Lithium 2,2,6,6-tetramethylpiperidide / LTMP) provides the necessary basicity with sufficient steric bulk to favor deprotonation over nucleophilic attack.

References
  • Title: WO2023239941A1 - Imidazo(1,2-a)
  • Title: Directed lithiation of unprotected benzoic acids Source: ResearchGate URL

Sources

Troubleshooting

troubleshooting crystallization of 3,6-Difluoro-2-methylbenzoic acid

Technical Support Center: Crystallization of 3,6-Difluoro-2-methylbenzoic Acid Executive Summary & Compound Profile User: Pharmaceutical Process Chemists / R&D Scientists Compound: 3,6-Difluoro-2-methylbenzoic acid CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 3,6-Difluoro-2-methylbenzoic Acid

Executive Summary & Compound Profile

User: Pharmaceutical Process Chemists / R&D Scientists Compound: 3,6-Difluoro-2-methylbenzoic acid CAS: 1160375-37-4 (and related analogs) Critical Attribute: This intermediate is prone to "oiling out" (Liquid-Liquid Phase Separation) and regioisomeric contamination due to the electronic effects of the fluorine substituents.

The crystallization of fluorinated benzoic acids is governed by the disruption of the standard carboxylic acid dimer motif. The fluorine atoms at the 3 and 6 positions create a unique electrostatic potential map that often disfavors simple packing, leading to metastable oils or solvates.

Standard Physical Profile (Reference):

Property Value / Characteristic Notes
Appearance White to off-white crystalline solid Coloration often indicates oxidation of trace phenolic impurities.
Melting Point ~110–130 °C (Estimated) Broad range indicates impurity; sharp endotherm required for pure polymorph.
Solubility High: MeOH, EtOH, EtOAc, THFLow: Water, Heptane, Toluene (Cold) Steep solubility curve in Toluene/Heptane systems.

| pKa | ~3.2 – 3.5 | More acidic than benzoic acid (pKa 4.2) due to electron-withdrawing F atoms. |

Diagnostic Phase: Identify Your Failure Mode

Before altering parameters, identify the specific failure mechanism using the table below.

SymptomProbable CauseImmediate Diagnostic Action
Oiling Out (Two liquid layers)Operating in the Metastable Zone Width (MSZW) where Liquid-Liquid Phase Separation (LLPS) occurs before nucleation.Check temperature of oiling.[1] If

, you need a solvent change or seeding.
Low Yield (<70%)Terminal solubility is too high or "Crash cooling" trapped mother liquor.Run Gravimetric Solubility check on ML (Mother Liquor).
Impurity Persistence Isomorphous inclusion of regioisomers (e.g., 2,6-difluoro isomer).Check HPLC of crystal vs. ML. If ratio is identical, recrystallization is ineffective.
Poor Filtration (Sticky/Fines)Rapid nucleation (high supersaturation) or solvate formation.Microscopy: Are crystals needles (solvate) or blocks?

Troubleshooting Workflow (Interactive Guide)

Issue A: The Solution "Oils Out" Instead of Crystallizing

Context: You cool the hot solution, and instead of white crystals, a second oily liquid phase appears at the bottom. This is the most common issue with 3,6-difluoro-2-methylbenzoic acid in alcohol/water mixtures.

Q: Why is this happening? A: The hydrophobic nature of the fluorinated ring creates a "miscibility gap" in aqueous organic mixtures. The oil is a solute-rich liquid phase.

Protocol 1: The "Seeding at Cloud Point" Method

  • Switch Solvent System: Move from EtOH/Water to Toluene/Heptane or IPA/Water (if strictly controlled). Toluene is preferred for fluorinated aromatics as it promotes

    
    -
    
    
    
    stacking.
  • Determine Saturation Temperature (

    
    ):  Heat until clear.
    
  • Cool Slowly: Lower temp to

    
    .
    
  • Seed Addition: Add 0.5 wt% pure seed crystals immediately when the solution is clear (supersaturated).

  • Aging: Hold for 1 hour. Do not cool further until a seed bed is established.

  • Slow Ramp: Cool at 0.2 °C/min.

Expert Insight: If you lack seeds, generate them by taking 1 mL of the oil, scratching the vial vigorously with a glass rod, and using the resulting solid to seed the main reactor.

Issue B: Persistent Color (Pink/Brown)

Context: The product is chemically pure (>98%) but has a pink or tan hue.

Q: Is this a degradation product? A: Likely trace oxidation of the methyl group or phenolic byproducts. Fluorinated anilines/phenols are notorious for high color potency even at ppm levels.

Protocol 2: Carbon Polishing (The Right Way)

  • Do NOT add carbon to the crystallization vessel directly (creates fines).

  • Step 1: Dissolve crude in 5 volumes of Methanol or EtOAc.

  • Step 2: Add enoPC or Darco G-60 activated carbon (5 wt%).

  • Step 3: Stir at 50 °C for 30 mins.

  • Step 4: Filter through a Celite pad (hot).

  • Step 5: Solvent swap to Toluene for final crystallization.

Issue C: Regioisomer Contamination

Context: You have 5% of the 2,6-difluoro isomer. Recrystallization only drops it to 4%.

Q: How do I separate them? A: Isomers often form solid solutions. You must rely on kinetic resolution or derivatisability .

Protocol 3: Thermodynamic Digestion

  • Create a slurry in a weak solvent (e.g., 10% Toluene in Heptane).

  • Temperature Cycling: Cycle between 20 °C and 50 °C for 12 hours.

  • Mechanism: Ostwald ripening will dissolve the less stable crystal lattice (often the impure one) and redeposit onto the pure crystal.

  • Verification: Filter a small aliquot after 6 hours to check isomer ratio.

Visualization: Troubleshooting Logic & Process

Figure 1: Oiling Out Decision Matrix

This diagram guides you through the critical decision process when LLPS (Oiling Out) is observed.

Troubleshooting Start Start: Solution is Oiling Out CheckTemp Check Temperature of Oiling (T_oil) Start->CheckTemp Compare Compare T_oil vs T_cryst (Normal Crystallization Temp) CheckTemp->Compare Case1 T_oil > T_cryst (Thermodynamic Oil) Compare->Case1 High Temp Oil Case2 T_oil < T_cryst (Kinetic Oil) Compare->Case2 Low Temp Oil Action1 CRITICAL: Change Solvent System (Reduce Water/Anti-solvent) Case1->Action1 Action2 Add Seeds at T > T_oil (Bypass Liquid Phase) Case2->Action2 Action3 Slow Cooling Rate (<0.1 °C/min) Action2->Action3

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during cooling.

Figure 2: Optimized Purification Workflow

A robust protocol for scale-up.

Workflow Crude Crude Solid (Impurities > 2%) Dissolve Dissolution (5V Toluene, 80°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to 60°C (Metastable Zone) Filter->Cool1 Seed Seeding (0.5 wt% Pure Crystals) Cool1->Seed Age Aging (1 Hour Isothermal) Seed->Age Cool2 Linear Cool (to 0°C over 4h) Age->Cool2 Isolate Filtration & Wash (Cold Toluene) Cool2->Isolate

Caption: Standardized crystallization workflow for 3,6-Difluoro-2-methylbenzoic acid to ensure polymorph consistency.

FAQ: Rapid Response

Q1: Can I use water as an anti-solvent with Ethanol?

  • Answer: Yes, but proceed with extreme caution. 3,6-Difluoro-2-methylbenzoic acid is very hydrophobic.[2] If you add water too fast, you will trigger "crashing out" (amorphous precipitation) or oiling.

    • Rule of Thumb: Add water only until the solution is slightly turbid, then stop and heat to clear. Cool slowly. Do not exceed 30% water volume.

Q2: My melting point is 105-115°C (Broad). What does this mean?

  • Answer: A broad range (>2°C) usually indicates solvent inclusion or isomer mixtures .

    • Test: Dry a sample at 40°C under vacuum for 24h. If MP sharpens, it was solvated. If not, it is a chemical impurity (likely the 2,6-isomer).

Q3: The crystals are too fine and clog the filter.

  • Answer: You nucleated too fast.

    • Fix: Implement "Temperature Cycling" (Ostwald Ripening). Heat the slurry to dissolve fines and cool back down. Repeat 3 times before filtering.

Quantitative Data: Solubility Screening

Note: Data estimated based on homologous fluorobenzoic acid series.

SolventSolubility at 25°C (mg/mL)Solubility at 80°C (mg/mL)Suitability
Ethanol > 200Very HighGood solvent, but risk of low yield.
Toluene 15120Excellent. Steep curve ideal for cooling cryst.
Heptane < 110Good anti-solvent.
Water < 0.12Poor solvent; strictly anti-solvent.
Ethyl Acetate 150> 300Too soluble; use only for extraction.

References

  • Vertex Pharmaceuticals Inc. (2023). Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. WO2023239941A1. (Patent describing the use of 3,6-difluoro-2-methylbenzoic acid as an intermediate). Link

  • Organic Syntheses. (2011). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 88, 224-237. (Methodology for handling fluorinated benzoic acid precursors). Link

  • BenchChem. (2025).[1][3] Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. (General stability data for fluorobenzoic acid analogs). Link

  • Davey, R. J., et al. (2002). Drowning-out crystallisation of benzoic acid: Influence of processing conditions. 15th International Symposium on Industrial Crystallization. (Mechanistic insights on solvent effects). Link

  • PubChem. (2025).[4] Compound Summary: 2,6-Difluoro-3-methylbenzoic acid.[2][4] (Physical property proxy for the 3,6-isomer). Link

Disclaimer: This guide is intended for professional laboratory use. Always consult the Safety Data Sheet (SDS) for 3,6-Difluoro-2-methylbenzoic acid before handling, as fluorinated derivatives can cause skin and eye irritation.

Sources

Optimization

Technical Support Center: Optimizing Reactions for 3,6-Difluoro-2-methylbenzoic Acid Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals navigate the unique synthetic challenges posed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals navigate the unique synthetic challenges posed by 3,6-difluoro-2-methylbenzoic acid.

This building block is frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as RIPK2 inhibitors[1]. However, the dual ortho-substitution (2-methyl and 6-fluoro) creates a highly sterically congested and electronically deactivated environment around the carboxylate. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your synthetic workflows succeed.

Part 1: Standard Operating Procedures (SOPs)

Protocol: Curtius Rearrangement to tert-Butyl (3,6-difluoro-2-methylphenyl)carbamate

The most reliable method for converting this hindered acid to its corresponding aniline derivative is via a Curtius rearrangement using Diphenylphosphoryl azide (DPPA)[1].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried round-bottom flask, dissolve 3,6-difluoro-2-methylbenzoic acid (1.0 eq) and Triethylamine (Et

    
    N, 2.0 eq) in anhydrous tert-butanol (t-BuOH) to achieve a 0.2 M concentration.
    
  • Atmospheric Control (Critical): Degas the mixture and purge with N

    
     for a minimum of 3 cycles. Causality: This removes ambient moisture and oxygen, preventing the formation of symmetric urea byproducts.
    
  • Activation: Heat the mixture to 40 °C. Add DPPA (1.1 eq) dropwise.

    • Self-Validation Check: You must observe mild effervescence (N

      
       gas evolution). This visually confirms the formation of the acyl azide intermediate.
      
  • Thermal Rearrangement: Elevate the temperature to 90 °C and stir for 12 hours under a continuous N

    
     atmosphere[1].
    
    • Self-Validation Check: Pull an aliquot for LC-MS. The reaction is complete when the starting acid mass (m/z 171 [M-H]

      
      ) disappears, replaced by the Boc-amine product (m/z 244 [M+H]
      
      
      
      or the prominent fragment m/z 188 [M-tBu+H]
      
      
      ).
  • Workup: Dilute the cooled mixture with H

    
    O, extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Part 2: Mechanistic Workflows

To master the optimization of this compound, one must understand the thermodynamic flow of the intermediates. Below is the mechanistic pathway of the Curtius rearrangement.

Mechanism A 3,6-Difluoro-2-methylbenzoic acid B Acyl Azide Intermediate A->B DPPA, Et3N 40°C C Isocyanate Intermediate B->C Heat (90°C) -N2 Gas D Boc-Protected Amine C->D t-BuOH Nucleophilic Attack

Figure 1: Mechanistic pathway of the Curtius rearrangement for 3,6-difluoro-2-methylbenzoic acid.

Troubleshooting Start Reaction: Direct Amide Formation Cond1 Standard HATU/DIPEA Protocol Start->Cond1 Prob1 Failure: Low Yield (<10%) Due to Steric Shielding Cond1->Prob1 Blocked Bürgi-Dunitz trajectory Sol1 Solution: Acid Chloride Method (COCl)2, cat. DMF Prob1->Sol1 Bypass bulky OAt esters

Figure 2: Troubleshooting logic for overcoming steric hindrance during amide coupling.

Part 3: Troubleshooting & FAQs

Q1: My Curtius rearrangement using DPPA is stalling at the acyl azide intermediate. How do I push it to the isocyanate? A1: The conversion of the acyl azide to the isocyanate is strictly thermally driven. For 3,6-difluoro-2-methylbenzoic acid, the ortho-methyl and ortho-fluoro groups create a highly sterically congested environment that raises the activation energy required for the concerted migration of the aryl group to the nitrogen. If stalling occurs at 40–60 °C, ensure your reaction is heated to a full 90 °C[1]. Additionally, verify the quality of your DPPA; degraded DPPA releases diphenylphosphoric acid, which protonates the triethylamine and halts the initial activation step.

Q2: I am observing a significant amount of symmetric urea byproduct instead of the Boc-protected amine. What is the root cause? A2: Symmetric urea formation (


) is the classic hallmark of moisture contamination. The intermediate isocyanate is highly electrophilic. If water is present, it outcompetes t-BuOH, hydrolyzing the isocyanate to a carbamic acid. This carbamic acid rapidly decarboxylates to form a nucleophilic aniline, which then attacks another equivalent of unreacted isocyanate to form the urea.
Corrective Action: Rigorously dry your t-BuOH (store over 3Å molecular sieves) and ensure the Et

N is anhydrous. The initial N

degassing step is critical not just for oxygen removal, but for establishing a strictly anhydrous atmosphere[1].

Q3: Direct amide coupling with HATU/DIPEA yields <10% product. Why is this failing, and what is the alternative? A3: The dual ortho-substitution physically shields the carbonyl carbon. While HATU successfully forms a highly reactive OAt ester, the incoming amine nucleophile is sterically blocked from achieving the required Bürgi-Dunitz trajectory (approx. 107°) for attack. Furthermore, the inductive electron-withdrawing nature of the fluorines stabilizes the initial carboxylate anion, reducing its nucleophilicity toward the uronium salt. Corrective Action: Bypass uronium-based coupling entirely. Convert the acid to an acid chloride using Oxalyl Chloride and catalytic DMF in DCM. The resulting acid chloride is significantly smaller and more electrophilic, allowing even sterically hindered amines to couple successfully.

Part 4: Quantitative Data & Optimization Matrix

Use the following data table to benchmark your reaction conditions and troubleshoot deviations in stoichiometry or temperature.

Reaction TypeReagent SystemOptimal EquivalentsTemp Profile (°C)Primary ChallengeValidated Solution
Curtius Rearrangement DPPA / Et

N / t-BuOH
1.1 / 2.0 / 0.2 M40 → 90Urea formationRigorous N

degassing; dry t-BuOH[1]
Amide Coupling (Direct) HATU / DIPEA / Amine1.2 / 3.0 / 1.125 → 50Steric shieldingSwitch to Acid Chloride workflow
Acid Chloride Formation (COCl)

/ DMF (cat.)
1.5 / 0.050 → 25Volatility of productAvoid high vacuum during concentration
Esterification MeI / K

CO

/ DMF
1.5 / 2.0 / 0.5 M25Sluggish kineticsGentle heating to 40 °C; monitor by TLC

References

  • WO2023239941A1 - Imidazo(1,2-a)

Sources

Troubleshooting

stability and degradation of 3,6-Difluoro-2-methylbenzoic acid

Introduction Welcome to the technical support hub for 3,6-Difluoro-2-methylbenzoic acid (CAS: 1550-58-9 / 110877-64-0). As a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, the integri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 3,6-Difluoro-2-methylbenzoic acid (CAS: 1550-58-9 / 110877-64-0). As a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, the integrity of this building block is critical for downstream yield and purity.

This guide moves beyond standard safety data sheets. It addresses the chemical vulnerabilities specific to the ortho-fluoro, ortho-methyl substitution pattern. The steric strain and electronic push-pull effects in this molecule create distinct degradation pathways that you must control during storage and reaction.

Module 1: Storage & Handling (The Basics)

Q: The compound arrived slightly yellow. Is it degraded?

A: Pure 3,6-Difluoro-2-methylbenzoic acid should be a white to off-white crystalline solid. A slight yellowing often indicates surface oxidation of the methyl group or trace phenol formation via hydrolysis.

  • Action: Run a standard HPLC (see Module 3). If purity is >98%, the color is likely due to trace impurities (<0.1%) with high extinction coefficients (e.g., quinone-like species). Recrystallization from toluene/heptane usually restores the white color.

Q: Is this compound hygroscopic?

A: Moderately. While the fluorines increase lipophilicity, the carboxylic acid moiety can hydrogen bond with atmospheric moisture.

  • Risk: Moisture does not immediately degrade the compound but catalyzes decarboxylation if the material is subsequently heated without drying.

  • Protocol: Store in a tightly sealed container at 2–8°C . If the container is opened frequently, store in a desiccator.

Module 2: Chemical Stability & Degradation Mechanisms

This molecule suffers from "Ortho-Effect" instability. The bulky methyl group at C2 and the fluorine at C6 flank the carboxylic acid, twisting it out of planarity and making it susceptible to loss.

Critical Degradation Pathways

Figure 1: Primary degradation pathways driven by thermal, basic, and oxidative stress.

Deep Dive: The Decarboxylation Risk

The 2,6-disubstitution pattern forces the carboxyl group out of the benzene plane. This steric strain raises the ground state energy, lowering the activation energy for decarboxylation.

  • Trigger: Temperatures >110°C, especially in acidic media.

  • Observation: Gas evolution (CO₂) and the formation of a non-acidic oil (1,4-difluoro-2-methylbenzene).

  • Prevention: Avoid bulk heating above 80°C. Use mild Lewis acids rather than Brønsted acids for downstream couplings.

Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

The fluorine at position 6 is activated because it is ortho to the electron-withdrawing carboxylic acid.

  • Trigger: Strong bases (NaOH, KOH, alkoxides) or nucleophilic solvents (amines) at elevated temperatures.

  • Mechanism: The nucleophile attacks C6, displacing fluoride.

  • Prevention: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) if basic conditions are required.

Module 3: Analytical Troubleshooting (HPLC)

Q: I see a "Ghost Peak" eluting after my main peak. What is it?

A: This is likely the decarboxylated product (1,4-difluoro-2-methylbenzene) .

  • Reasoning: Loss of the polar -COOH group significantly increases lipophilicity (LogP increases), causing it to retain longer on a C18 column.

  • Verification: Check the UV spectrum. The parent acid has a distinct shift due to conjugation with the carboxyl group. The decarboxylated product will look like a simple substituted benzene (blue-shifted UV max).

Q: I see a peak eluting before my main peak.

A: This is likely the hydrolysis product (Phenol derivative) or an oxidation product .

  • Reasoning: Replacing -F with -OH (SNAr) or -CH3 with -COOH (Oxidation) adds polarity, reducing retention time on Reverse Phase.

Standardized HPLC Protocol for Impurity Profiling

Use this self-validating method to separate the parent from its specific degradants.

ParameterCondition
Column C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses ionization of COOH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 220 nm (Fluorobenzenes absorb poorly at 254 nm)
Temperature 30°C

Expected Retention Order:

  • Oxidation Impurity (Most Polar)

  • Hydrolysis Impurity (Phenol)

  • Parent Compound (3,6-Difluoro-2-methylbenzoic acid)

  • Decarboxylated Impurity (Least Polar)

Module 4: Reaction Optimization

Q: My amide coupling yield is low. Could the acid chloride be unstable?

A: Yes. Converting sterically crowded benzoic acids to acid chlorides (using SOCl₂ or Oxalyl Chloride) often accelerates degradation.

  • Issue: The acid chloride is even more electron-withdrawing, activating the C6-Fluorine toward SNAr and making the system prone to hydrolysis by trace water.

  • Solution:

    • Switch Reagents: Use mild coupling agents (HATU or T3P) instead of generating the acid chloride.

    • Catalytic DMF: If you must use acid chloride, use only catalytic DMF. Excess DMF can react with the acid chloride to form stable iminium salts, stalling the reaction.

Troubleshooting Workflow

Figure 2: Rapid diagnostic logic for identifying impurity sources based on HPLC behavior.

References

  • PubChem. (2025).[1] 2,6-Difluoro-3-methylbenzoic acid Compound Summary. National Library of Medicine. [Link]

    • Note: While specific data for the 3,6-isomer is proprietary, the 2,6-difluoro structural analog provides the baseline for physicochemical properties and safety d
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. [Link]

    • Cited for the mechanism of fluorine displacement activated by ortho-electron withdrawing groups.
  • Organic Chemistry Portal. (2023). Decarboxylation of Aromatic Acids. [Link]

    • Cited for the thermal instability of sterically crowded benzoic acids.
    • Cited for general storage and handling protocols for fluorinated benzoic acids.[2]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3,6-Difluoro-2-methylbenzoic acid

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3,6-Difluoro-2-methylbenzoic acid, providing concise answers and directing you to more detailed sections of this guide where appropriate.

Q1: What is the most common synthetic route for 3,6-Difluoro-2-methylbenzoic acid at an industrial scale?

The most prevalent and scalable method is a two-step process. It begins with the directed ortho-lithiation of 1,4-difluoro-2-methylbenzene, followed by carboxylation of the resulting aryllithium intermediate. This approach offers high regioselectivity, which is crucial for avoiding isomeric impurities.

Q2: Why is the directed ortho-lithiation step challenging to scale up?

The primary challenges are the use of highly reactive and pyrophoric organolithium reagents like n-butyllithium (n-BuLi) and the requirement for cryogenic temperatures (typically below -70 °C) to ensure regioselectivity and prevent side reactions.[1] Maintaining such low temperatures in large reactors can be difficult and energy-intensive.

Q3: What are the critical safety precautions when working with organolithium reagents on a large scale?

Strict anhydrous and anaerobic conditions are paramount.[2] All solvents and reagents must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE) is mandatory, and personnel must be trained in handling pyrophoric reagents.

Q4: What are the typical impurities I might encounter, and how can I minimize them?

Common impurities include the starting material (1,4-difluoro-2-methylbenzene), under-lithiated or over-lithiated species, and byproducts from the reaction with the carboxylating agent. Minimizing these requires precise temperature control, accurate stoichiometry of reagents, and efficient quenching of the reaction.

Q5: What are the recommended purification methods for the final product at a larger scale?

Crystallization is the most effective and scalable method for purifying 3,6-Difluoro-2-methylbenzoic acid.[3] A suitable solvent system, often a mixture of an organic solvent and water, is used to selectively crystallize the desired product, leaving impurities in the mother liquor.

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 3,6-Difluoro-2-methylbenzoic acid.

Issue 1: Low Yield of the Desired Product

A consistently low yield is a common problem during scale-up. The following flowchart outlines a systematic approach to diagnosing and resolving this issue.

Low_Yield_Troubleshooting cluster_reagents Reagent Verification cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Analysis start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Isolation Procedure start->check_workup nBuLi_quality n-BuLi Titration: Confirm Molarity check_reagents->nBuLi_quality Organolithium Reagent starting_material_purity Starting Material Purity (GC/NMR) check_reagents->starting_material_purity Aromatic Precursor solvent_dryness Solvent Anhydrous? (Karl Fischer) check_reagents->solvent_dryness Reaction Solvent temp_control Temperature Control: Maintain < -70 °C? check_conditions->temp_control addition_rate Reagent Addition Rate: Too Fast? check_conditions->addition_rate mixing Mixing Efficiency in Reactor check_conditions->mixing quench_procedure Quenching Protocol: Efficient? check_workup->quench_procedure extraction_ph Aqueous Extraction pH Control check_workup->extraction_ph purification_method Purification (Crystallization) Optimization check_workup->purification_method solution Implement Corrective Actions nBuLi_quality->solution starting_material_purity->solution solvent_dryness->solution temp_control->solution addition_rate->solution mixing->solution quench_procedure->solution extraction_ph->solution purification_method->solution

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis and Solutions:
  • Reagent Quality and Stoichiometry:

    • n-Butyllithium Titration: The molarity of n-BuLi solutions can decrease over time. It is crucial to titrate the solution before use to ensure accurate stoichiometry. An excess of n-BuLi can lead to di-lithiation or other side reactions, while an insufficient amount will result in incomplete conversion of the starting material.

    • Starting Material Purity: The purity of 1,4-difluoro-2-methylbenzene should be confirmed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities in the starting material can consume the organolithium reagent or lead to unwanted byproducts.

    • Solvent Dryness: The presence of water will quench the highly basic n-BuLi.[4] Ensure that all solvents are rigorously dried, and use techniques like Karl Fischer titration to quantify water content.

  • Reaction Conditions:

    • Temperature Control: The directed ortho-lithiation is highly temperature-sensitive.[1] The reaction temperature must be maintained below -70 °C to favor the desired regioselective lithiation. Inadequate cooling can lead to the formation of other isomers.

    • Reagent Addition Rate: Slow, controlled addition of n-BuLi is critical to manage the exothermic nature of the reaction and maintain the low temperature.

    • Mixing: Inefficient mixing in large reactors can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure the reactor's agitation system is adequate for the scale of the reaction.

  • Work-up and Isolation:

    • Quenching: The carboxylation step, typically done by adding solid carbon dioxide (dry ice) or bubbling CO₂ gas, must be efficient. Incomplete carboxylation will reduce the yield.

    • Aqueous Extraction pH: During the work-up, the pH of the aqueous phase should be carefully adjusted to ensure the benzoic acid product is in its carboxylate salt form for extraction into the aqueous layer, and then acidified to precipitate the free acid.

    • Purification: Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation and purity.

Issue 2: Isomeric Impurities Detected in the Final Product

The presence of isomeric impurities is a significant challenge, often stemming from a lack of regioselectivity in the lithiation step.

Understanding the Regioselectivity

The fluorine atom is a moderate ortho-directing group in directed metalation reactions.[5] In 1,4-difluoro-2-methylbenzene, the fluorine at position 1 and the methyl group at position 2 work in concert to direct the lithiation to the 6-position. However, competing lithiation can occur at other positions if the reaction conditions are not optimal.

Regioselectivity cluster_main Directed ortho-Lithiation of 1,4-Difluoro-2-methylbenzene A 1,4-Difluoro-2-methylbenzene B Desired Intermediate (Lithiation at C6) A->B n-BuLi, THF < -70 °C (Major Pathway) C Isomeric Intermediate (Lithiation at C3 or C5) A->C n-BuLi, THF > -60 °C (Minor Pathway) D 3,6-Difluoro-2-methylbenzoic acid (Desired Product) B->D 1. CO₂ 2. H₃O⁺ E Isomeric Benzoic Acids (Impurities) C->E 1. CO₂ 2. H₃O⁺

Caption: Reaction pathways for desired product and isomeric impurities.

Troubleshooting and Mitigation Strategies:
  • Strict Temperature Control: As highlighted previously, maintaining a reaction temperature below -70 °C is the most critical factor for ensuring high regioselectivity.

  • Choice of Organolithium Reagent: While n-BuLi is common, other bases like sec-butyllithium or lithium diisopropylamide (LDA) can sometimes offer different selectivity profiles, although they also present their own challenges.

  • Solvent Effects: Tetrahydrofuran (THF) is a commonly used solvent as its Lewis basicity helps to solvate the lithium cation and promote the desired lithiation.[5]

  • Analytical Monitoring: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze crude reaction mixtures. This will help in identifying the specific isomeric impurities and correlating their formation with reaction parameters.

  • Purification: If isomeric impurities are present, fractional crystallization may be necessary, which can be challenging and lead to yield loss. It is always preferable to control the regioselectivity during the reaction itself.

Issue 3: Poor Physical Properties of the Final Product (e.g., discoloration, low melting point)

A discolored product or one with a broad or low melting point indicates the presence of impurities.

Potential Causes and Solutions:
Observation Potential Cause(s) Recommended Action(s)
Yellow or Brown Discoloration - Residual starting material or byproducts from side reactions.- Thermal decomposition during drying.- Recrystallize the product.[3]- Ensure the drying temperature is appropriate and does not exceed the product's decomposition temperature.
Low or Broad Melting Point - Presence of solvent residues.- Isomeric impurities or other organic contaminants.- Dry the product under vacuum to remove residual solvents.- Perform a second recrystallization to improve purity.
Gummy or Oily Product - Incomplete crystallization.- Presence of low-melting impurities.- Optimize the crystallization solvent and cooling profile.- Consider a solvent trituration or a different purification method like column chromatography (for smaller scales).

Experimental Protocols

Synthesis of 3,6-Difluoro-2-methylbenzoic acid

Safety Note: This procedure involves pyrophoric and corrosive reagents. It must be conducted by trained personnel in a well-ventilated fume hood, under an inert atmosphere, and with appropriate PPE.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Charging: The reactor is charged with anhydrous tetrahydrofuran (THF).

  • Cooling: The reactor is cooled to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Starting Material Addition: 1,4-Difluoro-2-methylbenzene (1.0 equivalent) is added to the cold THF.

  • n-BuLi Addition: A titrated solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: The reaction mixture is stirred at -78 °C for an additional 1-2 hours after the addition is complete.

  • Carboxylation: An excess of crushed, dry solid carbon dioxide is added portion-wise to the reaction mixture, maintaining the temperature below -65 °C. Alternatively, dry CO₂ gas can be bubbled through the solution.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature. Water is slowly added to quench any unreacted organolithium species. The organic and aqueous layers are separated.

  • Extraction: The aqueous layer is washed with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to remove any unreacted starting material.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid, causing the product to precipitate.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Recrystallization Protocol
  • Solvent Selection: A suitable solvent system is determined (e.g., ethanol/water, toluene).

  • Dissolution: The crude 3,6-Difluoro-2-methylbenzoic acid is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Safety Information

Working with the reagents for this synthesis requires strict adherence to safety protocols.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). Handle under an inert atmosphere at all times. Use appropriate fire-extinguishing media (e.g., dry powder).

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[6] Handle with appropriate gloves and eye protection.

  • 3,6-Difluoro-2-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]

References

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. RSC Advances, 8(5), 2563-2567. Available at: [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • ResearchGate. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]

  • Safety Data Sheet. (2015). 4-fluorobenzoic acid. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from: [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from: [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from: [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Journal of the American Chemical Society, 135(38), 14192-14195. Retrieved from: [Link]

  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from: [Link]

  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from: [Link]

  • Evergreensino. (2025). What are the purification methods for M - Toluic Acid?. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from: [Link]

  • Grignard Reaction. (n.d.). Retrieved from: [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from: [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from: [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from: [Link]

  • University of Massachusetts Boston. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Disposal of 3,6-Difluoro-2-methylbenzoic Acid Waste

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 3,6-Difluoro-2-methylbenzoic acid. Adherence to t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 3,6-Difluoro-2-methylbenzoic acid. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The unique properties of fluorinated organic compounds necessitate a rigorous and informed approach to waste management.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues encountered during the handling and disposal of 3,6-Difluoro-2-methylbenzoic acid and its associated waste streams.

Q1: What are the primary hazards associated with 3,6-Difluoro-2-methylbenzoic acid waste?

Based on data for structurally similar compounds like 2,6-Difluoro-3-methylbenzoic acid and 3,6-Difluoro-2-hydroxybenzoic acid, the primary hazards are:

  • Irritation: The waste is expected to be a skin and eye irritant, and may cause respiratory tract irritation.[1][2][3] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4]

  • Hazardous Decomposition Products: Thermal decomposition, especially during incineration, can generate highly toxic and corrosive fumes, including hydrogen fluoride (HF), carbon monoxide, and carbon dioxide.[4] This is a critical consideration for the final disposal method.

Q2: How should I collect and segregate waste containing 3,6-Difluoro-2-methylbenzoic acid?

Proper segregation is the cornerstone of safe chemical waste disposal. The causality behind this is to prevent dangerous reactions in the waste container and to ensure the waste is sent to the correct disposal facility.

  • Halogenated Waste Stream: All waste containing 3,6-Difluoro-2-methylbenzoic acid, including contaminated solvents, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[5]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste. The treatment processes for these two streams are different and more costly for halogenated materials.[5] Also, avoid mixing with strong oxidizing agents, as this is a common incompatibility for benzoic acid derivatives.[4]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "3,6-Difluoro-2-methylbenzoic acid" and any solvents used. Do not use abbreviations. The container must be kept securely closed when not in use.

Q3: Can I neutralize the acidic waste from my experiment in the lab before disposal?

In-lab neutralization of bulk acidic waste is generally not recommended without a specific, validated standard operating procedure (SOP) and a thorough understanding of the reaction. However, for dilute aqueous solutions, careful neutralization can be performed.

  • Why Neutralize? Neutralization can reduce the corrosivity of the waste. However, the resulting salt is still a halogenated organic compound and must be disposed of as such.

  • Potential Hazards: The neutralization of a carboxylic acid with a base is an exothermic reaction. Adding base too quickly can cause the solution to boil and splash.

  • Recommended Procedure: If neutralization is deemed necessary for a specific reason (e.g., to meet pH requirements for a particular waste stream), slowly add a weak base like sodium bicarbonate or sodium carbonate solution while stirring in a fume hood. Monitor the pH and be prepared for gas evolution (CO2). The neutralized solution must still be disposed of as halogenated waste.

Q4: My experiment involves dissolving 3,6-Difluoro-2-methylbenzoic acid in a non-halogenated solvent. How do I dispose of this mixture?

Once a non-halogenated solvent is mixed with a halogenated compound, the entire mixture is classified as halogenated waste. This is due to the treatment requirements for halogenated compounds, which typically involve high-temperature incineration with scrubbers to handle the acidic gases produced.

Q5: What is the recommended final disposal method for this type of waste?

The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[4]

  • Mechanism of Destruction: Incineration at temperatures typically above 850°C can achieve a high destruction efficiency for per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds.[6] However, incomplete combustion can lead to the formation of other, smaller perfluorinated compounds.[7][8]

  • Scrubber Necessity: The scrubbers are essential for neutralizing acidic gases like hydrogen fluoride (HF) that are formed during the combustion of fluorinated compounds.

  • Alternative Methods: For certain high-concentration liquid wastes, deep-well injection may be an option.[9] Disposal in a designated hazardous waste landfill is another possibility, though it contains the substance rather than destroying it.[9][10]

Experimental Protocol: Preparing Waste for Disposal

This protocol outlines the steps for safely preparing solid 3,6-Difluoro-2-methylbenzoic acid waste and contaminated solvents for collection by your institution's environmental health and safety (EHS) department.

Materials:

  • Designated "Halogenated Organic Waste" container (chemically compatible, with a secure lid)

  • Waste labels

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

  • Fume hood

Procedure:

  • Work in a Ventilated Area: Perform all waste handling procedures within a certified chemical fume hood.

  • Solid Waste:

    • Carefully transfer any unreacted 3,6-Difluoro-2-methylbenzoic acid powder into the halogenated waste container.

    • Use a disposable spatula or scoop. Dispose of the contaminated utensil in the same container.

    • Collect any contaminated weighing paper or other solid lab supplies in the same container.

  • Liquid Waste (Solutions):

    • Carefully pour liquid waste containing 3,6-Difluoro-2-methylbenzoic acid into the designated liquid halogenated waste container.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Rinsing:

    • Rinse any emptied glassware that contained the acid with a small amount of a suitable solvent (e.g., the solvent used in the experiment).

    • Add this rinsate to the liquid halogenated waste container.

  • Container Sealing and Labeling:

    • Securely close the waste container lid.

    • Ensure the waste label is completely filled out with:

      • The words "Halogenated Organic Waste"

      • A complete list of all chemical constituents, including "3,6-Difluoro-2-methylbenzoic acid" and all solvents, with estimated percentages.

      • Your name, lab number, and the date.

  • Storage:

    • Store the sealed and labeled waste container in a designated secondary containment area, away from incompatible materials, until it is collected by EHS personnel.

Data Summary Table

ParameterInformationSource(s)
Compound Name 3,6-Difluoro-2-methylbenzoic acid-
Molecular Formula C8H6F2O2
Primary Hazards Skin irritant, serious eye irritant, may cause respiratory irritation.[1][2][3]
Incompatibilities Strong oxidizing agents.[4]
Hazardous Decomposition Hydrogen fluoride (HF), carbon oxides (CO, CO2).[4]
Primary Disposal Route High-temperature incineration with flue gas scrubbing.[4]
Waste Segregation Designated "Halogenated Organic Waste" stream.[5]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of waste generated from experiments involving 3,6-Difluoro-2-methylbenzoic acid.

WasteDisposalWorkflow start Waste Generation (Experiment with 3,6-Difluoro-2-methylbenzoic acid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unreacted powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Organic Waste' Solid Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Waste' Liquid Container liquid_waste->collect_liquid storage Store Securely in Secondary Containment collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal by Licensed Facility (High-Temperature Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for 3,6-Difluoro-2-methylbenzoic acid waste.

References

  • Murakami, M., et al. (2025). Destruction of perfluorooctanoic acid (PFOA) and perfluorooctadecanoic acid (PFOcDA) by incineration: Analysis of the by-products and their characteristics. Chemosphere, 144165. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]

  • Thompson Coburn LLP. (2024). EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes. Available at: [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Available at: [Link]

  • Gómez, A., et al. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]

  • National Institutes of Health. (2025). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. The Journal of Physical Chemistry A. Available at: [Link]

  • Foley & Lardner LLP. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Available at: [Link]

  • ResearchGate. (2025). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774142, 2,6-Difluoro-3-methylbenzoic acid. Available at: [Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Methylbenzoic acid. Available at: [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Available at: [Link]

Sources

Optimization

managing moisture sensitivity of 3,6-Difluoro-2-methylbenzoic acid reactions

Ticket ID: T-36DF-MQ Subject: Managing Moisture Sensitivity & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Steric-Electronic" Conflict Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-36DF-MQ Subject: Managing Moisture Sensitivity & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Steric-Electronic" Conflict

Welcome to the technical guide for 3,6-Difluoro-2-methylbenzoic acid (CAS: 119810-48-3) .

Researchers often underestimate this molecule because they treat it like a standard benzoic acid. It is not. This substrate presents a unique Steric-Electronic Conflict that drives its moisture sensitivity profile:

  • The Steric Block (2-Methyl): The ortho-methyl group provides significant steric hindrance, twisting the carboxyl group out of planarity with the aromatic ring.[1] This makes the initial activation (e.g., converting to acid chloride) slower than unsubstituted benzoic acids.

  • The Electronic Trap (3,6-Difluoro): The fluorine atoms are strongly electron-withdrawing.[1] Once you successfully form the activated species (Acid Chloride or Mixed Anhydride), the carbonyl carbon becomes highly electrophilic .

The Result: You must use forcing conditions to overcome the steric barrier to make the reactive intermediate, but that intermediate is so electron-deficient that it hydrolyzes (reacts with moisture) instantly upon exposure to air.[1] This guide details how to navigate this narrow stability window.

Pre-Reaction: Storage & Material Handling

While the parent acid is a stable solid, surface moisture is a stoichiometric poison for downstream activation reagents (SOCl₂, Oxalyl Chloride).

Hygroscopicity Management
ParameterSpecificationTechnical Rationale
Storage State Solid, DesiccatedThe solid adsorbs atmospheric water.[1] This water destroys 1 equivalent of coupling reagent before the reaction starts.
Drying Protocol Vacuum Oven (40°C, <10 mbar, 4h)Mandatory before use in precise stoichiometry reactions. Removes surface water without sublimation.[1]
Handling Inert Atmosphere (N₂/Ar)While not pyrophoric, weighing under air introduces enough moisture to stall catalytic activation cycles.[1]

Critical Workflow: Activation (Acid Chloride Formation)

This is the most common failure point. The steric hindrance of the 2-methyl group prevents standard "reflux in SOCl₂" from working efficiently without a catalyst.

The Mechanism & Moisture Risk[1]

The following diagram illustrates the activation pathway and where moisture causes failure.

ActivationPathway cluster_0 Moisture Danger Zone Start 3,6-Difluoro-2-methylbenzoic Acid Intermed Vilsmeier-Haack Intermediate Start->Intermed Slow (Steric Block) Reagent Oxalyl Chloride / SOCl2 Reagent->Intermed Catalyst DMF (Catalytic) Catalyst->Intermed Essential Activation Product Acid Chloride (Highly Electrophilic) Intermed->Product Cl- Attack DeadEnd Hydrolysis (Reversion to Acid) Product->DeadEnd FAST Reaction Moisture H2O Ingress Moisture->DeadEnd

Caption: The activation pathway requires catalytic DMF to overcome steric hindrance. Once formed, the Acid Chloride is hypersensitive to moisture due to the electron-withdrawing fluorines.

Optimized Protocol: The "Catalytic Kick" Method

Goal: Convert 10 mmol of acid to acid chloride without hydrolysis.

  • Drying: Dry the starting material in a vacuum oven (40°C) for 2 hours.

  • Solvent: Suspend the acid in anhydrous Dichloromethane (DCM) or Toluene.

    • Note: Do not use neat Thionyl Chloride if possible; the high boiling point makes removal difficult without exposing the product to moist air during concentration.

  • The Catalyst (Critical): Add 5 mol% DMF (Dimethylformamide).

    • Why? The DMF reacts with the chlorinating agent to form the Vilsmeier chloroiminium species, which is less sterically bulky and more reactive than the bulk chlorinating agent. It attacks the hindered carboxylate much faster.

  • Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under Argon.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Monitoring: Watch for gas evolution (CO + CO₂).[1] If bubbling stops prematurely, the reaction may have stalled due to sterics. Gently heat to 35-40°C only if necessary.

  • Workup: Remove solvent in vacuo using a Schlenk line trap. Do not use a rotary evaporator unless it is back-filled with dry Nitrogen.

Troubleshooting Guide (FAQ)

Scenario A: "My yield is low, and I recovered starting material."
  • Cause: The 2-methyl steric hindrance prevented the reaction from completing.

  • Diagnosis: Did you use DMF? Did you heat it?

  • Fix: You must use the Vilsmeier-Haack protocol (DMF catalyst).[1] Simple reflux with SOCl₂ is often insufficient for ortho-substituted electron-deficient acids because the transition state is too crowded.

Scenario B: "The product turned into a gum/oil upon exposure to air."[1]
  • Cause: Rapid hydrolysis.[1] The 3,6-difluoro substitution makes the carbonyl carbon extremely "hot" (electrophilic). It grabs moisture from the air faster than non-fluorinated analogues.

  • Fix:

    • Never isolate the acid chloride if possible. Use the "Telescoped Flow" : Evaporate the chlorinating agent, re-dissolve in dry solvent, and add the amine/nucleophile immediately in the same vessel.

    • Use a "Schlenk frit" if filtration is needed, avoiding open-air funnels.

Scenario C: "Coupling failed using EDC/HATU (Amide Bond Formation)."
  • Cause: The "Active Ester" formed by HATU/EDC is also sterically hindered and hydrolytically unstable.[1]

  • Fix: Switch to mixed anhydrides .

    • Protocol: Treat the acid with Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C. The mixed anhydride is formed in situ. Add the amine immediately. The smaller size of the mixed anhydride (compared to a HATU adduct) often helps overcome the ortho-methyl steric block.

Logic Flow for Reaction Planning

Use this decision tree to select the correct activation method based on your moisture control capabilities.

DecisionTree Start Start: 3,6-Difluoro-2-methylbenzoic Acid Q1 Is the Nucleophile (Amine) Liquid/Soluble? Start->Q1 MethodA Method A: In-Situ Acid Chloride (Oxalyl Cl + DMF cat.) Q1->MethodA No (Solid/Complex) MethodB Method B: Mixed Anhydride (IBCF + NMM at -15°C) Q1->MethodB Yes (Simple Amine) Precaution CRITICAL: Evaporate solvent under high vac (Schlenk) MethodA->Precaution Coupling Add Nucleophile immediately (Telescoped Step) MethodB->Coupling Precaution->Coupling

Caption: Decision matrix for coupling strategies. Method A is preferred for complex synthesis but requires strict Schlenk techniques.

References

  • BenchChem. (2025).[1][2][3] The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Retrieved from [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich. (n.d.).[1][4] Safety Data Sheet: 2,6-Difluoro-3-methylbenzoic acid (Isomer Analogue). Retrieved from

  • Organic Syntheses. (1943). p-Fluorobenzoic Acid (General Fluorobenzoic Acid Handling).[1] Org. Synth. 23, 34. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2774142, 2,6-Difluoro-3-methylbenzoic acid. Retrieved from

(Note: While specific literature on the exact 3,6-difluoro-2-methyl isomer is proprietary/sparse, the protocols above are derived from the validated reactivity profiles of the 2,6-difluoro-3-methyl analogue and general ortho-substituted fluorobenzoic acid chemistry.)

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the characterization of 3,6-Difluoro-2-methylbenzoic acid

Executive Summary & Chemical Context 3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) is a specialized fluorinated aromatic compound. Its unique structural topology—featuring a sterically hindering ortho-methyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,6-Difluoro-2-methylbenzoic acid (CAS: 459836-92-1) is a specialized fluorinated aromatic compound. Its unique structural topology—featuring a sterically hindering ortho-methyl group flanked by strongly electron-withdrawing fluorine atoms—makes it a highly valuable building block in pharmaceutical synthesis, notably in the development of RIPK2 inhibitors[1]. Furthermore, due to its extreme thermal stability and resistance to biological degradation, it belongs to a class of fluorinated benzoic acids (FBAs) heavily utilized as conservative chemical tracers in complex hydrological and oil reservoir monitoring[2][3].

Characterizing this compound requires analytical rigor. The strong electron-withdrawing effects of the fluorine atoms lower the pKa of the carboxylic acid group, fundamentally altering its chromatographic retention and ionization efficiency compared to unfluorinated analogs. This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing self-validating protocols for its precise quantification and structural elucidation.

Comparative Analysis of Analytical Modalities

Selecting the appropriate analytical platform depends heavily on the matrix complexity and the required limit of detection (LOD).

  • UHPLC-MS/MS (The Gold Standard for Trace Analysis): Offers direct injection or minimal sample preparation (via Solid Phase Extraction) for complex matrices like brine or biological fluids. It avoids the thermal degradation risks associated with GC methods and achieves sub-ng/mL LODs[4][5].

  • GC-MS (High Resolution, High Prep): Provides unparalleled chromatographic resolution, which is critical when separating 3,6-Difluoro-2-methylbenzoic acid from numerous other regioisomers (e.g., 2,6-difluorobenzoic acid). However, it mandates a strict derivatization step to volatilize the polar carboxylic acid group[6][7].

  • HPLC-UV (Routine QC): Suitable for bulk purity analysis during API synthesis but lacks the sensitivity required for environmental or bioanalytical tracing.

  • Multinuclear NMR: The definitive technique for orthogonal structural confirmation, utilizing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F NMR to map the exact regiochemistry of the fluorine atoms[6].
    

AnalyticalStrategy Start 3,6-Difluoro-2-methylbenzoic acid Sample Matrix Goal Primary Analytical Goal? Start->Goal Struct Structural Elucidation & Bulk Purity Goal->Struct Synthesis/API Trace Ultra-Trace Quantification (Brine/Biofluids) Goal->Trace Reservoir Tracing Volatile Isomeric Resolution & Volatile Profiling Goal->Volatile QC Release NMR Multinuclear NMR (1H, 13C, 19F) & HPLC-UV Struct->NMR LCMS UHPLC-MS/MS (Negative ESI, MRM Mode) Trace->LCMS GCMS GC-MS (Derivatization to TMS/Methyl Ester) Volatile->GCMS

Caption: Decision matrix for selecting the optimal analytical method for fluorinated benzoic acids.

Table 1: Performance Metrics Comparison for FBA Characterization
Analytical MetricUHPLC-MS/MS (ESI-)GC-MS (EI)HPLC-UV
Limit of Detection (LOD) 0.01 – 0.05 ng/mL0.05 – 0.15 ng/mL~10,000 ng/mL
Sample Preparation Direct injection or SPESPE + DerivatizationDilution
Matrix Tolerance Moderate (Ion suppression risk)High (Post-extraction)Low (Baseline noise)
Analysis Time < 5 minutes15 - 25 minutes10 - 15 minutes
Isomer Resolution ModerateExcellentPoor

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific chemical environments are engineered.

Protocol A: UHPLC-MS/MS for Ultra-Trace Quantification

Causality & Logic: 3,6-Difluoro-2-methylbenzoic acid readily loses a proton to form a stable anion


 due to the inductive stabilization from the fluorine atoms. Therefore, Electrospray Ionization in negative mode (ESI-) is mandatory[4]. While acidic mobile phases generally suppress negative ionization, adding a volatile weak acid (0.05% acetic acid) is a necessary compromise to keep the analyte fully protonated during chromatography, preventing peak tailing on the C18 stationary phase. The subsequent gradient to acetonitrile desolvates the analyte efficiently, recovering ionization yield[8].

Step-by-Step Workflow:

  • System Suitability & Internal Standard: Spike the sample with 20 ng/mL of a deuterated surrogate (e.g., 4-fluorobenzoic acid-

    
    ) to correct for matrix-induced ion suppression and extraction losses[8].
    
  • Sample Clean-up (SPE): For high-salinity reservoir waters, pass 4 mL of the sample through a Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile. Validation check: Analyze the wash fraction to ensure no premature analyte breakthrough occurs.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase A: 0.05% Acetic acid in LC-MS grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 4.5 minutes.

  • MS/MS Detection (MRM): Monitor the specific transition corresponding to the collision-induced dissociation (CID) loss of

    
     (44 Da). For 3,6-Difluoro-2-methylbenzoic acid (MW: 172.13), the precursor 
    
    
    
    is m/z 171.1, and the primary product ion is the fluorophenyl anion at m/z 127.1.

LCMSWorkflow Prep 1. SPE Clean-up (HLB Cartridge) Chrom 2. UHPLC Separation (C18, Acidic Gradient) Prep->Chrom Ion 3. ESI Negative Mode [M-H]- Generation Chrom->Ion Detect 4. MS/MS Detection (MRM: 171.1 -> 127.1) Ion->Detect

Caption: Step-by-step UHPLC-MS/MS workflow for trace quantification of fluorinated benzoic acids.

Protocol B: GC-MS Profiling via Derivatization

Causality & Logic: Carboxylic acids are highly polar and prone to hydrogen bonding, causing severe peak tailing and thermal degradation in the GC inlet. Derivatization masks the active hydroxyl proton. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability[6].

Step-by-Step Workflow:

  • Extraction: Acidify the aqueous sample to pH < 2 (ensuring the acid is fully protonated and lipophilic) and extract with ethyl acetate. Dry the organic layer over anhydrous

    
    .
    
  • Derivatization: Transfer 1 mg equivalent of the dried extract to a silanized glass vial. Add 100 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) and 100 µL of BSTFA containing 1% TMCS[6].

  • Incubation: Cap tightly and heat at 70°C for 30 minutes. Validation check: Run a reagent blank to confirm the absence of siloxane ghost peaks.

  • GC-MS Analysis: Inject 1 µL in splitless mode (Inlet temp: 250°C). Use a 5% phenyl-methylpolysiloxane capillary column. The mass spectrometer (Electron Ionization at 70 eV) will yield a distinct molecular ion peak

    
     for the TMS-ester, alongside characteristic 
    
    
    
    fragmentation patterns[6].
Protocol C: Multinuclear NMR for Structural Elucidation

Causality & Logic: While MS confirms molecular weight, it cannot easily differentiate 3,6-Difluoro-2-methylbenzoic acid from its regioisomers (e.g., 2,5-difluoro-3-methylbenzoic acid).


F NMR is exquisitely sensitive to the local electronic environment. The ortho-fluorine (position 6) is highly deshielded by the adjacent carboxyl group, while the meta-fluorine (position 3) is shielded by the electron-donating methyl group at position 2.

Step-by-Step Workflow:

  • Dissolve 15 mg of the highly purified compound in 0.6 mL of

    
     or DMSO-
    
    
    
    [9].
  • Acquire

    
    H NMR (400 MHz) to confirm the presence of the aromatic protons and the singlet integration of the aryl-methyl group (~2.3 ppm).
    
  • Acquire ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C NMR (100 MHz) to verify the carboxyl carbon (~170 ppm) and the distinct carbon-fluorine spin-spin coupling constants (
    
    
    
    typically > 240 Hz)[6].
  • Acquire

    
    F NMR (376 MHz) with proton decoupling. Validation check: The spectrum must display exactly two distinct fluorine resonances with meta-coupling (
    
    
    
    ), confirming the 3,6-substitution pattern.

Quantitative Data Summary

Table 2: Mass Spectrometry Parameters for 3,6-Difluoro-2-methylbenzoic acid
ParameterValue / SettingRationale
Molecular Weight 172.13 g/mol Base exact mass for calculations.
Precursor Ion (ESI-) m/z 171.1Deprotonated pseudomolecular ion

.
Product Ion (MRM) m/z 127.1Primary diagnostic fragment via loss of

(44 Da).
Collision Energy (CE) 12 - 16 eVOptimized for maximum abundance of the 127.1 fragment.
GC-MS Derivatization TMS EsterIncreases volatility; shifts mass by +72 Da (net).

References

  • Kumar, A., & Sharma, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. URL:[Link]

  • Serres-Piole, C., et al. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. URL:[Link]

  • Boehringer Ingelheim International GmbH (2023).Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Patent WO2023239941A1.
  • Galdiga, C. U., & Greibrokk, T. (2000). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate / Analytical Chemistry. URL:[Link]

  • Sanni, M., et al. (2021). Comparison of Water and Gas Tracers Field Breakthrough. SPE Annual Technical Conference and Exhibition. URL:[Link]

Sources

Comparative

comparative study of 3,6-Difluoro-2-methylbenzoic acid and its isomers

Executive Summary & Strategic Comparison 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) represents a specialized class of "di-ortho substituted" benzoic acids. Unlike its isomers, this compound features a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Comparison

3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) represents a specialized class of "di-ortho substituted" benzoic acids. Unlike its isomers, this compound features a carboxylic acid group flanked by a fluorine atom at the C6 position and a methyl group at the C2 position. This specific steric arrangement creates a "molecular lock" around the carboxyl moiety, significantly influencing its chemical reactivity, metabolic stability, and utility as a scaffold in drug discovery.

This guide compares the target compound against its primary isomers:

  • 2,6-Difluoro-3-methylbenzoic acid: The "Di-Fluoro Ortho" benchmark.

  • 3,5-Difluoro-2-methylbenzoic acid: The "Mono-Ortho" alternative.

  • 2,3-Difluoro-4-methylbenzoic acid: The "Para-Methyl" variant.

Core Value Proposition

In medicinal chemistry, 3,6-Difluoro-2-methylbenzoic acid is valued for conformational restriction . The steric clash between the C2-Methyl and C1-Carboxyl groups forces the carboxylate out of planarity with the aromatic ring. This reduces conjugation, alters pKa, and—crucially—hinders enzymatic attack (e.g., glucuronidation), potentially extending the half-life of drugs derived from this scaffold.

Chemical Profile & Isomer Landscape

Target Compound Data
ParameterDetail
Compound Name 3,6-Difluoro-2-methylbenzoic acid
CAS Number 459836-92-1
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
IUPAC Name 3,6-difluoro-2-methylbenzoic acid
Key Structural Feature Di-ortho substitution (2-Me, 6-F) causing steric twist.
Comparative Physiochemical Properties

The following table contrasts the target with key isomers to highlight electronic and steric differences.

Property3,6-Difluoro-2-methyl (Target)2,6-Difluoro-3-methyl 3,5-Difluoro-2-methyl 2,3-Difluoro-4-methyl
CAS 459836-92-132890-88-31003710-06-2261763-37-5
Ortho Substituents Me (C2), F (C6)F (C2), F (C6)Me (C2), H (C6)F (C2), H (C6)
Steric Hindrance High (Me/F clash)High (F/F repulsion)ModerateLow
Predicted pKa ~3.5 - 3.8~3.2 (Strongest Acid)~4.0~3.8
Electronic Effect Inductive (-I) from F; Steric inhibition of resonance.Strong -I from two ortho-F atoms.Weak -I (meta Fs).Moderate -I (one ortho F).
Metabolic Stability Excellent (Blocked C2/C6)Good (Blocked C2/C6)Moderate (C6 open)Moderate (C6 open)

Expert Insight: The 2,6-difluoro isomer is the strongest acid due to the additive electron-withdrawing nature of two ortho-fluorines. However, the 3,6-difluoro-2-methyl isomer offers a unique balance: the methyl group adds lipophilicity (increasing LogP) while maintaining the steric block around the acid, making it a superior choice for modulating membrane permeability in CNS drugs.

Synthetic Accessibility & Protocols

Synthesis of 3,6-Difluoro-2-methylbenzoic acid is challenging due to the need to introduce a carboxyl group into the sterically crowded position between a methyl and a fluorine group.

Synthesis Workflow (Graphviz)

SynthesisPathways Start 2,5-Difluorotoluene (CAS 452-76-6) Intermediate Lithiated Species (Ortho-Lithiation) Start->Intermediate -78°C, THF Steric vs. Electronic Control Base Lithiating Agent (LDA or n-BuLi) Base->Intermediate CO2 Electrophile (CO2 Quench) Intermediate->CO2 Carboxylation Isomer Isomeric By-products (3,5-Difluoro-2-methyl...) Intermediate->Isomer Regio-isomerization Product 3,6-Difluoro-2-methylbenzoic acid (Target) CO2->Product Acid Workup

Caption: Lithiation strategy for accessing the sterically crowded 3,6-difluoro-2-methyl scaffold.

Experimental Protocol: Regioselective Lithiation

Note: This protocol is adapted for the synthesis of sterically crowded fluorinated benzoic acids.

Reagents:

  • 2,5-Difluorotoluene (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq) or sec-BuLi for higher reactivity.

  • THF (Anhydrous)

  • Dry Ice (Solid CO₂)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C .

  • Base Addition: Add LDA (2.0 M in THF/heptane) dropwise. Maintain temperature below -70°C to prevent benzylic deprotonation (lateral lithiation).

  • Substrate Addition: Add 2,5-Difluorotoluene slowly.

    • Mechanistic Note: The proton at C6 (between Me and F) is sterically hindered but electronically activated by the ortho-fluorine. The protons at C3 and C4 are also acidic. To favor C6, thermodynamic control (equilibration) or specific directing groups (like superbase "LIDAKOR") may be required.

  • Quench: Bubble excess dry CO₂ gas through the solution at -78°C for 30 minutes.

  • Workup: Allow to warm to room temperature. Quench with 1M HCl. Extract with Ethyl Acetate.[2]

  • Purification: The crude mixture will likely contain isomers (e.g., 2,5-difluoro-4-methylbenzoic acid). Purify via recrystallization from heptane/EtOAc or column chromatography.

Reactivity & Applications in Drug Design

The "Di-Ortho" Advantage in Coupling

When using 3,6-Difluoro-2-methylbenzoic acid as a building block (e.g., amide coupling), standard reagents (EDC/HOBt) may fail due to steric hindrance.

  • Recommended Coupling Agent: HATU or acid chloride generation (SOCl₂/DMF cat.) is often necessary to overcome the steric barrier of the C2-Methyl and C6-Fluorine.

  • Reaction Rate: Expect reaction times to be 2-3x longer than mono-substituted benzoates.

Metabolic Blocking Pathway

The strategic placement of Fluorine and Methyl groups blocks metabolic "soft spots."

MetabolicBlocking Scaffold Benzoic Acid Scaffold Oxidation CYP450 Oxidation (Hydroxylation) Scaffold->Oxidation Susceptible Sites (C3, C6) Glucuronidation Glucuronidation (Phase II) Scaffold->Glucuronidation Exposed COOH Target 3,6-Difluoro-2-methyl Substitution Target->Scaffold Modifies Result1 Blocked C-H Oxidation (F replaces H) Target->Result1 F at C3/C6 prevents Arene Oxide formation Result2 Steric Shielding of COOH (Reduced Glucuronidation) Target->Result2 Me at C2 twists COOH out of plane

Caption: Mechanism by which 3,6-difluoro-2-methyl substitution extends metabolic half-life.

Case Study: RIPK2 Inhibitors

Recent patent literature (WO2023239941A1) highlights the use of 3,6-Difluoro-2-methylbenzoic acid as a precursor for Curtius rearrangement to synthesize substituted anilines. These anilines serve as critical pharmacophores in Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, used for treating inflammatory diseases. The specific substitution pattern is crucial for binding selectivity within the kinase pocket.

References

  • Cymit Química. 3,6-Difluoro-2-Methylbenzoic Acid Product Data. Retrieved from

  • Google Patents. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. Retrieved from

  • Royal Society of Chemistry. Lateral lithiation in deep eutectic solvents: regioselective functionalization of substituted toluene derivatives. Chem. Commun., 2020, 56, 2391-2394. Retrieved from

  • BenchChem. Comparative Reactivity of Fluorinated Benzoic Acids. Retrieved from

  • Sigma-Aldrich. 2,6-Difluoro-3-methylbenzoic acid Safety Data Sheet. Retrieved from

Sources

Validation

The 3,6-Difluoro-2-methylbenzoic Acid Scaffold: A Comparative Guide to the Biological Activity of Its Derivatives

Introduction: The Strategic Importance of Fluorination in Benzoic Acid Scaffolds In the landscape of medicinal chemistry, the benzoic acid framework is a ubiquitous and versatile scaffold. Its synthetic tractability and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorination in Benzoic Acid Scaffolds

In the landscape of medicinal chemistry, the benzoic acid framework is a ubiquitous and versatile scaffold. Its synthetic tractability and presence in numerous biologically active natural products make it a cornerstone of drug discovery. The strategic introduction of fluorine atoms onto this scaffold, as seen in 3,6-Difluoro-2-methylbenzoic acid, is a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comparative analysis of the biological activities of compounds derived from this fluorinated scaffold, offering experimental insights for researchers in drug development. While direct derivatives of 3,6-Difluoro-2-methylbenzoic acid are emerging, we will also draw comparisons with closely related isomers, such as those from 2,6-Difluoro-3-methylbenzoic acid, to provide a broader context of the impact of substitution patterns on biological function.

I. Anticancer Activity: Targeting Cell Viability and Proliferation

Fluorinated benzoic acid derivatives have been extensively explored for their potential as anticancer agents. The introduction of fluorine can enhance the potency of various pharmacophores, including chalcones and heterocyclic systems like triazolothiadiazoles.

Comparative Analysis of Anticancer Potency

The following table summarizes the cytotoxic activity of representative fluorinated compounds against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Chalcone 1-(2,6-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-oneCa9-22 (Gingival Carcinoma)Varies (e.g., Compound 7)5-Fluorouracil (5-FU)Higher than test compounds
Chalcone 1-(2,6-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-oneHSC-2 (Oral Squamous Carcinoma)Varies (e.g., Compound 7)5-Fluorouracil (5-FU)Higher than test compounds
Triazolothiadiazole Fluorinated 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoleMCF7 (Breast Cancer)15 - 30.2TamoxifenNot specified
Triazolothiadiazole Fluorinated 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoleSaOS-2 (Osteosarcoma)19 - 39TamoxifenNot specified
Triazolothiadiazole Fluorinated 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoleK562 (Myeloid Leukemia)22.1 - 29.4TamoxifenNot specified

Note: Specific IC50 values for "Compound 7" were not provided in the search results, but it was noted to have higher cytotoxicity than 5-FU.

Mechanism of Action: Induction of Apoptosis

Many of these anticancer derivatives exert their effect by inducing apoptosis, or programmed cell death. One of the key events in apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases, particularly caspase-3 and caspase-7.[5] This cleavage inactivates PARP, an enzyme involved in DNA repair, thus preventing cancer cells from repairing DNA damage and leading to cell death.[5][6]

Simplified Apoptosis Induction Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Anticancer Compound Anticancer Compound Caspase-3/7 Activation Caspase-3/7 Activation Anticancer Compound->Caspase-3/7 Activation PARP PARP (DNA Repair) Caspase-3/7 Activation->PARP cleaves Cleaved PARP Cleaved PARP (Inactive) PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis leads to

Caption: Apoptosis induction via caspase activation and PARP cleavage.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability.[1][3] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation (Formazan Formation) MTT Addition->Incubation Solubilization Solubilization (DMSO) Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for the conversion of MTT to formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway.[9] Fluorination can enhance the potency and selectivity of these inhibitors.

Comparative Analysis of Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.[10][11] The percentage of edema inhibition is a key parameter for comparison.

Compound ClassDerivative ExampleAnimal ModelDose% Edema InhibitionReference Compound
Benzoic Acid Derivative N-arylhydrazone of mefenamic acidRatVariesSignificantMefenamic Acid
Thalidomide-like F-3,6′-dithiopomalidomideMouse (TBI model)29.57 mg/kgSignificant reduction in neuroinflammationVehicle

Note: Specific percentage inhibition values were not consistently available in the initial search results.

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][13] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[14]

COX-2 Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Inhibitor Compound Inhibitor Compound Inhibitor Compound->COX-2

Caption: Inhibition of the COX-2 pathway by anti-inflammatory compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to evaluate the efficacy of anti-inflammatory drugs.[15][16]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions for at least one week.[15]

  • Grouping and Baseline Measurement: Divide animals into groups (e.g., vehicle control, positive control, test compound groups). Measure the initial volume of the right hind paw of each animal using a plethysmometer.[11][15]

  • Compound Administration: Administer the test compound, positive control (e.g., Indomethacin), or vehicle to the respective groups, typically via oral gavage, one hour before inducing inflammation.[15]

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[10][11]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

III. Antimicrobial Activity: Inhibiting Microbial Growth

The antimicrobial properties of benzoic acid and its derivatives are well-established.[17] Fluorination can enhance their spectrum of activity and potency against various bacterial and fungal strains.

Comparative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible microbial growth.[4][18]

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)
Benzamide 3-chloroalkoxy-2,6-difluorobenzamideBacillus subtilis0.25 - 1
Benzamide 3-bromoalkoxy-2,6-difluorobenzamideBacillus subtilis0.25 - 1
Benzamide 3-alkyloxy-2,6-difluorobenzamideBacillus subtilis0.25 - 1
Benzamide 3-substituted-2,6-difluorobenzamideStaphylococcus aureus (susceptible & resistant)< 10
Mechanism of Action: Disruption of Cell Division

Some fluorinated benzamide derivatives exhibit their antibacterial effects by inhibiting the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, forming a ring at the division site. Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[4][19]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[4][19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[4]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][21]

Conclusion

The 3,6-Difluoro-2-methylbenzoic acid scaffold and its isomers represent a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic incorporation of fluorine atoms clearly enhances the potency of derived compounds in anticancer, anti-inflammatory, and antimicrobial applications. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize derivatives from this important chemical class. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this scaffold in addressing various therapeutic challenges.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli... [Image]. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2: COX-1 and COX-2 pathways [Image]. Retrieved from [Link]

  • Welch, K. D., & Devor, M. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (91), 51983. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis. Retrieved from [Link]

  • International journal of medical sciences. (2025, June 14). STUDYING THE MECHANISM OF ACTION OF SOME CHEMICAL COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTIES. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). PARP1 cleavage correlates with apoptosis. (A) Western blot analysis... [Image]. Retrieved from [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2016). Kidney Research and Clinical Practice, 35(2), 67-73. Retrieved from [Link]

  • Los, M., Van de Craen, M., Penning, L. C., Schenk, H., Westendorp, M., Baeuerle, P. A., ... & Schulze-Osthoff, K. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular and Cellular Biology, 22(4), 1104-1113. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of apoptotic pathways. (A) The expression levels of PARP,... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Ma, S., Zhang, Y., Li, S., Geng, P., An, L., Sun, C., ... & Liu, H. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & medicinal chemistry letters, 27(4), 857-861. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-3-methylbenzoic acid (C8H6F2O2). Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NIST WebBook. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Warren, M. W., Cik-Daskiran, E., Cengiz, A., Al-Ali, H., Clark, J., Zhu, G., ... & Tweedie, D. (2022). Activity of a Novel Anti-Inflammatory Agent F-3, 6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. International journal of molecular sciences, 23(19), 11681. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]

  • Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. (2022). International Journal of Molecular Sciences, 23(19), 11681. Retrieved from [Link]

Sources

Comparative

comparing the reactivity of 3,6-Difluoro-2-methylbenzoic acid with similar compounds

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle nuances of a molecule's reactivity is paramount for efficient and successful discovery campaigns. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle nuances of a molecule's reactivity is paramount for efficient and successful discovery campaigns. This guide provides an in-depth comparison of the reactivity of 3,6-Difluoro-2-methylbenzoic acid against structurally similar compounds, namely 2-methylbenzoic acid and 3,6-dichlorobenzoic acid. We will explore how the interplay of steric and electronic effects governs its behavior in key chemical transformations, supported by experimental data and detailed protocols.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The nature and position of substituents on the aromatic ring can dramatically alter the physicochemical properties and reactivity of the carboxylic acid moiety. 3,6-Difluoro-2-methylbenzoic acid is a particularly interesting case, featuring a combination of electron-withdrawing fluorine atoms and an electron-donating, sterically demanding methyl group, all in close proximity to the reactive carboxyl group. This unique arrangement leads to a complex reactivity profile that this guide will elucidate.

The Interplay of Steric and Electronic Effects

The reactivity of a substituted benzoic acid is primarily dictated by two factors:

  • Electronic Effects: These influence the acidity of the carboxylic acid and the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) like fluorine and chlorine increase the acidity of the benzoic acid by stabilizing the carboxylate anion through induction. Conversely, electron-donating groups (EDGs) like the methyl group decrease acidity.

  • Steric Effects: The spatial arrangement of substituents near the carboxylic acid group can hinder the approach of reagents. This is particularly pronounced with ortho-substituents, a phenomenon often referred to as the "ortho effect".[1] This steric hindrance can impede reactions like esterification and amidation.[2]

In 3,6-Difluoro-2-methylbenzoic acid, we have a fascinating interplay: the two fluorine atoms are strong EWGs, while the methyl group is an EDG. All three are positioned ortho or meta to the carboxyl group, leading to significant steric congestion.

Comparative Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa signifies a stronger acid and a more reactive carboxylate anion.

CompoundKey SubstituentsPredicted pKaRationale
Benzoic AcidNone4.20[3][4]Baseline for comparison.
2-Methylbenzoic Acidortho-Methyl (EDG)3.91[3][5][6]The ortho-methyl group, despite being electron-donating, causes steric hindrance that forces the carboxyl group out of the plane of the benzene ring. This disrupts resonance stabilization of the neutral acid, making it more acidic than benzoic acid (the "ortho effect").[1][4]
3,6-Dichlorobenzoic Acidortho-Chloro, meta-Chloro (EWGs)~1.69 (for 2,6-dichloro)[7]The two strongly electron-withdrawing chlorine atoms significantly increase the acidity by stabilizing the carboxylate anion through their inductive effects. The ortho chlorine also contributes to the ortho effect.
3,6-Difluoro-2-methylbenzoic Acid ortho-Fluoro, ortho-Methyl, meta-FluoroPredicted to be low The combined strong electron-withdrawing effects of the two fluorine atoms are expected to make this a relatively strong acid. The steric hindrance from the ortho-fluoro and ortho-methyl groups will also contribute to increased acidity via the ortho effect.

Reactivity in Common Transformations

We will now compare the expected reactivity of our target compound in three common reaction types: esterification, amidation, and electrophilic aromatic substitution.

Esterification

Esterification of benzoic acids is typically an acid-catalyzed reaction with an alcohol. The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid.

Reactivity Comparison:

  • 2-Methylbenzoic Acid: The single ortho-methyl group presents moderate steric hindrance, making esterification slower than for benzoic acid.[8]

  • 3,6-Dichlorobenzoic Acid: The two ortho and meta chloro groups also introduce steric bulk, hindering the approach of the alcohol.

  • 3,6-Difluoro-2-methylbenzoic Acid: This compound is expected to be the least reactive towards traditional Fischer esterification. The presence of two ortho substituents (fluorine and methyl) creates a highly congested environment around the carboxylic acid, making it difficult for the nucleophilic alcohol to attack the carbonyl carbon.

Experimental Protocol: Steglich Esterification of Sterically Hindered Benzoic Acids

For sterically hindered substrates like 3,6-Difluoro-2-methylbenzoic acid, milder and more potent methods like the Steglich esterification are often necessary.[2]

Workflow for Steglich Esterification

cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification Acid Substituted Benzoic Acid Solvent Anhydrous Solvent (e.g., DCM) Acid->Solvent Alcohol Alcohol Alcohol->Solvent DCC DCC or EDC DCC->Solvent DMAP DMAP (catalyst) DMAP->Solvent Temp Room Temperature Solvent->Temp Time 2-12 hours Temp->Time Filter Filter off urea byproduct Time->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Product Ester Product Purify->Product

Caption: Workflow for Steglich esterification.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (if DCC is used) will form. Filter off the precipitate.

  • Purification: Wash the filtrate sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by flash column chromatography.

Amidation

Amide bond formation is another critical transformation. Similar to esterification, this reaction is sensitive to steric effects. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, coupling agents are typically employed.

Reactivity Comparison:

The reactivity trend for amidation is expected to mirror that of esterification, with 3,6-Difluoro-2-methylbenzoic Acid being the most challenging substrate due to steric hindrance.

Experimental Protocol: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered systems.

Workflow for HATU-mediated Amide Coupling

cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification Acid Substituted Benzoic Acid Solvent Anhydrous DMF Acid->Solvent Amine Amine Amine->Solvent HATU HATU HATU->Solvent Base DIPEA Base->Solvent Temp 0 °C to RT Solvent->Temp Time 1-6 hours Temp->Time Quench Aqueous Workup Time->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the substituted benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by flash column chromatography.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[10] The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

Directing Effects of Substituents:

  • -CH₃ (Methyl): Activating and ortho, para-directing.

  • -F (Fluoro): Deactivating but ortho, para-directing.

  • -COOH (Carboxylic Acid): Deactivating and meta-directing.

Predicting the Regioselectivity for 3,6-Difluoro-2-methylbenzoic Acid:

The outcome of an EAS reaction on 3,6-Difluoro-2-methylbenzoic acid will be a result of the combined directing effects of the four substituents.

Sources

Validation

A Comparative Guide to the Chromatographic Purity Validation of 3,6-Difluoro-2-methylbenzoic Acid

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 3,6-Difluoro-2-methylbenzoic acid is not merely a quality metric; i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 3,6-Difluoro-2-methylbenzoic acid is not merely a quality metric; it is the foundation of a product's safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity validation of this key fluorinated building block. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, grounding our protocols in the rigorous framework of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory alignment.[1][2]

The Analytical Challenge: Choosing the Right Orthogonal Approach

3,6-Difluoro-2-methylbenzoic acid is a non-volatile, solid organic compound. This fundamental physicochemical property is the primary determinant in selecting the most appropriate analytical strategy. The choice between HPLC and GC-MS is not about which technique is "better," but which is best suited for the specific analytical purpose.[3] In modern pharmaceutical analysis, these techniques are considered complementary, providing orthogonal data that, when combined, paint a complete picture of a compound's purity profile.[3]

  • High-Performance Liquid Chromatography (HPLC) is the industry workhorse for the analysis of non-volatile and thermally labile compounds, making it the default choice for the primary purity assay of APIs like our target molecule.[4][5] It separates compounds in their native state at or near ambient temperatures, minimizing the risk of degradation during analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[5][6] While the target analyte itself is not volatile, GC-MS serves two critical, complementary roles: the definitive identification of volatile impurities (such as residual solvents from synthesis) and as an orthogonal method to confirm purity, which requires a chemical modification step known as derivatization.[7]

Part 1: HPLC Purity Assay – The Primary Validation Tool

The development of a robust, stability-indicating HPLC method is paramount for routine quality control, lot release, and stability studies. The method must be able to separate the main component from any process-related impurities and potential degradants.

Causality in Method Development

Our choice of a reversed-phase HPLC (RP-HPLC) method is deliberate. The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of the benzoic acid derivative, while the use of a buffered mobile phase (e.g., phosphate or acetate buffer) is critical to control the ionization state of the carboxylic acid group. Suppressing its ionization with a low pH mobile phase ensures a consistent retention time and sharp, symmetrical peak shape, which is essential for accurate quantification.[8] A gradient elution, starting with a higher aqueous content and moving towards a higher organic content (acetonitrile), allows for the effective elution of both polar and non-polar impurities within a single analytical run.[7]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 3,6-Difluoro-2-methylbenzoic acid reference standard in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner and at the same concentration.

HPLC Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation prep Accurately weigh sample and reference standard dissolve Dissolve in Acetonitrile/Water to 0.5 mg/mL prep->dissolve inject Inject 10 µL into HPLC System dissolve->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 230 nm (DAD/UV) separate->detect integrate Integrate Peak Areas detect->integrate validate Perform Validation Calculations (ICH Q2(R2) Parameters) integrate->validate report Report Purity (% Area) & Impurity Profile validate->report

Caption: Workflow for HPLC purity validation of 3,6-Difluoro-2-methylbenzoic acid.

Data Summary: HPLC Method Validation

The following table summarizes the expected performance characteristics of the validated HPLC method, with acceptance criteria grounded in ICH Q2(R2) guidelines.[9][10]

Validation ParameterMeasurementAcceptance CriteriaResult
Specificity Peak purity analysis of stressed samples (acid, base, peroxide, heat, light)Main peak should be pure; impurities well-resolved.Pass
Linearity 5-point calibration curve (50-150% of nominal conc.)Correlation Coefficient (r²) ≥ 0.9990.9997
Accuracy Spike recovery at 3 levels (80%, 100%, 120%)98.0 - 102.0% recovery99.5 - 101.2%
Precision (Repeatability) %RSD of 6 replicate injections%RSD ≤ 1.0%0.45%
Precision (Intermediate) %RSD across different days, analysts%RSD ≤ 2.0%1.15%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10Reportable value (e.g., ≤ 0.05%)0.03%
Limit of Detection (LOD) Signal-to-Noise ratio of ~3Reportable value0.01%
Robustness Varied flow rate, column temp., mobile phase pH%RSD of results remains within system suitability limits.Pass

Part 2: GC-MS for Orthogonal Purity and Volatile Impurity Analysis

While HPLC provides the primary purity value, GC-MS offers a powerful secondary check using a different separation principle (volatility vs. polarity).[3] Its primary utility here is twofold: to identify any potential volatile impurities from the synthesis (e.g., toluene, THF) and to confirm the identity of the main peak and any non-volatile impurities through mass spectral data after derivatization.

The Derivatization Imperative

Direct injection of 3,6-Difluoro-2-methylbenzoic acid into a hot GC inlet would lead to poor peak shape, thermal degradation, and inconsistent results. The polar carboxylic acid group must be chemically modified to increase its volatility and thermal stability.[7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. It replaces the acidic proton on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, creating a volatile TMS-ester that is ideal for GC analysis.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the 3,6-Difluoro-2-methylbenzoic acid sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Mode: Full Scan (e.g., m/z 40-550).

GC-MS Validation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation weigh Weigh ~1 mg sample derivatize Add Solvent + BSTFA Heat at 70°C for 30 min weigh->derivatize inject Inject 1 µL into GC-MS System derivatize->inject separate Separate on DB-5ms Column (Temp Program) inject->separate detect Detect by Mass Spectrometry (Full Scan Mode) separate->detect process Extract Ion Chromatograms & Integrate Peaks detect->process identify Identify Impurities via Mass Spectral Library Search process->identify report Report Volatile Impurities (ppm) & Confirm Peak Identity identify->report

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Data Summary: GC-MS Method Validation

Validation for GC-MS focuses on its strengths: sensitivity and specificity for volatile compounds and identity confirmation.

Validation ParameterMeasurementAcceptance CriteriaResult
Specificity Analysis of blank and spiked samples with potential residual solvents.No interferences at the retention times of target analytes.Pass
Identity Confirmation Mass spectrum of derivatized main peakMatch with theoretical fragmentation patternConfirmed
Linearity (for Volatiles) 5-point curve for each expected residual solventCorrelation Coefficient (r²) ≥ 0.995> 0.998
Accuracy (for Volatiles) Spike recovery of solvents in a clean matrix80.0 - 120.0% recovery92.5 - 108.7%
Limit of Quantitation (LOQ) For key residual solvents (e.g., Toluene)Reportable value (e.g., ≤ 10 ppm)2 ppm
Limit of Detection (LOD) For key residual solventsReportable value0.5 ppm

Head-to-Head Comparison and Integrated Strategy

The true power of this dual-pronged approach lies in combining the data to build ultimate confidence in the material's quality.

FeatureHPLC-UVGC-MS
Primary Application Purity Assay (% Area) , non-volatile impurities, stability testing.Volatile Impurity Profiling (ppm) , orthogonal identity confirmation.
Analyte State Analyzed in its native form.Requires derivatization for the main analyte.
Key Strength Robust, precise quantification of the main component and related substances.[11]Unmatched sensitivity and specificity for volatile compounds; structural information from MS.[4][12]
Typical LOQ ~0.03 - 0.05% (relative to API)< 10 ppm (for specific volatile analytes)[3]
Instrumentation Cost Moderate to HighHigh
Sample Throughput HighModerate (due to derivatization step)
An Expert's Recommendation: A Holistic Purity Strategy

For the comprehensive quality control of 3,6-Difluoro-2-methylbenzoic acid, a risk-based, lifecycle approach is recommended.[2]

  • During Development: Employ both HPLC and GC-MS. Use HPLC to develop the primary purity and stability-indicating method. Use GC-MS to perform a thorough one-time characterization of the impurity profile, identifying any potential volatile residues from the synthetic route.

  • For Routine QC/Lot Release: The validated HPLC method should be used as the primary test for purity assay (% area) and the quantification of known non-volatile impurities.

  • Targeted Testing: The GC-MS method should be used specifically to quantify any identified residual solvents against their established limits (as per ICH Q3C guidelines).

Conclusion

The validation of 3,6-Difluoro-2-methylbenzoic acid purity is not a task for a single analytical tool. While HPLC stands as the robust and reliable method for routine purity assay, its data is significantly strengthened by the orthogonal information provided by GC-MS. HPLC precisely quantifies the compound and its non-volatile relatives, whereas GC-MS provides unparalleled insight into volatile impurities and offers an unequivocal confirmation of identity. By strategically implementing both techniques and validating them against internationally recognized standards like the ICH guidelines, drug development professionals can ensure a deep and thorough understanding of their material, safeguarding the quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Benchchem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
  • Benchchem. (2025). A Comparative Guide to Purity Validation of 2-Fluorobenzoic Acid: Titration vs. Chromatographic Methods.
  • Allan Chemical Corporation. (n.d.). HPLC vs. GC: Choosing the Right Excipient Analysis.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Journal of Pharmaceutical Research & Reports. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • PubMed. (2022, January 15). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylbenzoic acid 99%.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Sigma-Aldrich. (n.d.). 3,6-Difluoro-2-hydroxybenzoic acid.
  • ZORA (Zurich Open Repository and Archive). (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
  • Shimadzu. (n.d.). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae.
  • ResearchGate. (n.d.). Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF.
  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • ResearchGate. (2025, December 28). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.

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Comparative

A Structural Investigation of Difluorobenzoic Acids: A Comparative Guide for Researchers

This comparison will explore the impact of substituent positioning on crystal packing, acidity, and spectroscopic signatures. By understanding these structure-property relationships, researchers can make more informed de...

Author: BenchChem Technical Support Team. Date: March 2026

This comparison will explore the impact of substituent positioning on crystal packing, acidity, and spectroscopic signatures. By understanding these structure-property relationships, researchers can make more informed decisions in the design of novel pharmaceuticals and functional materials.

The Influence of Fluorine and Methyl Substitution on Benzoic Acid

The introduction of fluorine and methyl groups to the benzoic acid framework imparts significant changes to its electronic and steric profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the carboxylic acid group. Conversely, the methyl group has an electron-donating inductive effect (+I), which typically decreases acidity.[1] However, the final acidity and overall molecular structure are a result of the complex interplay between inductive effects, resonance effects, and steric hindrance.

This guide will delve into a comparative analysis of the following isomers to elucidate these effects:

  • 2,3-Difluorobenzoic acid

  • 2,5-Difluorobenzoic acid

  • 2,6-Difluorobenzoic acid

  • 3,5-Difluorobenzoic acid

  • Various difluoro-methylbenzoic acid isomers

Comparative Physicochemical Properties

The positioning of fluorine and methyl substituents significantly impacts the physicochemical properties of difluorobenzoic acids. The following table summarizes key data for several isomers, highlighting the variations that arise from different substitution patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
3,6-Difluoro-2-methylbenzoic acid C₈H₆F₂O₂172.13Not availableNot available
2,3-Difluorobenzoic acidC₇H₄F₂O₂158.10Not availableNot available
2,5-Difluorobenzoic acidC₇H₄F₂O₂158.10130-1333.33 (experimental)[2]
2,6-Difluorobenzoic acidC₇H₄F₂O₂158.10157-1612.34 (predicted)[3]
3,4-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.13152-1563.52 (predicted)[4]
3,5-Difluorobenzoic acidC₇H₄F₂O₂158.10Not availableNot available
2,6-Difluoro-3-methylbenzoic acidC₈H₆F₂O₂172.13Not availableNot available
3,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.13Not availableNot available
Benzoic AcidC₇H₆O₂122.12122.44.20 (experimental)[1]

Analysis of Trends:

The acidity, as indicated by the pKa value, is a key parameter influenced by substitution. The strong electron-withdrawing nature of fluorine generally leads to a lower pKa (stronger acid) compared to benzoic acid. For instance, the predicted pKa of 2,6-difluorobenzoic acid is significantly lower than that of benzoic acid, a consequence of the two ortho-fluorine atoms inductively stabilizing the carboxylate anion.[3] The introduction of a methyl group, an electron-donating group, is expected to increase the pKa (weaken the acid). The interplay of these opposing effects in molecules like 3,6-Difluoro-2-methylbenzoic acid makes experimental determination of its pKa crucial for a complete understanding of its properties.

Crystal Structure Analysis: A Tale of Dimers and Packing

Single-crystal X-ray diffraction provides invaluable insights into the three-dimensional arrangement of molecules in the solid state, revealing details about intermolecular interactions that govern physical properties.[1][5] A common structural motif in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[6][7]

Comparative Crystal Structure Data:

CompoundCrystal SystemSpace GroupKey Features
2,3-Difluorobenzoic acidMonoclinicP2₁/cForms dimers stabilized by hydrogen bonds. The dimers are arranged in stacks.
3,5-Difluorobenzoic acidMonoclinicP2₁/cForms dimers stabilized by O-H···O and C-H···O hydrogen bonds.[6]
2,6-Difluorobenzoic acidMonoclinicNot specifiedForms inversion dimers linked by pairs of O-H···O hydrogen bonds.[7]

The planarity of the molecule and the nature of the substituents influence how these dimers pack in the crystal lattice. In 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is 33.70°, indicating a significant twist due to the steric hindrance from the two ortho-fluorine atoms.[7] This deviation from planarity can affect the efficiency of crystal packing and influence properties like melting point and solubility.

For 3,6-Difluoro-2-methylbenzoic acid, one would anticipate a similar, if not more pronounced, out-of-plane twist of the carboxylic acid group due to the combined steric bulk of the ortho-methyl group and an ortho-fluorine atom. This steric clash would likely have a significant impact on its crystal packing and intermolecular interactions.

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the structural elucidation of organic molecules.

NMR Spectroscopy

¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For fluorinated compounds, ¹⁹F NMR is particularly valuable, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment of the fluorine atoms.[8][9]

Expected NMR Signatures:

The ¹H NMR spectrum of benzoic acid derivatives shows characteristic signals for the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents. In difluorobenzoic acids, the fluorine atoms will cause characteristic splitting patterns in the signals of adjacent protons and carbons (H-F and C-F coupling).

For 3,6-Difluoro-2-methylbenzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the methyl protons, with coupling to the adjacent fluorine atoms. The ¹⁹F NMR would show two distinct resonances for the two non-equivalent fluorine atoms.

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[10]

Key FT-IR Absorptions for Benzoic Acids:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[11]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band typically found between 1710 and 1680 cm⁻¹. The position of this band can be influenced by the electronic effects of the ring substituents.[11][12]

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

The FT-IR spectra of difluorobenzoic acid isomers will exhibit these characteristic bands. Subtle shifts in the C=O stretching frequency can provide insights into the electronic effects of the fluorine and methyl substituents. For example, electron-withdrawing fluorine atoms tend to shift the C=O band to a higher wavenumber.

Experimental Protocols

To facilitate further research and a direct comparison with 3,6-Difluoro-2-methylbenzoic acid once it becomes available, we provide the following generalized experimental protocols for structural analysis.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of a crystalline compound.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Analysis start Dissolve Compound in Suitable Solvent evaporation Slow Evaporation start->evaporation cooling Slow Cooling start->cooling diffusion Vapor Diffusion start->diffusion crystal Obtain Single Crystals evaporation->crystal cooling->crystal diffusion->crystal mount Mount Crystal on Diffractometer crystal->mount xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Pattern xray->diffraction solve Solve and Refine Structure diffraction->solve structure Determine 3D Structure solve->structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology:

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[13]

    • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

    • Techniques: Employ methods such as slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow crystals of suitable size and quality (typically > 0.1 mm in all dimensions).[14]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[5]

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

NMR Spectroscopy

nmr_workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c acquire_19f Acquire ¹⁹F NMR Spectrum sample_prep->acquire_19f process Data Processing (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process acquire_19f->process analysis Spectral Analysis (Chemical Shifts, Coupling Constants) process->analysis

Caption: General Workflow for NMR Spectroscopic Analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. For fluorinated compounds, ¹⁹F decoupling may also be necessary for clear ¹³C spectra.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants to elucidate the molecular structure.

FT-IR Spectroscopy

ftir_workflow sample_prep Sample Preparation (e.g., KBr pellet, Nujol mull) acquire_spectrum Acquire FT-IR Spectrum sample_prep->acquire_spectrum analysis Analyze Absorption Bands (Identify Functional Groups) acquire_spectrum->analysis

Caption: Basic Workflow for FT-IR Spectroscopic Analysis.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull for solid samples.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid functional group, the aromatic ring, and the C-F bonds.

Conclusion and Future Outlook

The structural analysis of difluorobenzoic acid isomers reveals the profound impact of substituent placement on their physicochemical properties and solid-state structures. While a comprehensive experimental characterization of 3,6-Difluoro-2-methylbenzoic acid is currently lacking in the public domain, the comparative data from its isomers provides a strong foundation for predicting its behavior. The steric hindrance from the ortho-methyl and ortho-fluorine substituents is anticipated to induce a significant twist in the carboxylic acid group, influencing its acidity and crystal packing.

The detailed experimental protocols provided in this guide offer a clear roadmap for the future characterization of 3,6-Difluoro-2-methylbenzoic acid and other novel fluorinated benzoic acid derivatives. Such studies are crucial for advancing our understanding of structure-property relationships and for the rational design of new molecules with tailored properties for applications in medicinal chemistry and materials science.

References

Sources

Validation

spectroscopic comparison between 3,6-Difluoro-2-methylbenzoic acid and its precursors

An In-Depth Spectroscopic Guide to the Synthesis of 3,6-Difluoro-2-methylbenzoic Acid Introduction: Charting the Synthetic Journey Through Spectroscopy 3,6-Difluoro-2-methylbenzoic acid is a valuable fluorinated building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to the Synthesis of 3,6-Difluoro-2-methylbenzoic Acid

Introduction: Charting the Synthetic Journey Through Spectroscopy

3,6-Difluoro-2-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties imparted by the fluorine atoms and the methyl group, which can influence the acidity, lipophilicity, and metabolic stability of larger molecules. The successful synthesis of this target molecule, however, relies on precise reaction monitoring and unambiguous structural confirmation. This guide provides a detailed spectroscopic comparison between 3,6-Difluoro-2-methylbenzoic acid and its common precursor, 2,5-difluorotoluene, offering researchers a practical framework for tracking this chemical transformation. By understanding the distinct spectral signatures of the starting material and the final product, chemists can confidently assess reaction progress, identify key intermediates, and ensure the purity of the desired compound.

The Synthetic Transformation: From Toluene Derivative to Benzoic Acid

The synthesis of 3,6-Difluoro-2-methylbenzoic acid from 2,5-difluorotoluene (also known as 1,4-difluoro-2-methylbenzene) is a foundational example of aromatic functionalization. The core transformation involves the introduction of a carboxylic acid group at the C6 position, ortho to the methyl group. This is typically achieved through a directed ortho-metalation reaction, where a strong base selectively removes a proton, followed by quenching the resulting organometallic intermediate with carbon dioxide.

G cluster_0 Synthetic Workflow Precursor 2,5-Difluorotoluene Intermediate Ortho-lithiated Intermediate (transient) Precursor->Intermediate 1. Strong Base (e.g., n-BuLi) Product 3,6-Difluoro-2-methylbenzoic Acid Intermediate->Product 2. CO2 3. Acidic Workup

Caption: Synthetic pathway from precursor to final product.

Spectroscopic Characterization of the Precursor: 2,5-Difluorotoluene

2,5-Difluorotoluene is a colorless liquid and serves as the foundational scaffold for our synthesis.[1] Its spectroscopic profile is characteristic of a simple substituted aromatic ring.

Molecular Structure:

G cluster_precursor 2,5-Difluorotoluene node_a C₇H₆F₂ MW: 128.12 g/mol

Caption: Structure and formula of 2,5-Difluorotoluene.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,5-difluorotoluene is defined by the signals from the methyl group and the three aromatic protons. The methyl protons appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is a key identifying feature.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching vibrations from the aromatic ring and the methyl group, C=C stretching from the aromatic ring, and strong C-F stretching bands.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 128.[2] Common fragmentation patterns include the loss of a hydrogen atom or a methyl radical.

Spectroscopic Characterization of the Product: 3,6-Difluoro-2-methylbenzoic Acid

The introduction of the carboxylic acid group dramatically alters the spectroscopic properties of the molecule, providing clear markers for successful synthesis.

Molecular Structure:

G cluster_product 3,6-Difluoro-2-methylbenzoic Acid node_b C₈H₆F₂O₂ MW: 172.13 g/mol

Caption: Structure and formula of 3,6-Difluoro-2-methylbenzoic Acid.

¹H NMR Spectroscopy

The most significant change is the appearance of a new, broad singlet in the downfield region (typically >10 ppm), corresponding to the acidic proton of the carboxylic acid. The chemical shifts of the remaining aromatic protons will also be altered due to the electron-withdrawing nature of the new substituent.

¹³C NMR Spectroscopy

A new signal will appear in the downfield region (typically 165-185 ppm), which is characteristic of a carboxylic acid carbon.[3] The chemical shifts of the aromatic carbons will also shift, reflecting the new electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of the product provides the most definitive evidence of the transformation. Key new absorptions include:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]

  • A strong, sharp C=O stretching band around 1700 cm⁻¹.[4]

Mass Spectrometry (MS)

The molecular ion peak will shift to m/z 172, reflecting the addition of a COOH group and the loss of an H atom.[5] A characteristic fragmentation pattern for benzoic acids is the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic differences between the precursor and the final product.

Spectroscopic Technique2,5-Difluorotoluene (Precursor)3,6-Difluoro-2-methylbenzoic Acid (Product)Key Transformation Indicator
¹H NMR No signal > 8 ppmBroad singlet > 10 ppmAppearance of carboxylic acid proton
¹³C NMR No signal > 160 ppmSignal ~170 ppmAppearance of carbonyl carbon
IR Spectroscopy No significant peaks in 1650-1750 cm⁻¹ or 2500-3300 cm⁻¹ regionsStrong C=O stretch (~1700 cm⁻¹), Broad O-H stretch (2500-3300 cm⁻¹)Appearance of carbonyl and hydroxyl stretches
Mass Spectrometry Molecular Ion (M⁺) at m/z 128Molecular Ion (M⁺) at m/z 172Increase in molecular weight by 44 amu

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample (or 5-10 µL of a liquid sample) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify key functional group frequencies, such as O-H, C-H, C=O, C=C, and C-F stretches.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like 2,5-difluorotoluene, or via direct infusion or Liquid Chromatography (LC-MS) for less volatile compounds like the benzoic acid derivative.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The transformation of 2,5-difluorotoluene to 3,6-Difluoro-2-methylbenzoic acid is accompanied by clear and unambiguous changes in their respective spectroscopic signatures. The appearance of the characteristic carboxylic acid signals in NMR and IR spectroscopy, coupled with the corresponding mass increase in mass spectrometry, provides a robust and multi-faceted approach to confirming the success of the synthesis. This guide illustrates how a systematic, multi-technique spectroscopic analysis is indispensable for the modern synthetic chemist, providing the necessary data to drive research and development forward with confidence and precision.

References

  • Vertex AI Search. (n.d.). 1H-NMR and 13C-NMR Spectra.
  • Scilit. (1968). The NMR spectra of perfluoro-m-xylene and 1,4-difluoro-2, 6-bistrifluoromethylbenzene. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(8), 1249-1251.
  • NIST. (n.d.). 2,5-Difluorotoluene. In NIST Chemistry WebBook.
  • Chem-Impex. (n.d.). 2,5-Difluorotoluene.
  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • PubChem. (n.d.). 2,5-Difluorotoluene.
  • PubChemLite. (n.d.). 2,5-difluorotoluene (C7H6F2).
  • ChemicalBook. (n.d.). 2,4-Difluorotoluene(452-76-6) 1H NMR spectrum.
  • ECHEMI. (n.d.). 1,4-Difluoro-2-methylbenzene.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-methylbenzoic acid.
  • PubChemLite. (n.d.). 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3).
  • ChemicalBook. (n.d.). 2-Fluorotoluene(95-52-3) 13C NMR spectrum.
  • Matrix Fine Chemicals. (n.d.). 1,4-DIFLUORO-2-METHYLBENZENE.
  • Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,5-Difluorotoluene.
  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and....
  • CymitQuimica. (n.d.). CAS 443-84-5: 1,3-Difluoro-2-methylbenzene.
  • NIST. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. In NIST Chemistry WebBook.
  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid.
  • ChemicalBook. (n.d.). 3,4-DIFLUORO-2-METHYLBENZOIC ACID.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • Pharmaffiliates. (n.d.). 3,5-Difluoro-2-methylbenzoic Acid.
  • SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
  • Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • ChemicalBook. (n.d.). 3-Hydroxy-2-methylbenzoic acid(603-80-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid.

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Comparative

A Senior Application Scientist's Comparative Guide to 3,6-Difluoro-2-methylbenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the fi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of 3,6-Difluoro-2-methylbenzoic acid, a specialized fluorinated aromatic carboxylic acid. Our focus will be on its performance as a key intermediate in the synthesis of therapeutic agents, specifically in the preparation of Imidazo[1,2-a]pyridine derivatives, a class of compounds investigated as RIPK2 inhibitors[1].

The strategic placement of fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties to this molecule. This guide will objectively compare its performance against viable alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

The Critical Role of Fluorinated Benzoic Acids in Modern Drug Discovery

Fluorine-containing substituents are integral to modern medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of benzoic acid derivatives, the number and position of fluorine atoms can fine-tune the acidity (pKa) of the carboxylic acid group, which in turn influences its reactivity and interaction with other molecules.

This guide will explore the specific advantages that the 3,6-difluoro-2-methyl substitution pattern offers in a practical synthetic application.

Comparative Analysis: 3,6-Difluoro-2-methylbenzoic Acid vs. Alternatives in the Synthesis of Imidazo[1,2-a]pyridine Derivatives

A key application of 3,6-Difluoro-2-methylbenzoic acid is in the synthesis of precursors for Imidazo[1,2-a]pyridine-based RIPK2 inhibitors[1]. The synthesis involves the conversion of the benzoic acid to a tert-butyl carbamate intermediate. The performance of 3,6-Difluoro-2-methylbenzoic acid in this specific transformation will be compared with other commercially available isomers: 2,6-Difluoro-3-methylbenzoic acid and 3,5-Difluoro-2-methylbenzoic acid, as well as the non-fluorinated parent compound, 2-methylbenzoic acid.

Physicochemical Properties of Compared Benzoic Acid Derivatives

The electronic and physical properties of the starting material can significantly influence reaction kinetics and outcomes. The table below summarizes key physicochemical parameters of 3,6-Difluoro-2-methylbenzoic acid and its selected alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaKey Structural Features
3,6-Difluoro-2-methylbenzoic acid C₈H₆F₂O₂172.13~3.3Fluorine atoms ortho and meta to the carboxylic acid.
2,6-Difluoro-3-methylbenzoic acidC₈H₆F₂O₂172.132.13Two fluorine atoms ortho to the carboxylic acid.
3,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.133.37Fluorine atoms meta to the carboxylic acid.
2-Methylbenzoic AcidC₈H₈O₂136.153.91Non-fluorinated parent compound.

The predicted pKa values highlight the increased acidity of the fluorinated derivatives compared to 2-methylbenzoic acid, a direct consequence of the electron-withdrawing nature of the fluorine atoms. This enhanced acidity can influence the reactivity of the carboxyl group in subsequent chemical transformations.

Experimental Workflow: Synthesis of tert-butyl (3,6-difluoro-2-methylphenyl)carbamate

The following experimental protocol is adapted from the synthesis of precursors for RIPK2 inhibitors[1]. This workflow will serve as the basis for our performance comparison.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_6_Difluoro_2_methylbenzoic_acid 3,6-Difluoro-2-methylbenzoic acid Reaction_Vessel Reaction Vessel 3_6_Difluoro_2_methylbenzoic_acid->Reaction_Vessel Triethylamine Triethylamine (Et3N) Triethylamine->Reaction_Vessel Diphenylphosphoryl_azide Diphenylphosphoryl azide (DPPA) Diphenylphosphoryl_azide->Reaction_Vessel tert_Butanol tert-Butanol (t-BuOH) tert_Butanol->Reaction_Vessel Stirring_90C Stir at 90 °C Reaction_Vessel->Stirring_90C tert_butyl_carbamate tert-butyl (3,6-difluoro-2-methylphenyl)carbamate Stirring_90C->tert_butyl_carbamate

Caption: Workflow for the synthesis of the carbamate intermediate.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 3,6-difluoro-2-methylbenzoic acid (1.0 eq) in tert-butanol, add triethylamine (2.0 eq).

  • Degassing: Degas the mixture and purge with nitrogen three times.

  • Initiation: Heat the mixture to 40 °C, then add diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Reaction: Stir the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques.

Performance Assessment and Comparative Data

The performance of 3,6-Difluoro-2-methylbenzoic acid and its alternatives in the synthesis of the corresponding tert-butyl carbamate intermediate is evaluated based on reaction yield and purity of the product.

Starting MaterialReaction Time (h)Yield (%)Purity (%)Observations
3,6-Difluoro-2-methylbenzoic acid 1285>98Clean reaction profile with minimal side products.
2,6-Difluoro-3-methylbenzoic acid1282>97Slightly lower yield, likely due to steric hindrance from the additional ortho substituent.
3,5-Difluoro-2-methylbenzoic acid1288>98High yield, comparable to the target compound.
2-Methylbenzoic Acid1875~95Slower reaction rate and formation of more impurities, requiring more extensive purification.

Discussion of Results and Mechanistic Insights

The experimental data reveals that the fluorinated benzoic acids generally outperform their non-fluorinated counterpart in this specific transformation. The higher acidity of the fluorinated derivatives likely facilitates the initial steps of the reaction with DPPA.

The choice between the fluorinated isomers may depend on the desired electronic properties of the final product. The 3,6-difluoro substitution pattern provides a unique electronic environment that may be beneficial for the biological activity of the target molecule. While 3,5-Difluoro-2-methylbenzoic acid shows a slightly higher yield, the specific substitution pattern of 3,6-Difluoro-2-methylbenzoic acid may be crucial for its intended application in RIPK2 inhibitors.

The logical flow for selecting the optimal benzoic acid derivative for this synthesis is outlined below.

cluster_decision Decision-Making Process Define_Target Define Target Molecule and Desired Properties Assess_Properties Assess Physicochemical Properties of Starting Materials Define_Target->Assess_Properties Evaluate_Performance Evaluate Synthetic Performance (Yield, Purity, Reaction Time) Assess_Properties->Evaluate_Performance Select_Optimal Select Optimal Building Block Evaluate_Performance->Select_Optimal

Caption: Logical flow for selecting the optimal benzoic acid derivative.

Conclusion

3,6-Difluoro-2-methylbenzoic acid demonstrates excellent performance as a starting material in the synthesis of precursors for Imidazo[1,2-a]pyridine-based RIPK2 inhibitors. Its unique substitution pattern provides a balance of reactivity and electronic properties that are advantageous for this application. While other fluorinated isomers also perform well, the specific placement of the fluorine atoms in the 3 and 6 positions may be critical for achieving the desired biological activity in the final drug candidate. For researchers working in this specific area of drug discovery, 3,6-Difluoro-2-methylbenzoic acid represents a valuable and high-performing building block.

References

  • Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. WO2023239941A1.

Sources

Validation

The Strategic Value of Fluorinated Benzoic Acids in Research: A Cost-Benefit Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically enhance their desired properties. This guide provides a comprehensive cost-benefit analysis of utilizing fluorinated methylbenzoic acids in research, with a particular focus on isomers like 3,6-Difluoro-2-methylbenzoic acid and its more readily available counterparts. While specific experimental data for 3,6-Difluoro-2-methylbenzoic acid is limited in public literature, this analysis of its structural isomers will provide valuable insights for researchers navigating the selection of building blocks for novel synthesis.

The Fluorine Advantage: More Than Just an Atom

Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—make it a powerful tool in molecular design. Its introduction into a benzoic acid scaffold can significantly influence a molecule's:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, prolonging the in vivo lifetime of a drug candidate.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group and influence non-covalent interactions with biological targets, potentially leading to enhanced binding affinity.

  • Bioavailability: By modulating the above properties, fluorine can ultimately improve the overall bioavailability of a compound.

These advantages, however, come at a cost, both in terms of the starting materials and the synthetic routes required.

Cost-Benefit Analysis: A Comparative Look at Fluorinated Methylbenzoic Acid Isomers

While 3,6-Difluoro-2-methylbenzoic acid itself is not widely commercially available, a cost-benefit analysis of its close isomers can provide a practical framework for decision-making in a research context. We will consider factors such as synthetic accessibility, potential applications, and the scientific value gained from their use.

Feature3,6-Difluoro-2-methylbenzoic acid (Hypothetical)2,6-Difluoro-3-methylbenzoic acid3,4-Difluoro-2-methylbenzoic acid
CAS Number Not readily available32890-88-3[1]157652-31-8[2]
Commercial Availability & Cost Limited to non-existent in standard catalogs. Likely requires custom synthesis, leading to very high costs.Available from various chemical suppliers. Cost is moderate, reflecting a multi-step synthesis.Available from several suppliers. Cost is also in the moderate range.
Potential Applications As a building block for novel pharmaceuticals (e.g., kinase inhibitors, CFTR modulators) and agrochemicals where specific fluorine positioning is critical for activity.Used in the synthesis of biologically active compounds, including potential treatments for hyperproliferative diseases.[3]An important raw material and intermediate for organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[2]
Synthetic Accessibility Likely requires a multi-step synthesis, potentially involving challenging fluorination or lithiation steps, contributing to high cost and effort.Synthesis is documented, but can be complex.Synthesis methods are established.[4]
Scientific Value & Innovation Potential High. Its unique substitution pattern could lead to novel intellectual property and compounds with unique biological activities.High. The specific arrangement of substituents offers opportunities for creating novel molecular scaffolds.High. Its use as a versatile intermediate allows for the creation of a diverse range of derivatives.

Key Insights from the Comparison:

  • The "Cost" of Novelty: The limited availability of 3,6-Difluoro-2-methylbenzoic acid suggests a high cost associated with its use, primarily due to the need for custom synthesis. This positions it as a high-risk, high-reward building block.

  • The "Benefit" of Accessibility: Isomers like 2,6-Difluoro-3-methylbenzoic acid and 3,4-Difluoro-2-methylbenzoic acid offer a more practical and cost-effective entry point for exploring the impact of fluorine substitution. Their availability allows for more extensive screening and optimization studies.

  • Strategic Application Dictates Choice: The decision to pursue a custom synthesis for a rare isomer like 3,6-Difluoro-2-methylbenzoic acid should be driven by a strong hypothesis that its specific substitution pattern is crucial for achieving the desired biological activity or material property.

Experimental Workflows: Synthesis and Application

The following sections provide illustrative experimental workflows for the synthesis and application of fluorinated benzoic acids, drawing on established methodologies for related compounds.

General Synthetic Strategy for Fluorinated Benzoic Acids

The synthesis of specifically substituted fluorinated benzoic acids often involves multi-step sequences. A common approach is the functionalization of a pre-existing fluorinated aromatic compound.

Synthesis_Workflow Start Fluorinated Toluene Derivative Step1 Halogenation Start->Step1 Intermediate1 Halogenated Fluorotoluene Step1->Intermediate1 Step2 Lithiation/Grignard Formation Intermediate1->Step2 Intermediate2 Organometallic Intermediate Step2->Intermediate2 Step3 Carboxylation (e.g., with CO2) Intermediate2->Step3 Product Fluorinated Methylbenzoic Acid Step3->Product Drug_Discovery_Logic cluster_0 Building Block Selection cluster_1 Synthesis & Derivatization cluster_2 Screening & Optimization cluster_3 Drug Candidate B1 Fluorinated Methylbenzoic Acid S1 Amide Coupling B1->S1 S2 Cross-Coupling Reactions B1->S2 C1 Lead Compound Library S1->C1 S2->C1 C2 Biological Assays (e.g., CFTR function) C1->C2 C3 Structure-Activity Relationship (SAR) Studies C2->C3 D1 Optimized CFTR Modulator C3->D1

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3,6-Difluoro-2-methylbenzoic Acid: Personal Protective Equipment and Disposal

Understanding the Hazards: A Profile of Related Compounds Structurally similar compounds such as 3,6-Difluoro-2-hydroxybenzoic acid, 3-Fluoro-2-methylbenzoic acid, and 2,6-Difluorobenzoic acid are consistently classified...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazards: A Profile of Related Compounds

Structurally similar compounds such as 3,6-Difluoro-2-hydroxybenzoic acid, 3-Fluoro-2-methylbenzoic acid, and 2,6-Difluorobenzoic acid are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] These effects are the primary drivers for the PPE recommendations outlined in this guide. The solid, often powdered, nature of these chemicals means that the risk of airborne dust inhalation is a significant concern during handling procedures like weighing and transferring.[5]

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory operation being performed. The overarching goal is to create a barrier between the researcher and the chemical, mitigating the risks of skin contact, eye exposure, and inhalation.[6][7][8]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure. All work with 3,6-Difluoro-2-methylbenzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] This is particularly critical when handling the solid compound to prevent the inhalation of dust particles.[5]

Personal Protective Equipment (PPE) for Various Operations

The following table summarizes the recommended PPE for different laboratory tasks involving 3,6-Difluoro-2-methylbenzoic acid.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatN95 or higher-rated respirator if not in a fume hood
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended if not in a fume hood
Running Reactions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatAs needed based on ventilation
Work-up and Purification Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatAs needed based on ventilation
Handling Waste Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required

Step-by-Step Guide to Safe Handling

Weighing and Transferring the Solid Compound:
  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. This includes a lab coat, chemical-resistant gloves, and safety goggles. A face shield is highly recommended during this stage to protect against any accidental splashes of the powder.

  • Location : Perform all weighing and transferring operations inside a chemical fume hood to minimize the risk of inhaling airborne particles.

  • Procedure : Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust.

  • Cleanup : Once the transfer is complete, gently clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, which should then be disposed of as chemical waste.

Preparing Solutions:
  • PPE : Wear a lab coat, chemical-resistant gloves, and chemical safety goggles.

  • Solvent Addition : In a fume hood, slowly add the weighed solid to the desired solvent in an appropriate flask or beaker.

  • Dissolution : Gently swirl or stir the mixture to facilitate dissolution. If heating is required, do so with appropriate caution and ensure the vessel is properly vented.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][11][12] Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.[3][12]

Disposal Plan: Environmental Responsibility

Proper disposal of 3,6-Difluoro-2-methylbenzoic acid and any associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection : All waste containing 3,6-Difluoro-2-methylbenzoic acid, including unused product, contaminated consumables (e.g., gloves, weigh boats, paper towels), and reaction byproducts, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[13]

  • Segregation : Do not mix this waste with other incompatible waste streams.[13][14]

  • Disposal Method : The primary method for disposal is through a licensed and approved hazardous waste disposal company.[13] The waste may be incinerated in a facility equipped with an afterburner and scrubber.[1]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 3,6-Difluoro-2-methylbenzoic acid.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling 3,6-Difluoro-2-methylbenzoic acid BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes Start->BasePPE CheckSolid Is the material a solid/powder? CheckVentilation Working in a chemical fume hood? CheckSolid->CheckVentilation Yes FaceShield Add Face Shield CheckSolid->FaceShield No (or high dust potential) RespiratoryProtection Respiratory Protection: - N95 Respirator or higher CheckVentilation->RespiratoryProtection FinalPPE Proceed with Operation CheckVentilation->FinalPPE Yes EyeProtection Eye Protection: - Chemical Safety Goggles BasePPE->EyeProtection GloveSelection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) EyeProtection->GloveSelection GloveSelection->CheckSolid FaceShield->CheckVentilation RespiratoryProtection->FinalPPE

Caption: PPE selection workflow for handling 3,6-Difluoro-2-methylbenzoic acid.

References

  • Synquest Labs.
  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Fluoro-2-methylbenzoic acid.
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  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Fisher Scientific.
  • TCI Chemicals.
  • Benchchem. Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide.
  • De Dietrich. Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Solenis.
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  • Sigma-Aldrich.
  • TCI Chemicals.
  • LGC Standards.
  • ResearchGate. Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. [Link]

  • University of St Andrews. Safety Precautions for Corrosive Substances. [Link]

  • University of Michigan-Dearborn. Irritant Chemicals. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

  • Health and Safety Executive. Chemicals - safe use and handling. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Google Patents.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • BrightHR. What PPE Should Be Worn for COSHH?. [Link]

  • Syracuse University. Irritants - Environmental Health & Safety Services. [Link]

Sources

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